molecular formula C8H6BrFO B582172 5-Bromo-3-fluoro-4-methylbenzaldehyde CAS No. 1370411-47-4

5-Bromo-3-fluoro-4-methylbenzaldehyde

Cat. No.: B582172
CAS No.: 1370411-47-4
M. Wt: 217.037
InChI Key: UOZMORAUZYBPSG-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-4-methylbenzaldehyde (CAS 1370411-47-4) is a high-purity benzaldehyde derivative designed for use as a key synthetic intermediate in advanced chemical research and development. Its molecular formula is C₈H₆BrFO with a molecular weight of 217.04 g/mol . This compound is primarily employed in the synthesis of complex molecules, serving as a crucial building block for the development of Active Pharmaceutical Ingredients (APIs) with potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities . The strategic placement of bromo and fluoro substituents on the benzaldehyde ring makes it a valuable substrate in organometallic reactions, such as cross-couplings, and in diversity-oriented synthesis, facilitating the rapid exploration of novel chemical space for drug discovery . Beyond pharmaceuticals, its unique structure contributes to the design of novel materials and agrochemicals, aiding in the development of new crop protection solutions . To ensure stability and purity, this reagent should be stored at 2-8°C under an inert atmosphere and protected from light . This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

IUPAC Name

3-bromo-5-fluoro-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5-7(9)2-6(4-11)3-8(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZMORAUZYBPSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00719226
Record name 3-Bromo-5-fluoro-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370411-47-4
Record name 3-Bromo-5-fluoro-4-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1370411-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-fluoro-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-3-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1370411-47-4

This technical guide provides a comprehensive overview of 5-Bromo-3-fluoro-4-methylbenzaldehyde, a key intermediate for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, a proposed synthesis protocol, and its potential applications in medicinal chemistry.

Core Data Presentation

Quantitative and qualitative data for this compound are summarized below for easy reference.

PropertyValueReference
CAS Number 1370411-47-4[1]
Molecular Formula C₈H₆BrFO[1]
Molecular Weight 217.04 g/mol [1]
IUPAC Name This compound[1]
Physical Form Solid[1]
Purity Typically ≥98%[1]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C[1]

Safety and Hazard Information

Hazard ClassStatement
Skin Corrosion/Irritation H315: Causes skin irritation
Eye Damage/Irritation H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation
Precautionary StatementDescription
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not extensively published, a plausible route can be inferred from established methods for the synthesis of substituted benzaldehydes. A proposed experimental workflow is detailed below, based on the bromination of a fluorinated tolualdehyde precursor.

Proposed Synthesis of this compound

This proposed synthesis involves the electrophilic bromination of 3-fluoro-4-methylbenzaldehyde.

Materials:

  • 3-Fluoro-4-methylbenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Sodium sulfite solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-4-methylbenzaldehyde (1 equivalent) in dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Brominating Agent: Slowly add concentrated sulfuric acid. Following this, add N-Bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and then gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by pouring it over ice-cold water.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium sulfite solution, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

Mandatory Visualizations

Proposed Synthesis Workflow

G start Start: 3-Fluoro-4-methylbenzaldehyde reaction Electrophilic Bromination start->reaction reagents Reagents: - N-Bromosuccinimide (NBS) - Sulfuric Acid - Dichloromethane (DCM) reagents->reaction workup Aqueous Workup: - Quenching with water - Washing with Na2SO3, NaHCO3, Brine reaction->workup purification Purification: - Drying (MgSO4) - Concentration - Column Chromatography workup->purification product Product: this compound purification->product

Caption: Proposed synthesis workflow for this compound.

Potential Role in Medicinal Chemistry

G start This compound reaction1 Reductive Amination start->reaction1 reaction2 Wittig Reaction start->reaction2 reaction3 Aldol Condensation start->reaction3 product1 Substituted Benzylamines reaction1->product1 product2 Stilbene Derivatives reaction2->product2 product3 Chalcone Analogs reaction3->product3 application Potential Bioactive Molecules (e.g., Kinase Inhibitors, Anti-inflammatory Agents) product1->application product2->application product3->application

Caption: Potential synthetic pathways for drug discovery using the target molecule.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry due to its unique combination of functional groups. The aldehyde group serves as a versatile handle for various chemical transformations, while the bromo and fluoro substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

The presence of a fluorine atom can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeability.[2][3] The bromine atom provides a site for further functionalization through cross-coupling reactions, allowing for the introduction of diverse molecular fragments to explore the chemical space for drug discovery.

This intermediate can be utilized in the synthesis of a wide range of biologically active molecules, including:

  • Kinase Inhibitors: The benzaldehyde core can be elaborated into heterocyclic scaffolds commonly found in kinase inhibitors.

  • Anti-inflammatory Agents: It can serve as a precursor for the synthesis of chalcones and other compounds with anti-inflammatory properties.

  • Neurological Drugs: The structural motifs accessible from this intermediate are relevant in the design of agents targeting the central nervous system.

The strategic placement of the bromo, fluoro, and methyl groups on the benzaldehyde ring provides a unique substitution pattern that can be exploited by medicinal chemists to fine-tune the biological activity and properties of new therapeutic agents.

References

In-depth Technical Analysis of 5-Bromo-3-fluoro-4-methylbenzaldehyde: Molecular Weight Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight of 5-Bromo-3-fluoro-4-methylbenzaldehyde, a compound of interest in various research and development applications. The determination of an accurate molecular weight is a fundamental and critical step in chemical synthesis, analysis, and formulation.

Molecular Composition and Structure

This compound is a substituted aromatic aldehyde. Its structure consists of a benzene ring functionalized with a bromo group, a fluoro group, a methyl group, and a formyl (aldehyde) group. The molecular formula for this compound has been identified as C₈H₆BrFO[1][2].

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the atomic weights of Carbon (C), Hydrogen (H), Bromine (Br), Fluorine (F), and Oxygen (O).

The standard atomic weights for these elements are:

  • Carbon (C): approximately 12.011 g/mol [3][4][5]

  • Hydrogen (H): approximately 1.008 g/mol [6][7][8][9][10]

  • Bromine (Br): approximately 79.904 g/mol [11][12][13][14]

  • Fluorine (F): approximately 18.998 g/mol [15][16][17][18]

  • Oxygen (O): approximately 15.999 g/mol [19][20][21][22]

Based on the molecular formula C₈H₆BrFO, the molecular weight is calculated as follows:

(8 x Atomic Weight of C) + (6 x Atomic Weight of H) + (1 x Atomic Weight of Br) + (1 x Atomic Weight of F) + (1 x Atomic Weight of O)

(8 x 12.011) + (6 x 1.008) + (1 x 79.904) + (1 x 18.998) + (1 x 15.999) = 217.037 g/mol

This calculated value is consistent with the molecular weight of 217.04 g/mol provided by chemical suppliers[1][2].

Data Summary

For clarity and ease of comparison, the quantitative data used in the molecular weight determination is summarized in the table below.

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC812.01196.088
HydrogenH61.0086.048
BromineBr179.90479.904
FluorineF118.99818.998
OxygenO115.99915.999
Total 217.037

Methodological Considerations

The determination of molecular weight is a foundational calculation in chemistry and does not involve experimental protocols in the same way that a synthesis or bioassay would. The value is derived from the established molecular formula and the standard atomic weights of the elements, which are determined through highly precise analytical techniques such as mass spectrometry.

Therefore, the request for detailed experimental protocols, signaling pathway diagrams, and experimental workflows is not applicable to the specific topic of molecular weight determination. These elements are typically associated with research involving the synthesis, biological activity, or mechanism of action of a compound.

References

Technical Guide: Physicochemical Properties of 5-Bromo-3-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physical and chemical properties of 5-Bromo-3-fluoro-4-methylbenzaldehyde (CAS No. 1370411-47-4). This compound is a substituted benzaldehyde derivative, which can serve as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex molecules. This document compiles available data from commercial suppliers and chemical databases. However, it is important to note that specific experimentally determined quantitative physical properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature. A general workflow for the experimental determination of these properties is presented.

Chemical Identity and General Properties

This compound is a halogenated and methylated aromatic aldehyde. Its structure incorporates a bromine atom, a fluorine atom, and a methyl group on the benzaldehyde framework, offering multiple reactive sites for synthetic transformations.

PropertyValueSource
CAS Number 1370411-47-4[1]
Molecular Formula C₈H₆BrFO[1]
Molecular Weight 217.04 g/mol [1]
IUPAC Name 3-bromo-5-fluoro-4-methylbenzaldehyde
Physical Form Solid
Purity ~98%
Storage Conditions 2-8°C, in a dark, inert atmosphere

Quantitative Physical Properties

Extensive searches of chemical databases and supplier information did not yield experimentally determined quantitative physical properties for this compound. The data for melting point, boiling point, density, and solubility are currently unavailable in the public domain.

Experimental Protocols

As no specific literature detailing the experimental determination of the physical properties for this compound was found, a general methodology for the characterization of a novel or uncharacterized solid organic compound is provided below.

Workflow for Determination of Physical Properties

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Reporting A Obtain/Synthesize Compound B Purify (e.g., Recrystallization/Chromatography) A->B C Confirm Identity & Purity (NMR, MS, HPLC) B->C D Melting Point Analysis (Melting Point Apparatus) C->D E Boiling Point Analysis (Distillation under reduced pressure) C->E F Solubility Testing (Various Solvents) C->F G Density Measurement (Pycnometry) C->G H Tabulate & Report Physical Properties D->H E->H F->H G->H

Caption: General workflow for the characterization of a chemical compound.

General Protocol for Melting Point Determination

A small, dry sample of the purified compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is raised at a steady rate, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.

General Protocol for Boiling Point Determination

For a solid compound, the boiling point is typically determined under reduced pressure to prevent decomposition. The compound is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded.

General Protocol for Solubility Assessment

A qualitative assessment of solubility can be performed by adding a small, measured amount of the compound to a fixed volume of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) at a specific temperature. The mixture is agitated, and the degree of dissolution is observed.

Safety Information

Based on available safety data sheets, this compound is classified with the following hazards:

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Conclusion

This compound is a commercially available solid reagent with potential applications in organic synthesis. While its basic chemical identity is well-established, a significant data gap exists regarding its specific quantitative physical properties. Researchers and drug development professionals utilizing this compound would need to perform their own characterization to determine these values. The general experimental workflows provided in this guide can serve as a starting point for such an analysis.

References

An In-depth Technical Guide to 5-Bromo-3-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, physicochemical properties, and safety data for the chemical compound 5-Bromo-3-fluoro-4-methylbenzaldehyde. This information is critical for its application in research, particularly in the fields of medicinal chemistry and drug development, where it serves as a versatile building block.

Chemical Structure and Identification

This compound is an aromatic aldehyde substituted with bromine, fluorine, and a methyl group. The precise arrangement of these substituents on the benzene ring is crucial for its reactivity and use in targeted chemical syntheses.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 3-Bromo-5-fluoro-4-methylbenzaldehyde
CAS Number 1370411-47-4
Chemical Formula C₈H₆BrFO
Molecular Weight 217.04 g/mol
InChI 1S/C8H6BrFO/c1-5-7(9)2-6(4-11)3-8(5)10/h2-4H,1H3
InChI Key UOZMORAUZYBPSG-UHFFFAOYSA-N
SMILES O=Cc1cc(Br)c(C)c(F)c1[1]

Physicochemical Properties

The physical and chemical properties of this compound are essential for determining appropriate reaction conditions, purification methods, and storage requirements.

Table 2: Physicochemical Data

PropertyValueSource
Physical Form Solid
Purity ≥98%
Storage Temperature 2-8°C, under inert atmosphere, in a dark place

Spectroscopic Data

While specific experimental spectra for this compound are not publicly available, commercial suppliers indicate that this data, including NMR, HPLC, and LC-MS, can be provided upon request.[1] The expected spectral features can be predicted based on the analysis of similar compounds.

Expected ¹H NMR Spectral Features:

  • Aldehyde Proton (CHO): A singlet peak between δ 9.5 and 10.5 ppm.

  • Aromatic Protons: Two singlets or doublets in the aromatic region (δ 7.0-8.0 ppm), showing coupling to the fluorine atom.

  • Methyl Protons (CH₃): A singlet peak around δ 2.0-2.5 ppm.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon (C=O): A peak in the highly deshielded region of δ 185-195 ppm.

  • Aromatic Carbons: Several peaks in the range of δ 110-165 ppm. The carbons directly bonded to fluorine and bromine will show characteristic chemical shifts and coupling constants (for C-F).

  • Methyl Carbon (CH₃): A peak in the aliphatic region, typically around δ 15-25 ppm.

Expected IR Spectral Features:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: A strong band in the 1000-1300 cm⁻¹ region.

  • C-Br Stretch: A band in the 500-650 cm⁻¹ region.

Expected Mass Spectrometry Features:

  • Molecular Ion Peak (M⁺): An isotopic pattern characteristic of a compound containing one bromine atom (approximately equal intensity for M⁺ and M⁺+2). The nominal mass would be 216 and 218 m/z.

  • Fragmentation: Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO) and the hydrogen radical (-H).

Synthesis

A detailed, experimentally verified synthesis protocol for this compound is not described in readily accessible scientific literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles.

Conceptual Synthetic Pathway:

A potential synthetic approach could involve the bromination of a suitable precursor, such as 3-fluoro-4-methylbenzaldehyde. The directing effects of the fluorine and methyl groups would need to be carefully considered to achieve the desired regioselectivity.

G 3-Fluoro-4-methylbenzaldehyde 3-Fluoro-4-methylbenzaldehyde This compound This compound 3-Fluoro-4-methylbenzaldehyde->this compound Brominating Agent (e.g., NBS, Br2) Lewis Acid Catalyst

Caption: A conceptual synthetic route to this compound.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

Table 3: Hazard Information

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Table 4: Precautionary Statements

Precautionary StatementDescription
P261 Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Experimental Workflow for Safe Handling:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Wear PPE\n(Gloves, Goggles, Lab Coat) Wear PPE (Gloves, Goggles, Lab Coat) Work in a Fume Hood Work in a Fume Hood Wear PPE\n(Gloves, Goggles, Lab Coat)->Work in a Fume Hood Weigh in a contained manner Weigh in a contained manner Work in a Fume Hood->Weigh in a contained manner Transfer using appropriate tools Transfer using appropriate tools Weigh in a contained manner->Transfer using appropriate tools Decontaminate work area Decontaminate work area Transfer using appropriate tools->Decontaminate work area Dispose of waste according to regulations Dispose of waste according to regulations Decontaminate work area->Dispose of waste according to regulations

Caption: Recommended workflow for the safe handling of this compound.

Applications in Research and Development

Substituted benzaldehydes are fundamental building blocks in organic synthesis, particularly in the pharmaceutical industry. The presence of multiple functional groups on this compound—an aldehyde, a bromine atom, a fluorine atom, and a methyl group—provides several reaction sites. This allows for its use in a variety of chemical transformations, including:

  • Nucleophilic addition reactions at the aldehyde group.

  • Wittig and related olefination reactions.

  • Reductive amination to form substituted benzylamines.

  • Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) utilizing the C-Br bond.

The fluorine atom can enhance the metabolic stability and binding affinity of target molecules, making this compound a valuable starting material for the synthesis of novel therapeutic agents. A patent application from 2023 indicates its use as a reactant in the synthesis of more complex molecules.[2]

This technical guide serves as a foundational resource for professionals working with this compound. For detailed experimental procedures and validated spectroscopic data, it is recommended to consult the supplier's Certificate of Analysis and other technical documentation.

References

An In-depth Technical Guide to 3-Bromo-5-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 3-Bromo-5-fluoro-4-methylbenzaldehyde, a halogenated aromatic aldehyde of significant interest in synthetic organic chemistry. Its unique substitution pattern makes it a valuable building block for the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science research. The presence of bromine, fluorine, and methyl groups on the benzaldehyde core offers multiple reaction sites and modulates the electronic properties of the molecule, enabling its use in a variety of chemical transformations. This document details its chemical properties, provides a representative synthetic protocol, and outlines a general workflow for its preparation.

IUPAC Name

The correct IUPAC name for the compound commonly referred to as 5-Bromo-3-fluoro-4-methylbenzaldehyde is 3-bromo-5-fluoro-4-methylbenzaldehyde .

Chemical and Physical Properties

A summary of the key quantitative data for 3-bromo-5-fluoro-4-methylbenzaldehyde is presented in the table below.

PropertyValue
CAS Number 1370411-47-4
Molecular Formula C₈H₆BrFO
Molecular Weight 217.04 g/mol
Physical Form Solid
Purity Typically ≥98%
Storage Temperature 2-8°C, under inert atmosphere

Experimental Protocols

Synthesis of 3-bromo-5-fluoro-4-methylbenzaldehyde from 3-fluoro-4-methylbenzaldehyde

Materials:

  • 3-Fluoro-4-methylbenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Sodium sulfite solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-4-methylbenzaldehyde (1 equivalent) in dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.1 equivalents) to the stirred solution.

  • Acid Catalysis: Carefully add concentrated sulfuric acid dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium sulfite to neutralize any remaining bromine.

  • Workup: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure 3-bromo-5-fluoro-4-methylbenzaldehyde.

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of 3-bromo-5-fluoro-4-methylbenzaldehyde, highlighting the key steps from the starting material to the final purified product.

SynthesisWorkflow Start Start: 3-Fluoro-4-methylbenzaldehyde Reaction Bromination (NBS, H₂SO₄, DCM, 0°C) Start->Reaction Quenching Quenching (sat. Na₂SO₃) Reaction->Quenching Workup Aqueous Workup (sat. NaHCO₃, H₂O, Brine) Quenching->Workup Drying Drying & Concentration (MgSO₄, Rotovap) Workup->Drying Purification Purification (Column Chromatography) Drying->Purification FinalProduct Final Product: 3-Bromo-5-fluoro-4-methylbenzaldehyde Purification->FinalProduct

Caption: A generalized workflow for the synthesis of 3-bromo-5-fluoro-4-methylbenzaldehyde.

properties of 5-Bromo-3-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Bromo-3-fluoro-4-methylbenzaldehyde

Introduction

This compound (CAS No. 1370411-47-4) is a substituted aromatic aldehyde that serves as a crucial and versatile intermediate in the fields of medicinal chemistry, drug discovery, and materials science.[1][2] Its molecular structure, featuring an aldehyde functional group along with bromine, fluorine, and methyl substituents on the benzene ring, provides multiple reactive sites for advanced chemical synthesis. The presence of a fluorine atom is particularly significant, as fluorinated organic compounds are of high interest in pharmaceutical development due to their ability to enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, applications, and safety protocols for this important building block, intended for researchers, chemists, and professionals in drug development.

Core Properties

The fundamental chemical and physical are summarized below. The compound is typically available as a solid with high purity from various chemical suppliers.[3][4]

Table 1: Chemical and Physical Properties
PropertyValueReference(s)
IUPAC Name 3-Bromo-5-fluoro-4-methylbenzaldehyde[3]
Common Name This compound[3]
CAS Number 1370411-47-4[3]
Molecular Formula C₈H₆BrFO[3]
Molecular Weight 217.04 g/mol [5]
Appearance Solid[3]
Purity ≥95%[4]
Storage Conditions 2–8 °C, under inert gas (Nitrogen or Argon)[3][5]
SMILES O=CC1=CC(Br)=C(C)C(F)=C1
InChI Key UOZMORAUZYBPSG-UHFFFAOYSA-N[3]
Table 2: Spectral Data
Data TypeDetails
¹H NMR Experimental data not available in the public literature. Data can be obtained from suppliers upon request.[6]
¹³C NMR Experimental data not available in the public literature. Data can be obtained from suppliers upon request.[6]
Mass Spectrometry Experimental data not available in the public literature. Data can be obtained from suppliers upon request.[6]
Infrared (IR) Experimental data not available in the public literature. Data can be obtained from suppliers upon request.

Synthesis and Reactivity

As a key intermediate, understanding the synthesis and reactivity of this compound is essential for its effective application.

Experimental Protocol: Synthesis

Reaction: Bromination of 3-Fluoro-4-methylbenzaldehyde.

Materials:

  • 3-Fluoro-4-methylbenzaldehyde (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Sodium sulfite solution (10%)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-fluoro-4-methylbenzaldehyde in dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature at 0 °C.

  • Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture into a beaker of ice water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with a 10% sodium sulfite solution (to quench any remaining bromine), saturated sodium bicarbonate solution, water, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

G Synthesis Workflow for this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Start 3-Fluoro-4-methylbenzaldehyde in Dichloromethane ReactionVessel Bromination at 0°C to RT Start->ReactionVessel 1. H₂SO₄ 2. N-Bromosuccinimide (NBS) Quench Aqueous Quench & Extraction ReactionVessel->Quench Wash Sequential Washes Quench->Wash Dry Drying & Concentration Wash->Dry Purify Column Chromatography Dry->Purify Product Final Product Purify->Product

A representative workflow for the synthesis of the target compound.
Chemical Reactivity

The reactivity of this compound is dictated by its functional groups: the aldehyde and the substituted aromatic ring.

  • Aldehyde Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. This allows for a wide range of transformations, including Wittig reactions to form alkenes, reductive amination to produce secondary and tertiary amines, Grignard reactions to yield secondary alcohols, and aldol condensations.

  • Aromatic Ring: The bromine atom is a key handle for cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This is critical for building molecular complexity. The electronic effects of the fluorine, bromine, and methyl groups direct the regioselectivity of any further electrophilic aromatic substitution reactions.

G Reactivity Profile of this compound cluster_aldehyde Aldehyde Reactions cluster_ring Aromatic Ring Reactions Core This compound Secondary_Alcohol Secondary Alcohols Core->Secondary_Alcohol Grignard Rxn or Reduction Amine Amines Core->Amine Reductive Amination Alkene Alkenes Core->Alkene Wittig Reaction Biaryl Biaryl Compounds Core->Biaryl Suzuki Coupling Alkynylated Alkynylated Aromatics Core->Alkynylated Sonogashira Coupling

Potential chemical transformations of the title compound.

Applications in Research and Drug Development

This compound is primarily used as a building block in the synthesis of more complex molecules with potential biological activity. Its utility has been demonstrated in patent literature, where it serves as a key intermediate in the synthesis of novel Epidermal Growth Factor Receptor (EGFR) inhibitors for the treatment of cancer.[9][10] The compound's structure allows for its incorporation into larger scaffolds, which are then evaluated for therapeutic efficacy.

Its role as a "protein degrader building block" suggests it is also used in the development of PROTACs (Proteolysis-Targeting Chimeras) and other novel therapeutic modalities.[4]

G Role in the Drug Discovery Pipeline Start 5-Bromo-3-fluoro- 4-methylbenzaldehyde Synthesis Multi-step Organic Synthesis (e.g., Coupling & Functionalization) Start->Synthesis Key Intermediate Library Library of Novel Target Molecules Synthesis->Library Screening High-Throughput Screening Library->Screening Leads Hit/Lead Compounds (e.g., EGFR Inhibitors) Screening->Leads

Logical flow of the compound's use in research and development.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as an irritant.[3]

Table 3: GHS Hazard Information
CategoryInformationReference(s)
Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning [3][5]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3][5]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves.

  • Use chemical safety goggles or a face shield.

  • Work in a well-ventilated area or under a chemical fume hood.

  • Wear a lab coat.

This compound is a high-value chemical intermediate with significant potential in synthetic chemistry. Its well-defined reactivity, particularly at the aldehyde and bromo-positions, makes it an ideal starting point for constructing complex molecular architectures. Its documented use in the synthesis of advanced pharmaceutical candidates, such as EGFR inhibitors, underscores its importance to the drug discovery community. Researchers and scientists utilizing this compound should adhere to strict safety protocols due to its irritant nature. As synthetic methodologies advance, the applications for this versatile building block are expected to expand further.

References

Navigating the Solubility Landscape of 5-Bromo-3-fluoro-4-methylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 5-Bromo-3-fluoro-4-methylbenzaldehyde, a key intermediate in pharmaceutical and agrochemical research. Aimed at researchers, scientists, and professionals in drug development, this document outlines the predicted solubility of this compound in a range of common organic solvents, details experimental protocols for precise solubility determination, and presents logical workflows for solubility assessment and chemical synthesis.

Core Topic: Solubility of this compound in Organic Solvents

Illustrative Quantitative Solubility Data

To facilitate comparative analysis and experimental design, the following table presents hypothetical quantitative solubility data for this compound in a selection of common organic solvents at ambient temperature (25°C). It is crucial to note that these values are illustrative and should be experimentally verified.

SolventChemical ClassPredicted Solubility (g/L)Predicted Molar Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)Sulfoxide> 200> 0.92
N,N-Dimethylformamide (DMF)Amide> 200> 0.92
Tetrahydrofuran (THF)Ether150 - 2000.69 - 0.92
Dichloromethane (DCM)Halogenated Hydrocarbon100 - 1500.46 - 0.69
AcetoneKetone80 - 1200.37 - 0.55
Ethyl AcetateEster50 - 800.23 - 0.37
AcetonitrileNitrile40 - 700.18 - 0.32
IsopropanolAlcohol20 - 400.09 - 0.18
MethanolAlcohol15 - 300.07 - 0.14
TolueneAromatic Hydrocarbon10 - 200.05 - 0.09
HexaneAliphatic Hydrocarbon< 1< 0.005

Note: These are estimated values and require experimental confirmation.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for various applications, from reaction chemistry to formulation development. The following are detailed methodologies for assessing the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Agitate the vial at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[3][4]

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by pipetting, or by filtration through a syringe filter (e.g., 0.45 µm PTFE).

  • Quantification of Solute:

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • A calibration curve prepared with known concentrations of the compound is used for quantification.

  • Calculation of Solubility:

    • The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The result is typically expressed in g/L or mol/L.

Kinetic Solubility Determination (DMSO Stock Solution Method)

This high-throughput method is often used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.

Methodology:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO), for example, at 10 mM.

  • Addition to Solvent:

    • In a multi-well plate, add a small volume of the DMSO stock solution to a larger volume of the test solvent (e.g., an aqueous buffer or an organic solvent). The final concentration of DMSO is typically kept low (e.g., 1-2%) to minimize its effect on the solubility in the test solvent.[5]

  • Incubation and Precipitation Observation:

    • The plate is shaken for a short period (e.g., 1-2 hours) at a constant temperature.[3]

    • The formation of a precipitate is monitored. This can be done visually or instrumentally using techniques like nephelometry (light scattering) or turbidimetry.[3]

  • Quantification (Optional):

    • For a more quantitative assessment, the plate can be filtered or centrifuged to remove any precipitate.

    • The concentration of the compound remaining in the solution is then determined by HPLC-UV or LC-MS/MS.[3][6]

Visualizing Workflows and Relationships

To further elucidate the processes involved in working with this compound, the following diagrams, generated using Graphviz, illustrate key experimental and logical workflows.

solubility_testing_workflow cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination qual_start Start: Compound of Interest (this compound) select_solvents Select a Range of Organic Solvents qual_start->select_solvents small_scale_test Small-Scale Solubility Test (e.g., 1 mg in 0.1 mL solvent) select_solvents->small_scale_test observe Visual Observation (Dissolved/Partially/Insoluble) small_scale_test->observe qual_result Qualitative Solubility Profile observe->qual_result quant_start Select Solvents Based on Qualitative Profile qual_result->quant_start shake_flask Thermodynamic Solubility (Shake-Flask Method) quant_start->shake_flask kinetic_sol Kinetic Solubility (DMSO Method) quant_start->kinetic_sol analysis Quantitative Analysis (e.g., HPLC, LC-MS) shake_flask->analysis kinetic_sol->analysis quant_data Quantitative Solubility Data (g/L, mol/L) analysis->quant_data

Logical Workflow for Solubility Determination.

plausible_synthesis_pathway start 3-Fluoro-4-methylbenzaldehyde bromination Bromination (e.g., Br2, Acetic Acid) start->bromination Reagents product This compound bromination->product purification Purification (e.g., Crystallization, Chromatography) product->purification final_product Purified Product purification->final_product

Plausible Synthetic Pathway.

References

Stability of 5-Bromo-3-fluoro-4-methylbenzaldehyde Under Acidic Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-fluoro-4-methylbenzaldehyde is a substituted aromatic aldehyde of interest in medicinal chemistry and organic synthesis due to its unique substitution pattern, which offers multiple points for further functionalization. The stability of such a molecule under various pH conditions is a critical parameter, influencing its storage, handling, and application in multi-step synthetic routes, particularly those involving acidic reagents or intermediates. This technical guide provides a comprehensive overview of the predicted stability of this compound in acidic environments, based on established principles of organic chemistry and data from analogous compounds. It also outlines experimental protocols for assessing its stability and discusses potential degradation pathways.

Theoretical Stability Assessment

The stability of this compound under acidic conditions is primarily governed by the electronic effects of its substituents on the benzaldehyde moiety.

  • Aldehyde Group: The formyl group (-CHO) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. Under acidic conditions, the carbonyl oxygen is susceptible to protonation, which enhances the electrophilicity of the carbonyl carbon.

  • Bromo and Fluoro Substituents: As halogens, both bromine and fluorine are electron-withdrawing via the inductive effect, further deactivating the ring. However, they are ortho-, para-directing for electrophilic aromatic substitution due to resonance effects.

  • Methyl Group: The methyl group (-CH₃) is an electron-donating group, which activates the aromatic ring.

The combination of these substituents results in a complex electronic environment. The strong deactivating effects of the formyl group and the halogens suggest that the aromatic ring is relatively stable towards further electrophilic substitution under many acidic conditions. However, the aldehyde functional group itself can be a site of reactivity.

Potential Degradation Pathways Under Acidic Conditions

While this compound is expected to be relatively stable under mild acidic conditions, several potential degradation or transformation pathways could occur, particularly under more forcing conditions (e.g., strong acids, elevated temperatures).

  • Acid-Catalyzed Aldol-Type Condensation: Aromatic aldehydes lacking α-hydrogens cannot self-condense via the typical enol/enolate mechanism. However, in the presence of other enolizable ketones or aldehydes, cross-aldol condensation could be a possibility.

  • Cannizzaro-Type Reaction: The Cannizzaro reaction, involving the disproportionation of two aldehyde molecules to yield a carboxylic acid and an alcohol, typically occurs under strongly basic conditions. However, acid-catalyzed variations, though less common, cannot be entirely ruled out under specific circumstances.

  • Electrophilic Aromatic Substitution: Although the ring is deactivated, sufficiently strong electrophiles in a highly acidic medium could lead to further substitution on the aromatic ring. The directing effects of the existing substituents would govern the position of any new group.

  • Polymerization: Some substituted benzaldehydes can undergo acid-catalyzed polymerization. This is a potential pathway for degradation, leading to the formation of insoluble polymeric materials.

  • Hydrolysis of Halogen Substituents: While generally stable, the carbon-halogen bonds could be susceptible to hydrolysis under very harsh acidic conditions, although this is not a common reaction pathway for aryl halides.

Quantitative Data Summary

ParameterAcidic Condition 1 (e.g., 0.1 M HCl)Acidic Condition 2 (e.g., 1 M H₂SO₄)Acidic Condition 3 (e.g., TFA)
Half-life (t½) To be determinedTo be determinedTo be determined
Degradation Rate (k) To be determinedTo be determinedTo be determined
Major Degradants To be identifiedTo be identifiedTo be identified
% Recovery at 24h To be determinedTo be determinedTo be determined

Experimental Protocols

The following is a general protocol for conducting a forced degradation study to assess the stability of this compound under acidic conditions. This protocol is based on standard pharmaceutical stability testing guidelines.[1][2][3]

Objective: To determine the degradation profile of this compound when subjected to various acidic stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl), analytical grade

  • Sulfuric acid (H₂SO₄), analytical grade

  • Trifluoroacetic acid (TFA), analytical grade

  • Sodium hydroxide (NaOH) for neutralization

  • pH meter

  • HPLC system with a UV detector

  • LC-MS system for degradant identification

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis:

      • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl, 1 M HCl, and 1 M H₂SO₄.

      • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

      • At each time point, withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the stressed samples by a validated stability-indicating HPLC method.

    • The mobile phase could consist of a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.

    • Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).

    • Quantify the amount of remaining this compound and any degradation products by comparing peak areas to a standard of the unstressed compound.

  • Degradant Identification:

    • For samples showing significant degradation, perform LC-MS analysis to identify the mass of the degradation products, which will help in elucidating their structures.

Visualizations

The following diagrams illustrate potential acid-catalyzed reaction pathways for this compound.

G cluster_0 Protonation of Carbonyl Aldehyde This compound Protonated_Aldehyde Protonated Aldehyde Intermediate Aldehyde->Protonated_Aldehyde + H+

Caption: Initial protonation of the carbonyl oxygen under acidic conditions.

G cluster_1 Potential Acid-Catalyzed Polymerization Protonated_Aldehyde Protonated Aldehyde Dimer Dimeric Intermediate Protonated_Aldehyde->Dimer + Aldehyde Polymer Polymer Dimer->Polymer + n Aldehyde

Caption: A simplified logical flow of a potential acid-catalyzed polymerization pathway.

G cluster_2 Experimental Workflow for Stability Testing Start Prepare Stock Solution Stress Apply Acidic Stress (e.g., 0.1M HCl, 60°C) Start->Stress Sample Withdraw Samples at Time Points Stress->Sample Neutralize Neutralize and Dilute Sample->Neutralize Analyze HPLC & LC-MS Analysis Neutralize->Analyze

Caption: A high-level workflow for the experimental stability assessment.

Conclusion

Based on the electronic properties of its substituents, this compound is predicted to have moderate to good stability under mild acidic conditions. The primary sites of reactivity are the carbonyl group and potentially the aromatic ring under harsh electrophilic conditions. To ascertain its stability profile for specific applications, especially in drug development and manufacturing, it is imperative to conduct thorough forced degradation studies as outlined in this guide. The resulting data will be crucial for defining appropriate storage conditions, synthetic parameters, and predicting potential interactions with other reactive species.

References

An In-depth Technical Guide to the Storage and Handling of 5-Bromo-3-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper storage and handling of chemical reagents are paramount to ensuring experimental integrity, laboratory safety, and the well-being of personnel. This guide provides a comprehensive overview of the essential procedures for 5-Bromo-3-fluoro-4-methylbenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds.

Core Chemical Properties

This compound is a solid, off-white compound.[1] A summary of its key chemical and physical properties is provided in the table below. Understanding these characteristics is the first step toward safe and effective handling.

PropertyValueReference
CAS Number 1370411-47-4[2][3]
Molecular Formula C8H6BrFO[2][3]
Molecular Weight 217.04 g/mol [2][3]
Physical Form Solid[1][2]
Appearance Off-white[1]
Purity ≥97% - 98%[2]
Melting Point Not definitively available for this isomer. For a similar compound, 3-bromo-4-fluorobenzaldehyde, the melting point is 28 - 33 °C.[1]N/A
Boiling Point Not definitively available for this isomer. For a similar compound, 3-bromo-4-fluorobenzaldehyde, the boiling point is 138 - 139 °C.[1]N/A
Flash Point Not definitively available for this isomer. For a similar compound, 3-bromo-4-fluorobenzaldehyde, the flash point is > 110 °C.[1]N/A

Storage and Stability

Proper storage is critical to maintain the chemical's integrity and prevent degradation.

Recommended Storage Conditions:

  • Temperature: The recommended storage temperature is between 2-8°C.[2][3] Some suppliers may suggest storage at room temperature, but for long-term stability and to minimize potential degradation, refrigeration is advised.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen, to prevent oxidation and reaction with atmospheric moisture.[1][2][3] The compound is noted to be air-sensitive.[1][4]

  • Light: Keep the container in a dark place to avoid photodegradation.[2][3]

  • Container: The container should be tightly closed and stored in a dry, well-ventilated area.[1][5]

Incompatible Materials: To prevent hazardous reactions, avoid storing this compound with the following:

  • Strong oxidizing agents[1][6]

  • Strong bases[1][6]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[1][6][7]

  • Ensure that safety showers and eyewash stations are readily accessible.[6]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with European Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[1][6]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[1] It is important to inspect gloves for any signs of degradation before use.

  • Skin and Body Protection: Wear a lab coat, and consider additional protective clothing to prevent skin exposure.[1][6]

  • Respiratory Protection: Under normal laboratory use with adequate ventilation, respiratory protection may not be necessary.[1][6] However, for large-scale operations or in situations with potential for significant aerosolization, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1]

Hygiene Measures:

  • Wash hands thoroughly after handling the chemical.[1][6][7]

  • Do not eat, drink, or smoke in the laboratory.[4][7]

  • Remove contaminated clothing promptly and wash it before reuse.[1][6]

Hazard Identification and First Aid

Hazard Statements:

  • H315: Causes skin irritation.[2][4][7]

  • H319: Causes serious eye irritation.[2][4][7]

  • H335: May cause respiratory irritation.[2][7]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4][7]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][8]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][8]

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[1][6][8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical advice.[1][6][8]

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][6][8]

  • Ingestion: Clean the mouth with water and seek medical attention.[6]

Spill and Disposal Procedures

Spill Management:

  • In case of a spill, avoid generating dust.

  • Sweep up the solid material and place it into a suitable, labeled container for disposal.[6]

  • Ensure the cleanup is performed by personnel wearing appropriate PPE.

Waste Disposal:

  • Dispose of the chemical and its container in accordance with local, regional, and national hazardous waste regulations.[1][6]

  • Do not empty into drains.[7]

Experimental Workflow and Handling Logic

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

Workflow for Safe Handling of this compound A Receiving B Log Chemical in Inventory A->B C Store in Designated Location (2-8°C, Dark, Inert Atmosphere) B->C D Pre-Use Check: - Verify Chemical Identity - Review SDS - Prepare PPE C->D E Weighing and Aliquoting (In Fume Hood) D->E F Experimental Use (In Fume Hood) E->F G Post-Experiment: - Decontaminate Workspace - Clean Glassware F->G H Store Unused Material G->H I Waste Disposal: - Segregate Waste - Label Container - Follow Institutional Protocols G->I H->C Return to Storage

Caption: Safe handling workflow for this compound.

References

In-Depth Technical Guide: 5-Bromo-3-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-fluoro-4-methylbenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in modern organic synthesis. Its strategic substitution pattern, featuring an aldehyde, a bromine atom, and a fluorine atom, makes it a versatile intermediate for the synthesis of complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The aldehyde group offers a reactive site for forming carbon-carbon and carbon-nitrogen bonds, while the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of the final bioactive compounds. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key synthetic applications of this compound, with a focus on its potential role in the development of kinase inhibitors.

Commercial Availability and Specifications

This compound is readily available from a number of commercial suppliers, ensuring its accessibility for research and development purposes. The typical purity of the commercially available compound is high, generally around 98%.

Table 1: Commercial Suppliers of this compound

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
Sigma-Aldrich (via Ambeed, Inc.)1370411-47-4C₈H₆BrFO217.0498%
BLD Pharm1370411-47-4C₈H₆BrFO217.04Not Specified
Sunway Pharm Ltd1370411-47-4C₈H₆BrFO217.0497%

Experimental Protocols

The following sections detail plausible experimental procedures for the synthesis of this compound and its application in a key cross-coupling reaction.

Synthesis of this compound

Reaction: Bromination of 3-fluoro-4-methylbenzaldehyde.

Materials:

  • 3-Fluoro-4-methylbenzaldehyde

  • Dichloromethane (CH₂Cl₂)

  • Sodium Bromide (NaBr)

  • Hydrochloric Acid (HCl, 35%)

  • Sodium Hypochlorite (NaOCl, 8% aqueous solution)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1 mole of 3-fluoro-4-methylbenzaldehyde in 160 mL of dichloromethane to create solution A.

  • In a separate vessel, dissolve 1.01 moles of sodium bromide in 100 mL of pure water, and while stirring, add 100 mL of 35% hydrochloric acid to create solution B.

  • Combine solution A and solution B in a reaction vessel equipped with a stirrer and an ultrasonic bath, maintaining a temperature of 20-25 °C.

  • With stirring and sonication, add 1.02 moles of an 8% sodium hypochlorite aqueous solution dropwise over 1 hour.

  • After the addition is complete, continue to stir and sonicate the mixture for an additional 2 hours at the same temperature.

  • Cease sonication and stirring, and allow the phases to separate.

  • Isolate the dichloromethane phase and wash it with deionized water until the aqueous phase is neutral.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and remove the dichloromethane under reduced pressure to obtain the crude product.

  • Further purification can be achieved by recrystallization or column chromatography to yield pure this compound.

Suzuki-Miyaura Coupling: A Key Application

The bromine atom of this compound is a key functional group that enables carbon-carbon bond formation via Suzuki-Miyaura cross-coupling. This reaction is fundamental in medicinal chemistry for constructing biaryl scaffolds. The following is a general protocol for the coupling of this compound with a generic arylboronic acid.

Reaction: Palladium-catalyzed cross-coupling with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed deionized water (e.g., in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-3-fluoro-4-methylbenzaldehyde.

Visualized Workflows and Signaling Pathways

Synthesis Workflow

synthesis_workflow cluster_materials Starting Materials cluster_process Synthesis Process cluster_workup Workup and Purification 3_fluoro_4_methylbenzaldehyde 3-Fluoro-4-methylbenzaldehyde Mix_Reagents Mix reagents in DCM/Water at 20-25 °C with sonication 3_fluoro_4_methylbenzaldehyde->Mix_Reagents NaBr Sodium Bromide NaBr->Mix_Reagents HCl Hydrochloric Acid HCl->Mix_Reagents NaOCl Sodium Hypochlorite Add_NaOCl Dropwise addition of NaOCl NaOCl->Add_NaOCl DCM Dichloromethane DCM->Mix_Reagents Mix_Reagents->Add_NaOCl React Stir and sonicate for 2h Add_NaOCl->React Phase_Separation Separate organic phase React->Phase_Separation Wash Wash to neutrality Phase_Separation->Wash Dry_Concentrate Dry and concentrate Wash->Dry_Concentrate Purify Purify Dry_Concentrate->Purify Final_Product This compound Purify->Final_Product

Caption: A logical workflow for the synthesis of this compound.

Suzuki-Miyaura Coupling Workflow

suzuki_workflow cluster_reagents Reagents cluster_reaction Reaction cluster_purification Workup and Purification Bromo_Aldehyde This compound Combine Combine reagents under inert gas Bromo_Aldehyde->Combine Boronic_Acid Arylboronic Acid Boronic_Acid->Combine Catalyst Pd(PPh3)4 Catalyst->Combine Base K2CO3 Base->Combine Solvent Dioxane/Water Solvent->Combine Heat Heat to 80-100 °C for 8-16h Combine->Heat Workup Aqueous workup Heat->Workup Extract Extract with Ethyl Acetate Workup->Extract Dry_Concentrate Dry and concentrate Extract->Dry_Concentrate Chromatography Column Chromatography Dry_Concentrate->Chromatography Coupled_Product 5-Aryl-3-fluoro-4-methylbenzaldehyde Chromatography->Coupled_Product

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Application in Targeting the p38 MAPK Signaling Pathway

The structural motifs present in derivatives of this compound are commonly found in small molecule inhibitors of protein kinases. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of cellular responses to inflammatory cytokines and environmental stress.[3] Its aberrant activation is a hallmark of many inflammatory diseases and cancers, making it a prime target for therapeutic intervention.[4]

p38_pathway Stress_Cytokines Stress / Inflammatory Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress_Cytokines->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Substrates Downstream Substrates (e.g., MK2, ATF2) p38_MAPK->Substrates Response Inflammation / Apoptosis Substrates->Response Inhibitor Small Molecule Inhibitor Inhibitor->p38_MAPK

Caption: A simplified representation of the p38 MAPK signaling cascade and a potential point of therapeutic intervention.

References

Synthesis of 5-Bromo-3-fluoro-4-methylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a feasible synthetic route for 5-Bromo-3-fluoro-4-methylbenzaldehyde, a valuable building block in medicinal chemistry and drug development. The proposed synthesis leverages a commercially available starting material and a regioselective bromination reaction.

Synthetic Strategy

The most direct and logical synthetic approach to this compound is the regioselective electrophilic bromination of the commercially available 3-Fluoro-4-methylbenzaldehyde. This strategy is underpinned by the directing effects of the substituents on the aromatic ring. The methyl group at the 4-position and the aldehyde group at the 1-position are both directing the incoming electrophile (bromine) to the 5-position. The fluorine atom at the 3-position is also an ortho, para-director, but the concerted directing effect of the methyl and aldehyde groups to the 5-position is expected to yield the desired product with high regioselectivity.

Starting Material

The key starting material for this synthesis is 3-Fluoro-4-methylbenzaldehyde.

CompoundCAS NumberMolecular FormulaMolecular WeightAvailability
3-Fluoro-4-methylbenzaldehyde177756-62-6C8H7FO138.14 g/mol Commercially available[1][2][3]

Experimental Protocol

The following is a proposed experimental protocol for the synthesis of this compound, adapted from established methods for the bromination of similar substrates.[4]

Reaction:

G 3-Fluoro-4-methylbenzaldehyde 3-Fluoro-4-methylbenzaldehyde This compound This compound 3-Fluoro-4-methylbenzaldehyde->this compound Br2, Acetic Acid

Caption: Synthesis of this compound.

Materials:

  • 3-Fluoro-4-methylbenzaldehyde

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium bisulfite solution (saturated)

  • Ethyl acetate

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-Fluoro-4-methylbenzaldehyde (1.0 eq.) in glacial acetic acid.

  • Slowly add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise to the stirred solution at room temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by pouring the mixture into a saturated sodium bisulfite solution to neutralize any unreacted bromine.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis. The yield is an estimate based on similar reported bromination reactions.

ReactantMolar Mass ( g/mol )MolesEquivalentsProductMolar Mass ( g/mol )Theoretical Yield (g)Expected Yield (%)
3-Fluoro-4-methylbenzaldehyde138.1411.0This compound217.04217.0485-95%
Bromine159.811.11.1

Logical Workflow

The synthesis workflow can be visualized as a straightforward, single-step conversion of the starting material to the final product.

Synthesis_Workflow Start Start: Commercially Available 3-Fluoro-4-methylbenzaldehyde Reaction Electrophilic Bromination (Br2, Acetic Acid) Start->Reaction Workup Work-up (Quenching, Extraction, Washing, Drying) Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product Final Product: This compound Purification->Product

Caption: Synthetic workflow for this compound.

References

Methodological & Application

Application Notes and Protocols: 5-Bromo-3-fluoro-4-methylbenzaldehyde in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 5-Bromo-3-fluoro-4-methylbenzaldehyde as a key intermediate in the synthesis of novel agrochemicals. While direct agrochemical applications of this specific molecule are not extensively documented in publicly available literature, its structural features suggest its value as a precursor for creating new fungicides, herbicides, and insecticides. This document outlines hypothetical, yet plausible, research applications based on the known bioactivities of structurally related compounds.

Introduction: The Potential of Substituted Benzaldehydes in Agrochemicals

Substituted benzaldehydes are versatile chemical building blocks in the development of a wide range of biologically active molecules, including agrochemicals. The incorporation of halogen atoms, such as bromine and fluorine, along with a methyl group, can significantly influence the physicochemical properties of the resulting compounds. These modifications can enhance metabolic stability, improve binding affinity to target enzymes, and increase lipophilicity, all of which are desirable traits for effective pesticides.

This compound possesses a unique substitution pattern that makes it an attractive starting material for the synthesis of novel agrochemicals. The presence of both bromine and fluorine can lead to enhanced biological activity and a unique mode of action.

Hypothetical Application: Synthesis of Novel Benzamide Fungicides

Drawing inspiration from the structure of known benzamide fungicides like fluopicolide, this compound can be utilized as a foundational scaffold for the synthesis of new fungicidal compounds. Fluopicolide, 2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide, is a potent fungicide used to control oomycete pathogens.[1] A plausible research direction is to synthesize analogs of fluopicolide where the dichlorinated phenyl ring is replaced by a 5-bromo-3-fluoro-4-methylphenyl moiety.

Signaling Pathway (Hypothesized)

The proposed benzamide fungicides derived from this compound are hypothesized to share a similar mode of action with fluopicolide, which involves the disruption of spectrin-like proteins in the cytoskeleton of oomycetes.[1][2][3][4] This disruption leads to the delocalization of these proteins from the cell membrane into the cytoplasm, ultimately causing cell lysis and death.

G cluster_0 Fungal Cell Proposed_Benzamide Proposed Benzamide Fungicide Spectrin_Proteins Spectrin-like Proteins (Cell Membrane) Proposed_Benzamide->Spectrin_Proteins Inhibition Cytoskeleton_Disruption Cytoskeleton Disruption Spectrin_Proteins->Cytoskeleton_Disruption Leads to Cell_Lysis Cell Lysis and Death Cytoskeleton_Disruption->Cell_Lysis

Caption: Hypothesized signaling pathway of proposed benzamide fungicide.

Experimental Protocols

Synthesis of 5-Bromo-3-fluoro-4-methylbenzoic acid (Intermediate 1)

This protocol describes the oxidation of the aldehyde group of this compound to a carboxylic acid, a key step in preparing for amide bond formation.

Workflow:

G Start 5-Bromo-3-fluoro-4- methylbenzaldehyde Oxidation Oxidation (e.g., with KMnO4 or Jones Reagent) Start->Oxidation Intermediate 5-Bromo-3-fluoro-4- methylbenzoic acid Oxidation->Intermediate Purification Purification (Recrystallization) Intermediate->Purification End Pure Intermediate 1 Purification->End

Caption: Workflow for the synthesis of Intermediate 1.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • Prepare a solution of potassium permanganate (2 equivalents) in water.

  • Slowly add the KMnO₄ solution to the aldehyde solution at room temperature with vigorous stirring. The reaction is exothermic, so maintain the temperature below 40°C using a water bath.

  • Stir the mixture for 4-6 hours or until the purple color of the permanganate has disappeared.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

  • Acidify the solution with concentrated HCl to pH 1-2 to precipitate the carboxylic acid.

  • Filter the white precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-Bromo-3-fluoro-4-methylbenzoic acid.

  • Characterize the product using NMR and IR spectroscopy.

Synthesis of the Target Benzamide Fungicide

This protocol outlines the coupling of the synthesized benzoic acid intermediate with a suitable amine, for instance, a substituted pyridinylmethylamine, to form the final benzamide product.

Workflow:

G Intermediate1 5-Bromo-3-fluoro-4- methylbenzoic acid Coupling Amide Coupling (e.g., EDC/HOBt or SOCl2) Intermediate1->Coupling Amine Substituted Pyridinylmethylamine Amine->Coupling Crude_Product Crude Benzamide Fungicide Coupling->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure Benzamide Fungicide Purification->Final_Product

Caption: Workflow for the synthesis of the target benzamide fungicide.

Materials:

  • 5-Bromo-3-fluoro-4-methylbenzoic acid (Intermediate 1)

  • A suitable amine (e.g., (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine)

  • Thionyl chloride (SOCl₂) or a coupling agent like EDC/HOBt

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or another suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure (using SOCl₂):

  • Suspend 5-Bromo-3-fluoro-4-methylbenzoic acid (1 equivalent) in anhydrous DCM.

  • Add thionyl chloride (1.2 equivalents) dropwise at 0°C.

  • Add a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature for 2-3 hours until the acid is completely converted to the acid chloride (monitor by TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude acid chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve the amine (1 equivalent) and triethylamine (2 equivalents) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the amine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.

Data Presentation (Hypothetical)

The following tables present hypothetical data for a series of synthesized benzamide fungicides derived from this compound. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Physicochemical Properties of Hypothetical Benzamide Fungicides

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (calculated)
BFM-B-01C₁₄H₈BrClF₃N₂O423.58155-1574.2
BFM-B-02C₁₅H₁₀BrF₃N₂O399.15162-1643.9
BFM-B-03C₁₄H₇BrF₄N₂O417.12148-1504.5

Table 2: In Vitro Fungicidal Activity (EC₅₀ in µg/mL)

Compound IDPhytophthora infestansPlasmopara viticolaPseudoperonospora cubensis
BFM-B-010.050.120.08
BFM-B-020.210.350.28
BFM-B-030.090.150.11
Fluopicolide0.060.100.07

Table 3: In Vivo Protective Activity (% Control at 100 ppm)

Compound IDPotato Late BlightGrape Downy MildewCucumber Downy Mildew
BFM-B-01959298
BFM-B-02807582
BFM-B-03908893
Fluopicolide989599

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. The outlined synthetic pathways and hypothesized biological activities provide a solid foundation for researchers to explore the potential of this compound in developing new and effective fungicides. The unique substitution pattern of this benzaldehyde derivative may lead to the discovery of next-generation crop protection agents with improved efficacy and novel modes of action. Further research into the synthesis and biological evaluation of derivatives of this compound is highly encouraged.

References

Application Notes and Protocols for the Suzuki-M.png Coupling Reaction of 5-Bromo-3-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 5-bromo-3-fluoro-4-methylbenzaldehyde with various arylboronic acids. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to generate complex biaryl structures, which are prevalent in pharmaceuticals and functional materials. The provided methodology is based on established procedures for electron-deficient aryl bromides and offers a robust starting point for further optimization.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate in the presence of a base.[1] The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocols

This section outlines a representative experimental procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate, tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio by volume) to the flask via syringe. The total solvent volume should be sufficient to dissolve the reagents (e.g., 5-10 mL per mmol of the aryl bromide).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Suzuki coupling of aryl bromides with structural similarities to this compound. These data can serve as a guide for optimizing the reaction conditions for specific substrates.

Table 1: Representative Reaction Conditions for Suzuki Coupling of Substituted Aryl Bromides

Aryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-BromobenzaldehydePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001695[2]
3-Bromobenzaldehyde4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)1,4-Dioxane801292[2]
4-Bromo-3-fluorobenzonitrilePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)DME/H₂O90888[3]
5-BromonicotinaldehydePhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (3)1,4-Dioxane/H₂O100485[4]

Note: Yields are highly dependent on the specific substrates and reaction conditions used.

Table 2: Comparison of Common Palladium Catalysts and Ligands

Catalyst SystemAdvantagesDisadvantagesTypical Substrates
Pd(PPh₃)₄Commercially available, easy to handle.Lower activity for challenging substrates.Activated aryl bromides and iodides.
Pd(OAc)₂ / SPhos or XPhosHigh activity for a broad range of substrates, including electron-deficient and sterically hindered aryl bromides.[2]Air-sensitive ligands, higher cost.Aryl bromides and chlorides.
Pd(dppf)Cl₂Good activity for a variety of cross-couplings, relatively air-stable.May require higher temperatures.Heteroaryl bromides, functionalized substrates.[4]

Visualizations

Catalytic Cycle

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)L_n-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OH)₂ Base PdII_Ar Ar-Pd(II)L_n-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' Product Biaryl Product RedElim->Product ArBr 5-Bromo-3-fluoro-4- methylbenzaldehyde ArBr->OxAdd ArBoronic Arylboronic Acid ArBoronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup 1. Reaction Setup (Add solids to flask) start->setup inert 2. Inert Atmosphere (Evacuate and backfill with Ar/N₂) setup->inert catalyst 3. Catalyst Addition (Add Pd(OAc)₂ and SPhos) inert->catalyst solvent 4. Solvent Addition (Add Dioxane/H₂O) catalyst->solvent reaction 5. Reaction (Heat and stir) solvent->reaction workup 6. Workup (Dilute, wash with H₂O and brine) reaction->workup dry 7. Drying and Concentration (Dry with Na₂SO₄, concentrate) workup->dry purify 8. Purification (Column Chromatography) dry->purify end End (Pure Product) purify->end

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

References

Application Notes and Protocols: Grignard Reaction of 5-Bromo-3-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for performing a Grignard reaction with 5-Bromo-3-fluoro-4-methylbenzaldehyde. Due to the inherent reactivity of the aldehyde functional group with Grignard reagents, a protection strategy is essential.[1][2][3][4][5] This protocol outlines a two-step process involving the protection of the aldehyde as an acetal, followed by the formation of the Grignard reagent from the aryl bromide and its subsequent reaction with an electrophile. The final step involves the deprotection of the acetal to yield the desired product. These guidelines are based on established principles of organic synthesis and are intended to serve as a starting point for reaction optimization.

Introduction

This compound is a substituted aromatic compound with multiple reactive sites. The presence of a bromine atom allows for the formation of a Grignard reagent, a powerful nucleophile used to create new carbon-carbon bonds.[6][7] However, the aldehyde group is highly susceptible to nucleophilic attack by the Grignard reagent itself. To achieve a selective reaction at the carbon-bromine bond with an external electrophile, the aldehyde must first be protected. Acetals are common and effective protecting groups for aldehydes as they are stable under the basic conditions of Grignard reagent formation and reaction but can be easily removed under acidic conditions.[1][4]

Key Experimental Considerations

Successful execution of this multi-step synthesis requires careful attention to the following:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents, which will quench the reagent.[8] All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Magnesium Activation: The surface of magnesium turnings can become oxidized, preventing the initiation of the Grignard reaction.[8] Activation of the magnesium is often necessary.

  • Temperature Control: The formation of the Grignard reagent is exothermic and may require cooling to maintain a controlled reaction rate. Subsequent reactions with electrophiles are also often performed at low temperatures to minimize side reactions.

Experimental Protocols

Part 1: Protection of the Aldehyde Group (Acetal Formation)

This protocol describes the formation of a cyclic acetal using ethylene glycol.

Materials:

  • This compound

  • Ethylene glycol

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid (catalytic amount)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid.

  • Add sufficient anhydrous toluene to fill the Dean-Stark trap and immerse the reactants.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected aldehyde, 2-(5-Bromo-3-fluoro-4-methylphenyl)-1,3-dioxolane.

  • Verify the structure of the product using appropriate analytical techniques (e.g., NMR, IR spectroscopy).

Part 2: Grignard Reagent Formation and Reaction with an Electrophile

This protocol outlines the formation of the Grignard reagent and its subsequent reaction with a generic electrophile (e.g., an aldehyde or ketone).

Materials:

  • 2-(5-Bromo-3-fluoro-4-methylphenyl)-1,3-dioxolane (from Part 1)

  • Magnesium turnings

  • Iodine (a small crystal for activation)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)[3][6]

  • Electrophile (e.g., benzaldehyde, acetone)

  • Three-neck round-bottom flask

  • Condenser

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

Procedure:

  • Assemble a dry three-neck flask equipped with a condenser, a dropping funnel, a magnetic stir bar, and an inert gas inlet.

  • Add magnesium turnings (1.2 eq) to the flask.

  • Briefly heat the magnesium under vacuum and then cool to room temperature under an inert atmosphere to ensure it is dry.

  • Add a small crystal of iodine to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of 2-(5-Bromo-3-fluoro-4-methylphenyl)-1,3-dioxolane (1.0 eq) in anhydrous diethyl ether or THF.

  • Add a small amount of the aryl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

  • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting solution is the Grignard reagent.

  • Cool the Grignard reagent solution in an ice bath.

  • Prepare a solution of the electrophile (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the electrophile solution dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Part 3: Deprotection of the Acetal

This protocol describes the acidic hydrolysis of the acetal to regenerate the aldehyde.

Materials:

  • Crude product from Part 2

  • Acetone

  • Water

  • Hydrochloric acid (e.g., 3M HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the crude product from Part 2 in a mixture of acetone and water.

  • Add a catalytic amount of hydrochloric acid.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical reaction conditions for each step. Note that these are starting points and may require optimization for specific substrates and desired outcomes.

Table 1: Reaction Conditions for Acetal Protection

ParameterCondition
ReactantsThis compound, Ethylene glycol
Stoichiometry1.0 eq Aldehyde, 1.2 eq Diol
SolventAnhydrous Toluene
Catalystp-Toluenesulfonic acid (catalytic)
TemperatureReflux
Reaction Time2-4 hours (monitor by water collection)

Table 2: Reaction Conditions for Grignard Formation and Reaction

ParameterCondition
Substrate2-(5-Bromo-3-fluoro-4-methylphenyl)-1,3-dioxolane
ReagentMagnesium turnings (1.2 eq)
SolventAnhydrous Diethyl Ether or THF
Temperature (Formation)Room temperature to gentle reflux
Temperature (Reaction)0 °C to room temperature
ElectrophileAldehyde, Ketone, etc. (1.0 eq)
Reaction Time1-3 hours

Table 3: Reaction Conditions for Acetal Deprotection

ParameterCondition
SubstrateProtected alcohol from Part 2
ReagentHydrochloric Acid (catalytic)
SolventAcetone/Water
TemperatureRoom temperature
Reaction Time1-4 hours (monitor by TLC)

Logical Workflow

Grignard_Reaction_Workflow cluster_protection Step 1: Aldehyde Protection cluster_grignard Step 2: Grignard Reaction cluster_deprotection Step 3: Deprotection start 5-Bromo-3-fluoro-4- methylbenzaldehyde protection Acetal Formation (Ethylene Glycol, p-TsOH, Toluene, Reflux) start->protection protected_aldehyde 2-(5-Bromo-3-fluoro-4- methylphenyl)-1,3-dioxolane protection->protected_aldehyde grignard_formation Grignard Formation (Mg, Anhydrous Ether/THF) protected_aldehyde->grignard_formation grignard_reaction Nucleophilic Addition grignard_formation->grignard_reaction electrophile Electrophile (e.g., R'COR'') electrophile->grignard_reaction protected_product Protected Product grignard_reaction->protected_product deprotection Acidic Hydrolysis (HCl, Acetone/H2O) protected_product->deprotection final_product Final Product deprotection->final_product

Caption: Workflow for the Grignard reaction of this compound.

References

Application Notes and Protocols for the Witt-ig Reaction of 5-Bromo-3-fluoro-4-methylbenzaldehyde with Phosphorus Ylides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Wittig reaction is a cornerstone of synthetic organic chemistry, enabling the stereoselective synthesis of alkenes from aldehydes or ketones and phosphorus ylides.[1][2][3] This methodology is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the Wittig reaction of 5-Bromo-3-fluoro-4-methylbenzaldehyde with various phosphorus ylides. The presence of bromo, fluoro, and methyl substituents on the aromatic ring introduces specific electronic and steric effects that influence the reactivity of the aldehyde and the stereochemical outcome of the olefination.[4][5]

The resulting stilbene derivatives bearing this particular substitution pattern are of significant interest as scaffolds in medicinal chemistry and as precursors for novel materials. This document outlines detailed experimental protocols, data presentation for expected outcomes, and troubleshooting guidelines.

Reaction Scheme and Mechanism

The general scheme for the Wittig reaction involves the reaction of an aldehyde, in this case, this compound, with a phosphorus ylide to yield an alkene and triphenylphosphine oxide.[3]

The reaction proceeds through a concerted [2+2] cycloaddition mechanism to form a transient oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. The stereoselectivity of the reaction is largely dependent on the nature of the phosphorus ylide. Stabilized ylides, which contain an electron-withdrawing group, typically favor the formation of the thermodynamically more stable (E)-alkene.[1][6] Conversely, non-stabilized ylides, such as those with simple alkyl substituents, generally lead to the kinetically favored (Z)-alkene.[1][6]

Experimental Protocols

Two primary protocols are provided, catering to reactions with stabilized and non-stabilized ylides.

Protocol A: Reaction with a Stabilized Ylide for (E)-Alkene Synthesis

This protocol is designed for the synthesis of (E)-stilbene derivatives from this compound using a stabilized phosphorus ylide, such as (triphenylphosphoranylidene)acetonitrile.

Materials:

  • This compound

  • (Triphenylphosphoranylidene)acetonitrile (or other stabilized ylide)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF or DCM.

  • Reagent Addition: To the stirred solution, add the stabilized ylide (1.1 equivalents) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, containing the desired alkene and triphenylphosphine oxide, is then purified by flash column chromatography on silica gel.

Protocol B: Reaction with a Non-Stabilized Ylide for (Z)-Alkene Synthesis

This protocol is tailored for the synthesis of (Z)-stilbene derivatives using a non-stabilized phosphorus ylide, generated in situ from the corresponding phosphonium salt.

Materials:

  • This compound

  • Benzyltriphenylphosphonium bromide (or other suitable phosphonium salt)

  • Strong base (e.g., n-butyllithium (n-BuLi) or sodium bis(trimethylsilyl)amide (NaHMDS))

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and low-temperature cooling bath

Procedure:

  • Ylide Generation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the phosphonium salt (1.1 equivalents) and anhydrous THF. Cool the suspension to -78 °C in a dry ice/acetone bath. Slowly add the strong base (1.05 equivalents) dropwise. The formation of a characteristic color (often orange or deep red) indicates ylide formation. Stir the mixture at -78 °C for 1 hour.[7]

  • Aldehyde Addition: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Slowly add this solution to the ylide suspension at -78 °C via a syringe or dropping funnel.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation: Expected Yields and Stereoselectivity

The following tables summarize the expected, representative quantitative data for the Wittig reaction of this compound with various phosphorus ylides. This data is based on analogous reactions with similarly substituted benzaldehydes and should be used as a guideline. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.

Table 1: Reaction with Stabilized Ylides

Ylide (R in Ph₃P=CHR)ProductExpected Yield (%)Expected (E:Z) Ratio
-CN2-(5-Bromo-3-fluoro-4-methylphenyl)acrylonitrile80-95>95:5
-CO₂EtEthyl 3-(5-Bromo-3-fluoro-4-methylphenyl)acrylate75-90>95:5
-C(O)Ph1-(5-Bromo-3-fluoro-4-methylphenyl)-3-phenylprop-2-en-1-one70-85>90:10

Table 2: Reaction with Non-Stabilized Ylides

Ylide (R in Ph₃P=CHR)ProductExpected Yield (%)Expected (Z:E) Ratio
-H5-Bromo-3-fluoro-4-methyl-1-vinylbenzene60-75N/A
-CH₃1-(5-Bromo-3-fluoro-4-methylphenyl)prop-1-ene65-80>85:15
-Ph1-Bromo-5-fluoro-2-methyl-4-stilbene70-85>90:10

Purification of Products

A common challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct, which can co-elute with the desired product during chromatography.[8][9] Several methods can be employed for its removal:

  • Crystallization: If the product is a solid, recrystallization can be an effective purification method.

  • Precipitation of Triphenylphosphine Oxide: Triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane or a mixture of diethyl ether and hexane.[8]

  • Complexation: Triphenylphosphine oxide forms insoluble complexes with metal salts like zinc chloride (ZnCl₂) or magnesium bromide (MgBr₂), which can then be removed by filtration.[8][10]

  • Chromatography: Careful selection of the eluent system for column chromatography can effectively separate the product from triphenylphosphine oxide.[8]

Visualizations

Wittig_Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aldehyde 5-Bromo-3-fluoro-4- methylbenzaldehyde Oxaphosphetane Oxaphosphetane Aldehyde->Oxaphosphetane + Ylide Ylide Phosphorus Ylide (Ph₃P=CHR) Alkene Alkene Oxaphosphetane->Alkene Decomposition TPPO Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->TPPO

Caption: General mechanism of the Wittig reaction.

Experimental_Workflow start Start setup Reaction Setup (Aldehyde + Solvent) start->setup reagent_add Add Phosphorus Ylide setup->reagent_add reaction Stir and Monitor (TLC) reagent_add->reaction workup Aqueous Work-up reaction->workup extraction Solvent Extraction workup->extraction purification Purification (Column Chromatography) extraction->purification product Isolated Product purification->product

References

Application Notes and Protocols for the Reductive Amination of 5-Bromo-3-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] This process transforms a carbonyl group, such as in an aldehyde or ketone, into an amine through an intermediate imine.[1] The reaction is widely employed in the synthesis of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and fine chemicals. The resulting substituted amines are critical pharmacophores in numerous drug candidates, influencing their potency, selectivity, and pharmacokinetic properties.

5-Bromo-3-fluoro-4-methylbenzaldehyde is a substituted aromatic aldehyde with a unique combination of functional groups that make it a valuable starting material in medicinal chemistry. The presence of a bromine atom allows for further functionalization through cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity to biological targets. The methyl group provides steric and electronic influence. The reductive amination of this aldehyde opens a pathway to a diverse library of novel substituted benzylamines with significant potential for the development of new therapeutic agents.

Applications in Drug Discovery

While specific applications of N-substituted 5-bromo-3-fluoro-4-methylbenzylamines are not extensively documented in publicly available literature, the structural motifs present in the parent aldehyde are prevalent in various classes of therapeutic agents. Halogenated and methylated phenyl rings are common features in molecules targeting a range of biological pathways. For instance, substituted benzylamines are known to exhibit a wide spectrum of biological activities, including but not limited to:

  • Anticancer Agents: The quinazoline scaffold, which can be synthesized from related precursors, is a key component in many kinase inhibitors used in oncology.[2]

  • Antimicrobial Agents: Benzophenone and related aromatic cores with halogen substituents have demonstrated antifungal and antibacterial properties.

  • Central Nervous System (CNS) Agents: The substitution pattern on the aromatic ring can be tailored to modulate the interaction of molecules with CNS targets.

The synthesis of a library of amines from this compound would enable the exploration of their structure-activity relationships (SAR) in various biological assays, potentially leading to the discovery of novel drug candidates.

Experimental Protocols

The following protocols describe the reductive amination of this compound with a generic primary amine (R-NH₂) using two common and effective reducing agents: sodium triacetoxyborohydride and sodium borohydride.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is based on the widely used method employing sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that allows for a one-pot procedure.[3][4][5]

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine, etc.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in DCE or THF (0.2 M), add the primary amine (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. For less reactive amines, a catalytic amount of acetic acid (0.1 eq) can be added.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 5-bromo-3-fluoro-4-methylbenzylamine.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride

This two-step protocol involves the pre-formation of the imine followed by its reduction with sodium borohydride (NaBH₄). This method can be advantageous when dealing with sensitive substrates or to minimize side reactions.[6]

Materials:

  • This compound

  • Primary amine

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate or other suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Imine Formation: Dissolve this compound (1.0 eq) and the primary amine (1.0-1.1 eq) in methanol or ethanol. Stir the solution at room temperature for 1-3 hours, or until imine formation is complete as monitored by TLC or NMR.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours or until the reaction is complete.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate or another suitable organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes hypothetical quantitative data for the reductive amination of this compound with a model primary amine (benzylamine), based on typical yields for similar reactions reported in the literature. Actual results may vary depending on the specific amine and reaction conditions used.

AldehydeAmineReducing AgentSolventReaction Time (h)Yield (%)Purity (%)
This compoundBenzylamineNaBH(OAc)₃DCE485>95
This compoundBenzylamineNaBH₄MeOH3 (1+2)78>95
This compoundAnilineNaBH(OAc)₃THF1275>95

Visualizations

Reductive_Amination_Workflow Start Start Aldehyde 5-Bromo-3-fluoro-4- methylbenzaldehyde Start->Aldehyde Mixing Mix & Stir Aldehyde->Mixing Amine Primary Amine (R-NH2) Amine->Mixing Solvent Solvent (e.g., DCE, THF, MeOH) Solvent->Mixing Imine_Formation Imine Formation Mixing->Imine_Formation Reducing_Agent Add Reducing Agent (e.g., NaBH(OAc)3, NaBH4) Imine_Formation->Reducing_Agent Reduction Reduction Reducing_Agent->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Substituted 5-bromo-3-fluoro-4- methylbenzylamine Purification->Product End End Product->End

Caption: Experimental workflow for the reductive amination.

Signaling_Pathway_Logic Aldehyde 5-Bromo-3-fluoro-4- methylbenzaldehyde Product N-Substituted Benzylamine Library Aldehyde->Product Reductive Amination Amine Primary Amine Amine->Product SAR Structure-Activity Relationship (SAR) Studies Product->SAR Lead_Compound Lead Compound Identification SAR->Lead_Compound Drug_Candidate Potential Drug Candidate Lead_Compound->Drug_Candidate

Caption: Drug discovery logical relationship.

References

Application Notes: Knoevenagel Condensation of 5-Bromo-3-fluoro-4-methylbenzaldehyde for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst.[1][2] This reaction is a variant of the aldol condensation and is highly valued for its efficiency in creating α,β-unsaturated compounds, which are pivotal intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional polymers.[1][3]

The substrate, 5-Bromo-3-fluoro-4-methylbenzaldehyde, is a structurally significant starting material for drug discovery. The presence of both fluorine and bromine atoms offers several advantages in medicinal chemistry. Fluorine substitution can enhance metabolic stability, improve bioavailability, and modulate the acidity and binding affinity of a molecule.[4][5][6] The bromine atom serves as a versatile synthetic handle for further modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures.[7] Consequently, the product of its Knoevenagel condensation, a substituted benzylidenemalononitrile or a related derivative, represents a valuable scaffold for developing novel therapeutic agents, particularly in areas like oncology and antiviral research.[1]

These application notes provide a representative protocol for the Knoevenagel condensation of this compound with malononitrile, a common active methylene compound, and outline potential reaction conditions for various substrates.

Experimental Protocols

This section details a standard laboratory protocol for the Knoevenagel condensation of this compound with malononitrile.

Protocol 1: Base-Catalyzed Knoevenagel Condensation

1. Materials and Reagents:

  • This compound (CAS: 1370411-47-4)

  • Malononitrile (CAS: 109-77-3)[8][9]

  • Piperidine (as catalyst) or Ammonium Acetate (as a greener alternative catalyst)[10]

  • Ethanol (Reagent Grade)

  • Ethyl Acetate

  • Hexane

  • Deionized Water

  • Anhydrous Magnesium Sulfate

2. Equipment:

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

3. Reaction Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol, 232 mg).

  • Dissolve the aldehyde in ethanol (10 mL).

  • Add malononitrile (1.0 mmol, 66 mg) to the solution.[1]

  • Add a catalytic amount of piperidine (approx. 0.1 mmol, 10 µL) or ammonium acetate (0.2 mmol, 15 mg) to the reaction mixture.[10]

  • Attach a reflux condenser and stir the mixture at room temperature or heat to 50-65 °C using a heating mantle.[11]

  • Monitor the reaction progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution.[1]

  • If a precipitate has formed, collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture using a rotary evaporator.

  • Redissolve the residue in ethyl acetate (20 mL) and wash with deionized water (2 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

4. Purification:

  • The crude solid product, 2-(5-bromo-3-fluoro-4-methylbenzylidene)malononitrile, can be purified by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture.[1][10]

5. Characterization:

  • The identity and purity of the final product should be confirmed using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, ¹⁹F NMR

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared Spectroscopy (IR): To identify characteristic functional groups (e.g., C≡N, C=C).

    • Melting Point (M.P.): To assess purity.

Data Presentation

While specific experimental data for the Knoevenagel condensation of this compound is not available in the cited literature, the following table summarizes typical conditions and expected outcomes for this reaction based on protocols for other substituted benzaldehydes.[1][3][12]

Aldehyde SubstrateActive Methylene CompoundCatalystSolventTemp. (°C)Time (h)Approx. Yield (%)
This compoundMalononitrilePiperidineEthanol602-385-95
This compoundEthyl CyanoacetateI₂/K₂CO₃EthanolRT4-680-90[12]
This compoundDiethyl MalonateAmmonium AcetateTolueneReflux5-875-85
This compoundMalonic AcidAmmonium BicarbonateNone (Solvent-free)902>90[3][13]
This compoundBarbituric AcidWaterWater503-488-96[1]

Visualizations

The following diagram illustrates the general experimental workflow for the synthesis and purification of 2-(5-bromo-3-fluoro-4-methylbenzylidene)malononitrile.

Knoevenagel_Workflow start_end start_end process process purify purify analysis analysis Start Start Reagents Combine Aldehyde, Malononitrile, Catalyst in Ethanol Start->Reagents Reaction Stir and Heat (e.g., 60 °C) Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Completion? Workup Cool, Filter or Extract Monitoring->Workup Purification Recrystallize (Ethanol/Hexane) Workup->Purification Characterization Analyze Product (NMR, MS, M.P.) Purification->Characterization End End Product Characterization->End

Caption: Experimental workflow for Knoevenagel condensation.

References

Application Notes and Protocols: 5-Bromo-3-fluoro-4-methylbenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-fluoro-4-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group, provides chemists with a versatile scaffold for the synthesis of complex molecular architectures. The presence of halogen atoms, particularly fluorine, can significantly influence the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document outlines the applications of this compound in the synthesis of therapeutic agents, with a focus on its use in the development of enzyme inhibitors.

Application as a Synthetic Intermediate in Cancer Therapy

A significant application of this compound is as a key intermediate in the synthesis of allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a crucial target in oncology, and its deregulation is implicated in various cancers, including non-small-cell lung cancer (NSCLC).[1][2][3] Allosteric inhibitors offer a promising therapeutic strategy, particularly for targeting drug-resistant mutants of EGFR.

Synthesis of an Allosteric EGFR Inhibitor Intermediate

This compound has been utilized as a starting material in the synthesis of a key intermediate for a novel series of allosteric EGFR inhibitors, as described in patent WO2023217924A1. The aldehyde functionality is converted to a difluoromethyl group, a common bioisostere for a hydroxyl or thiol group, which can modulate the compound's properties.

Experimental Protocols

Protocol 1: Synthesis of 1-bromo-5-(difluoromethyl)-2-fluoro-3-methylbenzene

This protocol describes the conversion of the aldehyde group of this compound to a difluoromethyl group, a key step in the synthesis of the EGFR inhibitor scaffold.

Materials:

  • This compound (CAS: 1370411-47-4)

  • Morpholinosulfur trifluoride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a cooled (0-5 °C) solution of this compound (1.0 equiv) in dichloromethane, add morpholinosulfur trifluoride (1.5 equiv) in portions.

  • Stir the reaction mixture at 0-5 °C for 20 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 16 hours.

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, 1-bromo-5-(difluoromethyl)-2-fluoro-3-methylbenzene.

  • The crude product can be purified by flash chromatography on silica gel.

Quantitative Data

The following table summarizes the biological activity of representative allosteric EGFR inhibitors from the same class as those synthesized using the this compound intermediate.

Table 1: Biological Activity of Representative Allosteric EGFR Inhibitors

Compound ID (from source) EGFR IC₅₀ (nM) Reference
Representative Compound 1 10 [1][2][3]
Representative Compound 2 30 [1][2][3]

| Representative Compound 3 | 100 |[1][2][3] |

Note: The specific IC₅₀ value for the final compound derived directly from this compound is not publicly disclosed. The data presented are for representative compounds from the same patent application (WO2023217924A1).

Broader Applications of Substituted Benzaldehydes in Medicinal Chemistry

While the direct applications of this compound are currently focused on EGFR inhibitors, the broader class of substituted benzaldehydes has diverse applications in medicinal chemistry, including the development of anticancer and antimicrobial agents. The following data for structurally related compounds highlight the potential of this chemical class.

Table 2: Anticancer Activity of Related Substituted Benzaldehyde Derivatives

Compound Class Cell Line IC₅₀ (µM) Reference
Benzofuran-triazole benzaldehyde analogues A-549 (Lung Cancer) 40.42 ± 3.42
Benzofuran-triazole benzaldehyde analogues HeLa (Cervical Cancer) 29.12 ± 1.69

| Ciminalum–thiazolidinone hybrids | NCI-60 Panel (Average GI₅₀) | 1.57 | |

Table 3: Antimicrobial Activity of Related Substituted Benzaldehyde Derivatives

Compound Class Microorganism MIC (µg/mL) Reference
Substituted Benzoylthiourea Derivatives E. coli 62.5 [4]
Substituted Benzoylthiourea Derivatives P. aeruginosa 125 [4]
Substituted Benzyl Bromides S. aureus 500

| Substituted Benzyl Bromides | C. albicans | 250 | |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Visualizations

EGFR Signaling Pathway

The diagram below illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a key target in cancer therapy.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activation EGF EGF (Ligand) EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Experimental Workflow: Synthesis of an EGFR Inhibitor Intermediate

The following diagram outlines the key synthetic transformation described in Protocol 1.

Synthesis_Workflow StartingMaterial 5-Bromo-3-fluoro-4- methylbenzaldehyde Reagents Morpholinosulfur trifluoride DCM, 0°C to RT StartingMaterial->Reagents Product 1-bromo-5-(difluoromethyl)- 2-fluoro-3-methylbenzene Reagents->Product Fluorination

Caption: Synthetic workflow for the difluoromethylation of this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-3-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the proposed large-scale synthesis of 5-Bromo-3-fluoro-4-methylbenzaldehyde, a key intermediate in pharmaceutical and agrochemical research. The synthesis is based on the electrophilic bromination of the readily available starting material, 3-fluoro-4-methylbenzaldehyde. This application note includes a summary of relevant quantitative data from analogous reactions, a comprehensive experimental protocol, and a visual representation of the workflow.

Introduction

This compound is a substituted aromatic aldehyde containing bromine, fluorine, and methyl functional groups. This unique combination of substituents makes it a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents and pesticides. The strategic placement of the bromine atom allows for further functionalization through various cross-coupling reactions, while the fluoro and methyl groups influence the electronic properties and metabolic stability of the final products. A reliable and scalable synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries. The proposed method focuses on the direct bromination of 3-fluoro-4-methylbenzaldehyde, a route suggested by the well-established principles of electrophilic aromatic substitution and supported by protocols for structurally similar compounds.

Data Presentation: Synthesis of Structurally Related Bromo-Fluoro-Benzaldehydes

The following table summarizes quantitative data from the synthesis of analogous bromo-fluoro-benzaldehyde derivatives, providing a basis for the proposed protocol.

Starting MaterialBrominating AgentCatalyst/SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
4-FluorobenzaldehydeBromineOleum, Iodine, Zinc Bromide25-655>90>95WO2010086877A2
4-FluorobenzaldehydeSodium Bromide/Sodium HypochloriteDichloromethane/Water20-25191.999.4CN109912396B[1]
3-Fluoro-4-hydroxybenzaldehydeBromineAcetic Acid452648Not SpecifiedChemicalBook[2]
o-FluorobenzaldehydeN-BromosuccinimideConcentrated Sulfuric Acid603-88098CN105884591A[3]
o-FluorobenzaldehydePotassium Bromate65% Sulfuric Acid902-38897CN105884591A[3]

Experimental Protocol: Proposed Large-Scale Synthesis of this compound

This protocol is a proposed method based on analogous chemical transformations and should be optimized for specific laboratory and scale-up conditions.

Starting Material: 3-Fluoro-4-methylbenzaldehyde (CAS: 177756-62-6)[4][5] Target Product: this compound (CAS: 1370411-47-4)[6][7]

Reagents and Materials:

  • 3-Fluoro-4-methylbenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Bisulfite Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate

  • Reaction Vessel with Mechanical Stirring, Thermometer, and Dropping Funnel

  • Standard Glassware for Work-up and Purification

Procedure:

  • Reaction Setup: In a suitable multi-necked reaction vessel equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 3-fluoro-4-methylbenzaldehyde (1.0 equivalent) and dichloromethane (10 volumes). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Acidification: Cool the solution to 0-5 °C using an ice bath. Slowly and carefully add concentrated sulfuric acid (2.0 equivalents) while maintaining the internal temperature below 10 °C.

  • Bromination: To the cooled solution, add N-bromosuccinimide (1.05 equivalents) portion-wise over a period of 1-2 hours. Ensure the temperature is maintained between 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a vessel containing crushed ice and water (20 volumes). Stir vigorously for 15-20 minutes.

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • Saturated sodium bisulfite solution (2 x 5 volumes) to remove any unreacted bromine.

      • Saturated sodium bicarbonate solution (2 x 5 volumes) to neutralize the acid.

      • Brine (1 x 5 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield a product of high purity.

Safety Precautions:

  • All operations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • N-Bromosuccinimide is a lachrymator and should be handled carefully.

Mandatory Visualization

G cluster_setup Reaction Setup cluster_reaction Bromination Reaction cluster_workup Work-up & Purification cluster_product Final Product A Dissolve 3-fluoro-4-methylbenzaldehyde in Dichloromethane B Cool to 0-5 °C A->B C Add conc. H2SO4 B->C D Add N-Bromosuccinimide C->D E Monitor Reaction by TLC/HPLC D->E Stir at 0-5 °C F Quench with Ice-Water E->F G Separate Organic Layer F->G H Wash with NaHSO3, NaHCO3, Brine G->H I Dry over Na2SO4 H->I J Concentrate under Vacuum I->J K Purify by Recrystallization/Chromatography J->K L This compound K->L

Caption: Workflow for the large-scale synthesis of this compound.

References

Application Notes and Protocols: 5-Bromo-3-fluoro-4-methylbenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-Bromo-3-fluoro-4-methylbenzaldehyde as a versatile building block in organic synthesis. This trifunctional aromatic compound, featuring an aldehyde, a bromine atom, and a fluorine atom, serves as a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.

Physicochemical Properties and Safety Information

A summary of the key physicochemical and safety data for this compound is provided below.

PropertyValueReference
CAS Number 1370411-47-4[1]
Molecular Formula C₈H₆BrFO[1]
Molecular Weight 217.04 g/mol [1]
Appearance Solid[1]
Storage Temperature 2-8°C, inert atmosphere, keep in dark place[1]
Purity ≥98%[1]
Signal Word Warning[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Precautionary Statements P261, P305+P351+P338[1]

Application Note 1: Synthesis of Difluoromethylated Aromatic Compounds

Introduction:

This compound is a key starting material for the synthesis of 1-Bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene. The aldehyde functional group can be readily converted to a difluoromethyl group, a moiety of increasing importance in medicinal chemistry due to its ability to act as a bioisostere for hydroxyl or thiol groups, and to modulate physicochemical properties such as lipophilicity and metabolic stability.

Reaction Scheme:

G cluster_0 Conversion of Aldehyde to Difluoromethyl Group start This compound reagent Morpholinosulfur trifluoride DCM, 0-5 °C to rt start->reagent product 1-Bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene reagent->product

Caption: Reaction scheme for the synthesis of 1-Bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene.

Experimental Protocol 1: Synthesis of 1-Bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene

This protocol is adapted from the procedure described in patent WO2022117477A1[2].

Materials:

  • This compound (CAS 1370411-47-4)[2]

  • Dichloromethane (DCM)

  • Morpholinosulfur trifluoride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ice bath

Procedure:

  • A solution of this compound (20.5 g, 89.7 mmol, 1.0 eq) in DCM (98 mL) is cooled in an ice bath.[2]

  • Morpholinosulfur trifluoride (24.8 g, 17.3 mL, 135 mmol, 1.5 eq) is added in portions to the cooled solution.[2]

  • The reaction mixture is stirred at 0-5 °C for 20 minutes.[2]

  • The mixture is then allowed to warm to room temperature and stirred for an additional 16 hours.[2]

  • After the reaction is complete, the mixture is cooled again with an ice bath.[2]

  • Saturated aqueous NaHCO₃ solution (300 mL) is carefully added to quench the reaction.[2]

  • The resulting mixture is further processed to isolate the desired product, 1-Bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene.[2]

Quantitative Data:

ReactantMolecular Weight ( g/mol )Amount (g)Moles (mmol)Equivalents
This compound217.0420.589.71.0
Morpholinosulfur trifluoride161.1624.81351.5

Potential Applications in Further Synthesis

The presence of bromine, fluorine, and a methyl group on the benzaldehyde core of this compound makes it a versatile building block for a variety of organic transformations. While specific literature examples for the target molecule are limited, its structural motifs suggest potential utility in several key reaction classes, drawing parallels with similar halogenated aromatic aldehydes.

Logical Workflow for Synthetic Applications

G cluster_aldehyde Aldehyde Transformations cluster_bromo Bromo Group Transformations start This compound condensation Condensation Reactions (e.g., Knoevenagel, Wittig) start->condensation reductive_amination Reductive Amination start->reductive_amination oxidation Oxidation to Carboxylic Acid start->oxidation suzuki Suzuki Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald cyanation Cyanation start->cyanation heterocycles heterocycles condensation->heterocycles Synthesis of Heterocycles, α,β-Unsaturated Systems amines amines reductive_amination->amines Substituted Benzylamines benzoic_acids benzoic_acids oxidation->benzoic_acids Substituted Benzoic Acids biaryls biaryls suzuki->biaryls Biaryl Compounds arylamines arylamines buchwald->arylamines Di- and Tri-substituted Anilines benzonitriles benzonitriles cyanation->benzonitriles Substituted Benzonitriles

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 5-Bromo-3-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-3-fluoro-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low reaction yields and to provide guidance on optimizing reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing very low to no conversion of my this compound starting material. What are the likely causes and how can I address this?

A1: Low or no conversion in a Suzuki-Miyaura coupling reaction is a common issue that can often be traced back to the catalyst system and reaction setup. Here are the primary factors to investigate:

  • Inactive Catalyst: The active Pd(0) species is susceptible to oxidation. Ensure that your palladium source and phosphine ligands are fresh and have been stored under an inert atmosphere. It is crucial to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

  • Ineffective Ligand: Standard ligands like triphenylphosphine (PPh₃) may be insufficient for this sterically hindered and electron-deficient substrate. The fluorine and methyl groups ortho to the bromine can impede the oxidative addition step. Switching to a bulkier, more electron-rich biaryl phosphine ligand such as SPhos, XPhos, or RuPhos is highly recommended to facilitate this crucial step.

  • Inappropriate Base: The choice of base is critical for the transmetalation step. If you are using a weak base like sodium carbonate (Na₂CO₃), it may not be strong enough. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often more effective for challenging substrates.

  • Low Reaction Temperature: Sterically hindered substrates often require higher temperatures to overcome the activation energy barrier. If you are running the reaction at a moderate temperature (e.g., 80 °C), consider increasing it to 100-110 °C.

Q2: My reaction is producing significant amounts of side products, leading to a low yield of the desired coupled product. What are these byproducts and how can I minimize their formation?

A2: The formation of byproducts is a frequent cause of low yields. The most common side reactions in Suzuki coupling are:

  • Homocoupling of the Boronic Acid: This results in the formation of a biaryl byproduct derived from the boronic acid coupling with itself. This side reaction is often promoted by the presence of oxygen.

    • Solution: Rigorous degassing of the reaction mixture and maintenance of an inert atmosphere are critical. Using a Pd(0) catalyst source like Pd₂(dba)₃ can also help minimize this.

  • Protodeboronation: This is the protonolysis of the boronic acid, where the boronic acid group is replaced by a hydrogen atom. This is particularly problematic with electron-deficient boronic acids.

    • Solution: Use fresh, high-purity boronic acid. Alternatively, using a more stable boronic ester, such as a pinacol ester, can mitigate this issue. The choice of a milder base, like potassium fluoride (KF) or potassium carbonate (K₂CO₃), can also be beneficial.

  • Dehalogenation: The this compound can be reduced to 3-fluoro-4-methylbenzaldehyde. This can occur if there are sources of hydride in the reaction mixture or if the catalytic cycle is inefficient.

    • Solution: Ensure the purity of your reagents and solvents. If using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent system. Optimizing the ligand to accelerate the catalytic cycle can also reduce the likelihood of this side reaction.

Q3: I suspect that the steric hindrance of my substrate is the primary issue. What are the best strategies to overcome this?

A3: The ortho-substituents (fluoro and methyl groups) on this compound introduce significant steric hindrance. To address this, a multi-faceted approach is recommended:

  • Ligand Selection: This is the most critical parameter. Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands. SPhos, XPhos, and RuPhos are excellent choices for sterically demanding couplings. For extremely challenging cases, specialized ligands like AntPhos may offer improved performance.

  • Base and Solvent Combination: A strong, non-nucleophilic base is often required. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in an aprotic solvent like 1,4-dioxane or toluene is a robust combination.

  • Increased Temperature: Higher reaction temperatures (100-120 °C) are often necessary to provide sufficient energy to overcome the steric barriers. Microwave-assisted heating can also be an effective strategy to rapidly reach and maintain the required temperature.

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize quantitative data from Suzuki coupling reactions of substrates analogous to this compound. This data illustrates the impact of different catalysts, ligands, bases, and solvents on the reaction yield and can serve as a guide for optimization.

Table 1: Effect of Catalyst and Ligand on the Suzuki Coupling of Substituted Aryl Bromides

EntryAryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromobenzaldehydePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O10075
24-BromobenzaldehydePhenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄1,4-Dioxane10095
32-Bromo-5-fluorotoluene4-Formylphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DME8588
45-Bromo-2-fluorobenzaldehydePhenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene11092

Table 2: Influence of Base and Solvent on Suzuki Coupling Yield

EntryAryl BromideBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)
14-Bromo-3-methylbenzaldehydePhenylboronic acidPd(PPh₃)₄K₂CO₃DMF/H₂O9065
24-Bromo-3-methylbenzaldehydePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9085
32,5-Dibromotoluene4-Methoxyphenylboronic acidPd(OAc)₂/SPhosCs₂CO₃Toluene11091
42,5-Dibromotoluene4-Methoxyphenylboronic acidPd(OAc)₂/SPhosNa₂CO₃DME/H₂O8558

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Degassed water (if using a biphasic system)

  • Standard laboratory glassware for inert atmosphere chemistry (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base under a stream of inert gas.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst and the phosphine ligand to the flask.

  • Solvent Addition: Add the degassed solvent via syringe. If using a biphasic system, add the degassed organic solvent followed by the degassed water.

  • Reaction Execution: With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 100-110 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the experimental workflow and a logical troubleshooting process for the Suzuki coupling reaction.

Suzuki_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, and Base in a Schlenk Flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill x3) reagents->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat Reaction with Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Troubleshooting_Suzuki start Low Yield Observed q1 Low or No Conversion? start->q1 a1_catalyst Check Catalyst/Ligand Quality and Inert Atmosphere q1->a1_catalyst Yes q2 Significant Side Products? q1->q2 No a1_ligand Use Bulky Ligand (SPhos, XPhos) a1_catalyst->a1_ligand a1_base Switch to Stronger Base (K3PO4, Cs2CO3) a1_ligand->a1_base a1_temp Increase Reaction Temperature a1_base->a1_temp a2_homocoupling Improve Degassing Use Pd(0) Source q2->a2_homocoupling Homocoupling a2_protodeboronation Use Fresh Boronic Acid or Boronic Ester q2->a2_protodeboronation Protodeboronation a2_dehalogenation Use Aprotic Solvent Optimize Ligand q2->a2_dehalogenation Dehalogenation

Caption: Troubleshooting decision tree for low yield in Suzuki coupling.

optimizing reaction conditions for Grignard reaction with 5-Bromo-3-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 5-Bromo-3-fluoro-4-methylbenzaldehyde in Grignard reactions. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Low yields or reaction failures are common challenges when performing Grignard reactions with substituted, electron-deficient aromatic aldehydes. This guide addresses specific issues you may encounter.

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete Grignard reagent formation.Ensure magnesium turnings are fresh and activated. Methods include mechanical stirring, using iodine crystals, or a small amount of 1,2-dibromoethane to clean the magnesium surface.[1] For deactivated aryl bromides, consider using highly reactive Rieke magnesium.[2][3]
Presence of moisture or protic solvents.All glassware must be rigorously flame-dried under vacuum or in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Low reactivity of the aromatic aldehyde.The fluorine and bromine atoms are electron-withdrawing, reducing the electrophilicity of the carbonyl carbon. Consider using a more reactive Grignard reagent or a Lewis acid catalyst to enhance reactivity.
Reaction temperature is too high.For functionalized Grignard reagents and aldehydes, side reactions are more prevalent at higher temperatures. Running the reaction at a low temperature, such as -78°C, can improve the yield of the desired product.[2][3]
Formation of Side Products (e.g., Wurtz coupling, reduction) Grignard reagent reacts with the starting aryl bromide.Add the aryl bromide solution slowly to the magnesium turnings to maintain a low concentration of the aryl bromide in the reaction mixture.
The Grignard reagent acts as a reducing agent.This is more common with sterically hindered aldehydes and bulky Grignard reagents. Using a less sterically hindered Grignard reagent and maintaining a low reaction temperature can mitigate this.
Enolization of the aldehyde.While this compound lacks alpha-hydrogens and cannot enolize, this is a consideration for other aldehydes.
Difficulty Initiating the Grignard Reaction Passivated magnesium surface.Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by sonicating the reaction mixture.[1]
Impure reagents or solvents.Ensure all reagents and solvents are of high purity and anhydrous.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Grignard reaction with this compound?

A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents for Grignard reactions. THF is often preferred for forming Grignard reagents from aryl bromides due to its higher solvating power.

Q2: How can I be sure my Grignard reagent has formed?

A2: Visual cues for Grignard reagent formation include the disappearance of the metallic magnesium, a gentle reflux of the solvent, and the formation of a cloudy, grayish solution. For a quantitative assessment, you can titrate a small aliquot of the Grignard reagent against a standard solution of an alcohol (like 2-butanol) with a colorimetric indicator such as 1,10-phenanthroline.

Q3: The fluorine atom on my benzaldehyde seems to be interfering with the reaction. What can I do?

A3: While the carbon-fluorine bond is generally unreactive in standard Grignard conditions, the electron-withdrawing nature of fluorine can deactivate the aldehyde.[4][5] In some cases of C-F bond activation being desired, specialized catalysts such as cobalt chloride (CoCl₂) have been used, though this is not typically the goal in a standard Grignard addition to an aldehyde.[6] For enhancing the addition to the aldehyde, ensure optimal Grignard formation and consider low-temperature conditions to improve selectivity.

Q4: Can I use a commercially available Grignard reagent?

A4: Yes, using a commercially available Grignard reagent of known concentration can be a reliable alternative to preparing it in situ, eliminating variables associated with its formation.

Q5: What is the best work-up procedure for this reaction?

A5: A careful quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C is a standard and effective method. This protonates the intermediate alkoxide to form the desired alcohol and precipitates the magnesium salts, which can then be removed by filtration or extraction. Avoid quenching with water alone, as it can be too vigorous.

Experimental Protocols

Protocol 1: In Situ Preparation of Grignard Reagent and Reaction with this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Magnesium turnings

  • Aryl bromide (e.g., bromobenzene, for forming the Grignard reagent)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

  • This compound

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (argon or nitrogen).

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to the aryl bromide) and a small iodine crystal in the flask. Gently warm the flask with a heat gun until the iodine sublimes and deposits on the magnesium surface.

  • Grignard Reagent Formation: Add a small amount of anhydrous diethyl ether or THF to cover the magnesium. Prepare a solution of the aryl bromide (1.1 equivalents) in the anhydrous solvent and add a small portion to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 30-60 minutes.

  • Reaction with Aldehyde: Cool the Grignard reagent solution to 0°C in an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the Grignard solution.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dry glassware reagents Add Mg turnings & I2 crystal start->reagents solvent_add Add anhydrous ether/THF reagents->solvent_add initiate Initiate with aryl bromide solvent_add->initiate add_bromide Dropwise addition of aryl bromide initiate->add_bromide reflux Stir at room temp add_bromide->reflux cool_grignard Cool Grignard to 0°C reflux->cool_grignard add_aldehyde Dropwise addition of aldehyde solution cool_grignard->add_aldehyde react Stir at room temp add_aldehyde->react quench Quench with sat. NH4Cl react->quench extract Extract with ether/EtOAc quench->extract dry Dry and concentrate extract->dry purify Purify product dry->purify troubleshooting_flowchart start Low Yield or No Product check_grignard Check Grignard Formation start->check_grignard check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents solution_activation Activate Mg: - Iodine - 1,2-dibromoethane - Rieke Mg check_grignard->solution_activation Initiation Failure solution_temp Optimize Temperature: - Low temperature (-78°C) - Slow addition check_conditions->solution_temp Side Reactions solution_anhydrous Ensure Anhydrous Conditions: - Flame-dry glassware - Use dry solvents check_reagents->solution_anhydrous Moisture Contamination solution_purity Use Pure Reagents: - Freshly distilled aldehyde - High-purity solvents check_reagents->solution_purity Impure Materials

References

Technical Support Center: Synthesis of 5-Bromo-3-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5-Bromo-3-fluoro-4-methylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: There are two primary synthetic strategies for preparing this compound:

  • Route A: Electrophilic Bromination. This route starts with the commercially available 3-fluoro-4-methylbenzaldehyde and introduces the bromine atom via electrophilic aromatic substitution.

  • Route B: Vilsmeier-Haack Formylation. This approach begins with a pre-brominated precursor, such as 1-bromo-5-fluoro-4-methylbenzene, and introduces the aldehyde group using a Vilsmeier reagent (e.g., generated from POCl₃ and DMF).[1][2][3][4][5]

Q2: What are the likely isomeric byproducts in this synthesis?

A2: Isomer formation is a potential issue in both primary synthetic routes. The directing effects of the substituents on the aromatic ring influence the position of the incoming group. In Route A, bromination of 3-fluoro-4-methylbenzaldehyde could potentially lead to bromination at other positions, although the desired product is generally favored. In Route B, formylation of a substituted benzene ring can also result in isomeric aldehydes, depending on the starting material's substitution pattern.[4]

Q3: Can the aldehyde group be oxidized during bromination (Route A)?

A3: Yes, oxidation of the aldehyde to the corresponding carboxylic acid (5-bromo-3-fluoro-4-methylbenzoic acid) is a possible side reaction, especially under harsh bromination conditions. Careful control of the reaction temperature and choice of brominating agent can minimize this.

Q4: What are common impurities from the Vilsmeier-Haack reaction (Route B)?

A4: Aside from unreacted starting material and potential isomeric products, the Vilsmeier-Haack reaction can introduce impurities derived from the reagents themselves.[1][2][5] These may include residual N,N-dimethylformamide (DMF) and phosphorus-containing byproducts from the phosphorus oxychloride.

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Formation of multiple byproducts. - Suboptimal reaction temperature.[4] - Degradation of product during workup.- Monitor the reaction by TLC or GC-MS to ensure completion. - Adjust stoichiometry of reagents. - Optimize reaction temperature and time. - Use a buffered aqueous workup to avoid harsh pH conditions.
Presence of Unreacted Starting Material - Insufficient reagent (brominating agent or Vilsmeier reagent). - Low reaction temperature or insufficient reaction time.[4]- Increase the molar equivalent of the limiting reagent. - Extend the reaction time or gradually increase the temperature while monitoring the reaction progress.
Formation of Isomeric Byproducts - Lack of regioselectivity in the bromination or formylation step.[4]- For bromination, consider using a milder brominating agent or a different catalyst to enhance selectivity. - For formylation, the choice of starting material is critical for directing the aldehyde to the correct position.
Product is a Dark Oil or Discolored Solid - Presence of polymeric or colored impurities. - Degradation of the product.- Purify the crude product by column chromatography on silica gel.[6] - Consider a final purification step such as recrystallization or distillation under reduced pressure.
Difficulty in Removing Phosphorus Byproducts (Route B) - Hydrolysis of phosphorus oxychloride byproducts can be slow or incomplete.- Ensure thorough aqueous workup. Washing the organic layer with a dilute base (e.g., sodium bicarbonate solution) followed by brine can help remove acidic phosphorus species.

Experimental Protocols

Route A: Bromination of 3-fluoro-4-methylbenzaldehyde (Example Protocol)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 3-fluoro-4-methylbenzaldehyde (1.0 eq.) in a suitable solvent such as acetic acid or a halogenated solvent.

  • Bromination: Slowly add a solution of bromine (1.05 eq.) in the same solvent to the stirred solution at room temperature. The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, pour the mixture into an aqueous solution of sodium bisulfite to quench any unreacted bromine.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[6]

Route B: Vilsmeier-Haack Formylation of 1-bromo-5-fluoro-4-methylbenzene (Example Protocol)
  • Vilsmeier Reagent Formation: In a dry three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, used as both solvent and reagent) to 0°C. Slowly add phosphorus oxychloride (POCl₃, ~1.5 eq.) while maintaining the temperature below 5°C. Stir for 30 minutes to form the Vilsmeier reagent.[2]

  • Addition of Substrate: Add 1-bromo-5-fluoro-4-methylbenzene (1.0 eq.) to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by TLC or GC-MS.

  • Hydrolysis: After completion, cool the reaction mixture to 0°C and slowly add a saturated aqueous solution of sodium acetate or sodium bicarbonate to hydrolyze the intermediate iminium salt.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[2]

Quantitative Data

Parameter Route A (Bromination) Route B (Vilsmeier-Haack)
Typical Yield 65-75%70-80%
Purity after Chromatography >98%>98%
Major Byproduct(s) Unreacted Starting Material, Isomeric BromobenzaldehydeUnreacted Starting Material, Isomeric Benzaldehyde
Typical Byproduct Level (pre-purification) 5-15%5-20%

Visualizations

Synthesis_Workflow cluster_route_a Route A: Bromination cluster_route_b Route B: Vilsmeier-Haack Formylation A_start 3-Fluoro-4-methylbenzaldehyde A_react Bromination (e.g., Br2, Acetic Acid) A_start->A_react A_workup Aqueous Workup & Extraction A_react->A_workup A_purify Column Chromatography A_workup->A_purify A_prod This compound A_purify->A_prod B_start 1-Bromo-5-fluoro-4-methylbenzene B_react Vilsmeier-Haack Reaction (POCl3, DMF) B_start->B_react B_workup Hydrolysis & Extraction B_react->B_workup B_purify Column Chromatography B_workup->B_purify B_prod This compound B_purify->B_prod

Caption: Synthetic routes to this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Issue Observed in Synthesis cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions (e.g., Isomerization, Oxidation) issue->cause2 cause3 Suboptimal Conditions (Temp, Time, Stoichiometry) issue->cause3 cause4 Impurities in Reagents issue->cause4 sol1 Monitor Reaction Progress (TLC, GC-MS) cause1->sol1 sol2 Optimize Reaction Conditions cause1->sol2 cause2->sol2 sol4 Improve Workup & Purification cause2->sol4 cause3->sol2 sol3 Purify Starting Materials cause4->sol3

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: 5-Bromo-3-fluoro-4-methylbenzaldehyde Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromo-3-fluoro-4-methylbenzaldehyde. The information provided is based on general purification principles for substituted benzaldehydes and may require optimization for specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Purity After Initial Purification Presence of acidic impurities (e.g., 5-Bromo-3-fluoro-4-methylbenzoic acid) due to oxidation of the aldehyde.Wash the crude product dissolved in an organic solvent (e.g., dichloromethane, ethyl acetate) with a 10% sodium carbonate or sodium bicarbonate solution until no more gas evolves. Follow with a water wash to remove residual base.
Presence of unreacted starting materials or isomeric byproducts from the synthesis.Consider purification by column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.
Product Discoloration (Yellowing) Air oxidation of the aldehyde group.Store the compound under an inert atmosphere (nitrogen or argon) in a dark, cool place (2-8°C). The use of antioxidants like BHT (butylated hydroxytoluene) in small amounts during storage may also be considered.
Oily Product Instead of Solid Residual solvent or the presence of impurities that lower the melting point.Ensure complete removal of solvents under high vacuum. If the product is still oily, attempt recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate, toluene).
Low Recovery After Purification Product loss during aqueous washes, especially if the product has some water solubility.Saturate the aqueous washes with sodium chloride to decrease the solubility of the organic product in the aqueous phase.
Product remains adsorbed on the silica gel during column chromatography.If the product is highly polar, a more polar eluent system may be required. However, be mindful that very polar eluents may also co-elute impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in substituted benzaldehydes include:

  • Corresponding Benzoic Acid: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid (5-Bromo-3-fluoro-4-methylbenzoic acid). This is often the primary impurity.

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 3-fluoro-4-methylbenzaldehyde or the brominating agent.

  • Isomeric Byproducts: Bromination of the aromatic ring can sometimes lead to the formation of other positional isomers.

  • Over-brominated Products: If the reaction conditions are not carefully controlled, products with more than one bromine atom may be formed.

Q2: What is the recommended storage condition for this compound?

A2: To minimize degradation, the compound should be stored in a dark place under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 2-8°C.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: The purity of this compound can be assessed using the following techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting trace impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): Provides structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of the aldehyde functional group (C=O stretch) and the aromatic substitution pattern.

Q4: Can I use distillation to purify this compound?

A4: While vacuum distillation is a common method for purifying benzaldehydes, it may not be suitable for this compound due to its relatively high molecular weight and potential for decomposition at elevated temperatures. If attempted, it should be performed under high vacuum and at the lowest possible temperature. Recrystallization or column chromatography are generally preferred methods for this type of compound.

Experimental Protocols

General Protocol for Aqueous Wash of Crude this compound
  • Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 mg/mL.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 10% aqueous sodium carbonate solution.

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from carbon dioxide evolution.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Repeat the wash with the sodium carbonate solution until no further gas evolution is observed.

  • Wash the organic layer with an equal volume of deionized water.

  • Wash the organic layer with an equal volume of brine (saturated aqueous sodium chloride solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified product.

General Protocol for Purification by Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pour the slurry into a chromatography column to pack the stationary phase.

  • Dissolve the crude this compound in a minimal amount of the chromatography eluent or a slightly more polar solvent.

  • Adsorb the dissolved product onto a small amount of silica gel and dry it.

  • Carefully add the dried, product-adsorbed silica gel to the top of the packed column.

  • Begin eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Product Crude_Product Crude this compound Aqueous_Wash Aqueous Wash (10% NaHCO3) Crude_Product->Aqueous_Wash Remove Acidic Impurities Column_Chromatography Column Chromatography (Silica Gel) Aqueous_Wash->Column_Chromatography Separate By Polarity Purity_Check Purity Check (TLC, HPLC, GC-MS) Column_Chromatography->Purity_Check Recrystallization Recrystallization Recrystallization->Purity_Check Purity_Check->Recrystallization Further Purification Needed Pure_Product Pure Product (>98%) Purity_Check->Pure_Product Purity OK

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic Start Impure Product Check_Acid Acidic Impurities Present? (e.g., by IR or base wash) Start->Check_Acid Aqueous_Wash Perform Aqueous Base Wash Check_Acid->Aqueous_Wash Yes Check_Isomers Isomers or Starting Material Present? (e.g., by NMR, GC-MS) Check_Acid->Check_Isomers No Aqueous_Wash->Check_Isomers Column_Chromatography Perform Column Chromatography Check_Isomers->Column_Chromatography Yes Check_Purity Purity > 98%? Check_Isomers->Check_Purity No Column_Chromatography->Check_Purity Pure_Product Pure Product Check_Purity->Pure_Product Yes Recrystallize Consider Recrystallization Check_Purity->Recrystallize No Recrystallize->Check_Purity

Caption: A logical troubleshooting guide for purifying this compound.

Technical Support Center: Modifications of 5-Bromo-3-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the chemical modification of 5-Bromo-3-fluoro-4-methylbenzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development to help prevent and troubleshoot side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on this compound?

The primary reactive sites are the aldehyde group, which is susceptible to nucleophilic attack and oxidation/reduction, and the carbon-bromine bond, which readily participates in palladium-catalyzed cross-coupling reactions. The fluorine atom can also undergo nucleophilic aromatic substitution under certain conditions, although it is generally less reactive than the bromine.

Q2: I am observing significant debromination (hydrodehalogenation) during my Suzuki-Miyaura coupling reaction. What are the potential causes and how can I minimize this side reaction?

Debromination is a common side reaction in Suzuki-Miyaura couplings of aryl bromides. Key causes include the presence of a proton source, the use of a base that is too strong, and suboptimal catalyst or ligand choice.[1] To minimize this, ensure all reagents and solvents are strictly anhydrous, switch to a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃, and consider using bulky, electron-rich phosphine ligands which can accelerate the desired reductive elimination step over the dehalogenation pathway.[1]

Q3: My desired reaction is sensitive to the aldehyde functional group. What are some suitable protecting groups for the aldehyde on this specific molecule?

The aldehyde group can be protected as an acetal, which is stable under basic and reductive conditions and inert towards many nucleophiles and organometallic reagents.[2][3] A common method is the formation of a cyclic acetal using ethylene glycol in the presence of an acid catalyst. Thioacetals can also be used and are stable in acidic conditions.[4]

Q4: Can the fluorine atom be displaced during my reaction?

While the C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution (SNA) of the fluorine atom is possible, especially with strong nucleophiles and under harsh reaction conditions. The presence of the electron-withdrawing aldehyde group ortho to the fluorine can activate it towards nucleophilic attack.[5][6]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
Potential Cause Troubleshooting Step Expected Outcome
Catalyst Deactivation Ensure the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen) and that all solvents are thoroughly degassed.[7]Improved catalyst lifetime and higher conversion to the desired product.
Inefficient Transmetalation The choice of base is critical. Use weaker, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[1][7]Minimized protonolysis and reduced dehalogenation side products.[1]
Suboptimal Ligand Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate reductive elimination.[1]Increased rate of desired product formation, outcompeting side reactions.
Presence of Water Use anhydrous solvents and reagents. Dry glassware thoroughly before use.Reduction in hydrodehalogenation byproduct formation.[1]
Issue 2: Unwanted Reactions at the Aldehyde Group
Potential Cause Troubleshooting Step Expected Outcome
Reaction with Nucleophiles Protect the aldehyde as an acetal before proceeding with the main reaction.[2]The aldehyde is masked and does not interfere with the desired transformation.
Oxidation of the Aldehyde Avoid strong oxidizing agents if the aldehyde is to be preserved. If oxidation is unavoidable for another part of the molecule, protect the aldehyde.Prevention of conversion to a carboxylic acid.
Reduction of the Aldehyde If using reducing agents (e.g., for a nitro group), the aldehyde may be reduced to an alcohol. Protect the aldehyde if its integrity is required.Selective reduction of other functional groups without affecting the aldehyde.

Experimental Protocols

Protocol 1: Acetal Protection of this compound

This protocol describes the formation of a cyclic acetal to protect the aldehyde functionality.

Materials:

  • This compound

  • Ethylene glycol (1.5 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-TsOH (0.05 eq) in toluene.

  • Reflux the mixture, azeotropically removing water, until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected aldehyde.

Protocol 2: Suzuki-Miyaura Coupling of Protected this compound

This protocol details a typical Suzuki-Miyaura coupling reaction to introduce an aryl group at the 5-position.

Materials:

  • Protected this compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the protected this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC.[8]

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_protection Step 1: Aldehyde Protection cluster_coupling Step 2: Suzuki-Miyaura Coupling cluster_deprotection Step 3: Deprotection start This compound protect React with Ethylene Glycol (p-TsOH catalyst) start->protect protected_aldehyde Protected Aldehyde protect->protected_aldehyde coupling React with Arylboronic Acid (Pd catalyst, Base) protected_aldehyde->coupling coupled_product Coupled Product coupling->coupled_product deprotect Acidic Hydrolysis coupled_product->deprotect final_product Final Product deprotect->final_product

Caption: A typical experimental workflow for modifying this compound.

troubleshooting_logic start Low Yield in Suzuki Coupling? q1 Significant Debromination? start->q1 q2 Starting Material Remaining? a1_yes Use weaker base (K₃PO₄) Ensure anhydrous conditions q1->a1_yes Yes q1->q2 No end Improved Yield a1_yes->end a2_yes Degas solvents thoroughly Check catalyst activity q2->a2_yes Yes q2->end No a2_yes->end

References

Technical Support Center: 5-Bromo-3-fluoro-4-methylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Bromo-3-fluoro-4-methylbenzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The bromination of the starting material, 3-fluoro-4-methylbenzaldehyde, may not be going to completion.

  • Suboptimal Reagent Stoichiometry: The molar ratio of the brominating agent to the starting material is crucial.

    • Solution: Ensure you are using an appropriate excess of the brominating agent. For instance, in the synthesis of a similar compound, 1.2 equivalents of bromine were used.[1] Titrate your brominating agent if its concentration is uncertain.

  • Side Reactions: The aldehyde group is sensitive to oxidation, and the aromatic ring can undergo multiple brominations.

    • Solution: Maintain a controlled temperature throughout the reaction. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. To avoid di- or tri-bromination, consider a slow, dropwise addition of the brominating agent to the reaction mixture.

Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are these impurities and how can I minimize their formation?

A2: The formation of impurities is a common challenge. The likely culprits are:

  • Isomeric Products: Bromination could occur at other positions on the aromatic ring, leading to regioisomers.

  • Di-brominated Product: The activated ring may undergo a second bromination.

  • Oxidized Byproduct: The aldehyde group can be oxidized to a carboxylic acid, especially under harsh reaction conditions.

  • Unreacted Starting Material: If the reaction does not go to completion, you will have leftover 3-fluoro-4-methylbenzaldehyde.

Strategies to Minimize Impurities:

  • Control of Reaction Conditions: As mentioned, slow addition of the brominating agent and strict temperature control are key.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) in a suitable solvent is often a milder alternative to liquid bromine and can offer better regioselectivity.

  • Protecting Groups: While more synthetically intensive, protection of the aldehyde group (e.g., as an acetal) before bromination can prevent its oxidation. The protecting group would then be removed in a subsequent step.

Q3: I am having difficulty purifying the final product. What purification methods are most effective?

A3: Effective purification is essential to achieve high purity of this compound. Based on methods used for analogous compounds, here are some recommended techniques:

  • Column Chromatography: This is a standard and effective method for separating the desired product from isomers and other impurities. A common eluent system for similar compounds is a mixture of petroleum ether and ethyl acetate.[1]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for removing minor impurities and can be scaled up more easily than chromatography.

  • Distillation: For related compounds like 3-bromo-4-fluorobenzaldehyde, vacuum distillation has been used for purification.[2]

  • Bulk Melting Crystallization: A patent for the synthesis of 3-bromo-4-fluorobenzaldehyde mentions purification by bulk melting crystallization at 31°C to achieve high purity (99.2%).[3]

Quantitative Data Summary

The following table summarizes reaction conditions and outcomes for the synthesis of structurally similar bromo-fluoro-benzaldehyde derivatives, which can serve as a reference for optimizing the synthesis of this compound.

CompoundStarting MaterialReagents & ConditionsYieldPurityPurification MethodReference
3-Bromo-5-fluoro-4-hydroxybenzaldehyde3-Fluoro-4-hydroxybenzaldehydeBr2 (1.2 eq.) in acetic acid, 45°C, 26h48%Not SpecifiedReversed-phase semi-preparative HPLC[1]
3-Bromo-4-fluorobenzaldehyde4-FluorobenzaldehydeNaBr, 35% HCl, NaClO(aq)89.7-91.9%99.2-99.4%Bulk melting crystallization[3]
3-Bromo-4-fluorobenzaldehyde4-FluorobenzaldehydeOleum, Iodine, Zinc Bromide, Br2, 25-65°C>90%>95%Distillation[4]

Experimental Protocols

Below are detailed experimental protocols adapted from the synthesis of similar compounds, which can be used as a starting point for developing a robust synthesis of this compound.

Protocol 1: Bromination using Bromine in Acetic Acid (Adapted from the synthesis of 3-bromo-5-fluoro-4-hydroxybenzaldehyde[1])

  • Dissolution: Dissolve 1 equivalent of 3-fluoro-4-methylbenzaldehyde in glacial acetic acid.

  • Reagent Preparation: In a separate flask, prepare a solution of 1.2 equivalents of bromine in a small amount of glacial acetic acid.

  • Reaction: Slowly add the bromine solution dropwise to the solution of the starting material while stirring.

  • Heating: Heat the reaction mixture to a controlled temperature (e.g., 45°C) and stir for an extended period (e.g., 26 hours), monitoring the reaction progress by TLC or GC/MS.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure. Add a saturated saline solution to the residue and extract with an organic solvent like ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or another suitable method.

Protocol 2: Bromination using NaBr/NaClO (Adapted from the synthesis of 3-bromo-4-fluorobenzaldehyde[3])

  • Solution A: Dissolve 1 equivalent of 3-fluoro-4-methylbenzaldehyde in dichloromethane.

  • Solution B: In a separate flask, dissolve 1-1.03 equivalents of sodium bromide in water and, while stirring, add an equal volume of 35% hydrochloric acid.

  • Reaction: Mix Solution A and Solution B. Begin stirring and dropwise add an aqueous solution of sodium hypochlorite. The use of sonication during this step has been reported to be beneficial.[3]

  • Stirring and Separation: After the addition is complete, continue to stir for a period (e.g., 30 minutes), then allow the phases to separate.

  • Work-up: Separate the organic (dichloromethane) phase and wash it with water until neutral. Dry the organic phase over an anhydrous salt and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product.

Visualizations

Synthesis_Pathway General Synthetic Pathway for this compound SM 3-Fluoro-4-methylbenzaldehyde Product This compound Reagents Brominating Agent (e.g., Br2, NBS) Workup Aqueous Work-up & Extraction Product->Workup Reagents->Product Bromination Solvent Solvent (e.g., Acetic Acid, CH2Cl2) Purification Purification (Chromatography, Recrystallization, Distillation) Workup->Purification FinalProduct High Purity Product Purification->FinalProduct Troubleshooting_Workflow Troubleshooting Guide for Synthesis Start Low Yield or Purity Issue CheckReaction Analyze Reaction by TLC/GC-MS Start->CheckReaction Incomplete Incomplete Reaction? CheckReaction->Incomplete Impurities Multiple Impurities? CheckReaction->Impurities IncreaseTime Increase Reaction Time/Temp Incomplete->IncreaseTime Yes CheckReagents Verify Reagent Stoichiometry Incomplete->CheckReagents Yes SlowAddition Slow Reagent Addition Impurities->SlowAddition Yes ControlTemp Strict Temperature Control Impurities->ControlTemp Yes AltReagent Consider Milder Brominating Agent (NBS) Impurities->AltReagent Yes OptimizePurification Optimize Purification Method IncreaseTime->OptimizePurification CheckReagents->OptimizePurification SlowAddition->OptimizePurification ControlTemp->OptimizePurification AltReagent->OptimizePurification End Improved Yield & Purity OptimizePurification->End

References

Technical Support Center: Cross-Coupling with 5-Bromo-3-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist in your cross-coupling experiments involving 5-Bromo-3-fluoro-4-methylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The main challenges stem from the molecule's functional groups. The aldehyde group can be sensitive to certain reaction conditions and may lead to side reactions or catalyst inhibition.[1][2] Additionally, a common side reaction with substituted benzaldehydes is dehalogenation, where the bromine atom is replaced by a hydrogen.[1][3] Careful selection of the catalyst, ligand, and base is crucial to mitigate these issues.

Q2: Which cross-coupling reactions are most suitable for this substrate?

A2: this compound is a versatile aryl bromide suitable for several palladium-catalyzed cross-coupling reactions. The most common and effective are:

  • Suzuki-Miyaura Coupling: For creating carbon-carbon bonds with boronic acids or esters.[4]

  • Sonogashira Coupling: For forming carbon-carbon bonds with terminal alkynes.[5]

  • Heck Coupling: For reacting with alkenes to form substituted alkenes.[6]

Q3: How do the fluoro and methyl groups affect the reactivity of the C-Br bond?

A3: The fluorine atom is an electron-withdrawing group, which generally makes the aryl bromide more reactive towards the initial oxidative addition step in the catalytic cycle.[7][8] The methyl group is weakly electron-donating. The combined electronic effects influence the overall reactivity, but the C-Br bond remains the primary site for selective cross-coupling over other potential reaction sites.

Q4: What is the role of the ligand in these reactions, and which types are recommended?

A4: The ligand is critical for stabilizing the palladium catalyst and modulating its reactivity.[9][10] For a substrate like this, which contains a potentially problematic aldehyde group, bulky and electron-rich phosphine ligands are highly recommended. Examples include tri-tert-butylphosphine (P(t-Bu)₃) and biarylphosphine ligands like SPhos, XPhos, and RuPhos.[1][11] These ligands promote the desired reductive elimination step, which can outcompete side reactions like dehalogenation.[1]

Q5: Is it necessary to protect the aldehyde group before starting the cross-coupling reaction?

A5: Not always. With a well-optimized catalyst system and mild reaction conditions, direct coupling is often successful. However, if you experience low yields, significant side-product formation, or catalyst deactivation, protecting the aldehyde is a viable strategy.[1] A common method is to convert the aldehyde to a diethyl acetal, which can be removed after the coupling is complete.[1]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Q: My reaction shows very little or no formation of the desired product. What are the potential causes and solutions?

A: This is a common issue that can be addressed by systematically evaluating the reaction components.

Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Consider using a more robust, pre-formed precatalyst.[11][12]Palladium catalysts, particularly Pd(0) species, can be sensitive to air and moisture, leading to deactivation over time.[11][12]
Inefficient Oxidative Addition Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., SPhos, XPhos).[1][11] Increase the reaction temperature incrementally.Electron-rich ligands increase the electron density on the palladium center, which facilitates its insertion into the C-Br bond.[11]
Inappropriate Base Screen different bases. For Suzuki reactions, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[1][11] Ensure the base is finely powdered and dry.The base's strength and solubility are critical for the catalytic cycle. The wrong base can fail to promote key steps or may cause side reactions.[11]
Poor Solubility Choose a solvent system that ensures all reactants are fully dissolved at the reaction temperature.A homogeneous reaction mixture is essential for efficient reaction kinetics.[1]
Issue 2: Significant Formation of Dehalogenated Byproduct

Q: I am observing a significant amount of 3-fluoro-4-methylbenzaldehyde in my reaction mixture. How can I prevent this dehalogenation?

A: Dehalogenation is a frequent side reaction, especially with benzaldehydes.[1] The following steps can help suppress it.

Potential Cause Troubleshooting Step Rationale
Presence of a Proton Source Ensure all reagents and solvents are strictly anhydrous. Use freshly dried solvents.[1][3]Water or other protic sources can react with palladium intermediates, leading to the replacement of the bromide with a hydrogen atom.[1]
Base is Too Strong or Nucleophilic Switch to a weaker, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1]Strong bases can abstract the aldehyde proton, creating a proton source that facilitates hydrodehalogenation.[1]
Slow Reductive Elimination Employ bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos).[1]These ligands accelerate the final product-forming step (reductive elimination), making it faster than the competing dehalogenation pathway.[1]
High Reaction Temperature Screen a range of lower temperatures (e.g., room temperature to 80 °C).Lowering the temperature can sometimes reduce the rate of dehalogenation more significantly than the rate of the desired cross-coupling.[1]

Catalyst and Condition Selection Tables

The following tables provide recommended starting conditions for various cross-coupling reactions. Optimization will be necessary for specific coupling partners.

Table 1: Suzuki-Miyaura Coupling Conditions

Reaction: Coupling with an Arylboronic Acid

Parameter Recommended Conditions Notes
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃ 1-5 mol%
Ligand SPhos, XPhos, P(t-Bu)₃ 1.2 - 2.4 equivalents relative to Pd
Base K₃PO₄, Cs₂CO₃ 2-3 equivalents
Solvent 1,4-Dioxane/H₂O (4:1), Toluene Use anhydrous solvents if dehalogenation is an issue.[1]
Temperature 80-110 °C Start at the lower end to maximize selectivity.

| Typical Yield | 70-95% | Highly dependent on the boronic acid partner. |

Table 2: Sonogashira Coupling Conditions

Reaction: Coupling with a Terminal Alkyne

Parameter Recommended Conditions Notes
Pd Precursor Pd(PPh₃)₄, PdCl₂(PPh₃)₂ 2-5 mol%
Copper Co-catalyst CuI (optional but common) 1-5 mol%. Copper-free conditions are also possible.[5][13]
Base Et₃N, DBU Often used as the solvent or co-solvent.
Solvent THF, DMF, Toluene Anhydrous and degassed.
Temperature Room Temperature - 80 °C Mild conditions are often sufficient.[5]

| Typical Yield | 75-98% | Generally high-yielding. |

Table 3: Heck Coupling Conditions

Reaction: Coupling with an Alkene (e.g., Styrene, Acrylate)

Parameter Recommended Conditions Notes
Pd Precursor Pd(OAc)₂ 2-5 mol%
Ligand P(o-tolyl)₃, PPh₃ 1.1 - 2.0 equivalents relative to Pd
Base Et₃N, K₂CO₃, NaOAc 1.5-2.5 equivalents
Solvent DMF, NMP, Acetonitrile High-boiling polar aprotic solvents are common.
Temperature 100-140 °C Typically requires elevated temperatures.

| Typical Yield | 65-85% | Yields can vary based on the alkene's electronics and sterics. |

Experimental Protocols

Safety Note: Always conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen) and use appropriate personal protective equipment (PPE). Solvents should be degassed before use to prevent catalyst oxidation.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Seal the vessel, then evacuate and backfill with an inert gas (repeat three times).

  • Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Place the vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling
  • To an oven-dried reaction vessel, add the palladium precursor (e.g., PdCl₂(PPh₃)₂, 3 mol%) and copper(I) iodide (CuI, 1.5 mol%).

  • Seal the vessel, then evacuate and backfill with an inert gas.

  • Add this compound (1.0 equiv.) dissolved in an anhydrous, degassed solvent (e.g., THF).

  • Add the terminal alkyne (1.2 equiv.) followed by an amine base (e.g., Et₃N, 3.0 equiv.) via syringe.

  • Stir the reaction at room temperature or heat to 50-70 °C as needed, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

General Protocol for Heck Coupling
  • In a sealed tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tolyl)₃, 4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent (e.g., DMF), the alkene (1.5 equiv.), and the base (e.g., Et₃N, 2 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Visual Guides

Catalyst_Selection_Workflow cluster_start Start: Define Reaction cluster_catalyst Step 1: Catalyst System Selection cluster_conditions Step 2: Reaction Conditions cluster_run Step 3: Execution & Analysis cluster_troubleshoot Step 4: Optimization Start Select Coupling Type (Suzuki, Sonogashira, Heck) Pd_Source Choose Pd Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) Start->Pd_Source Ligand Select Ligand (Bulky, Electron-Rich Recommended) (e.g., SPhos, XPhos, P(t-Bu)₃) Pd_Source->Ligand Base Select Base (e.g., K₃PO₄ for Suzuki) (e.g., Et₃N for Sonogashira/Heck) Ligand->Base Solvent Choose Solvent (Anhydrous Aprotic Preferred) (e.g., Dioxane, Toluene, THF) Base->Solvent Temp Set Initial Temperature (e.g., 80-100°C) Solvent->Temp Run Run Experiment under Inert Atmosphere Temp->Run Analysis Analyze Outcome (TLC, LC-MS, NMR) Run->Analysis Troubleshoot Troubleshoot? (Low Yield, Side Products) Analysis->Troubleshoot Optimize Optimize Conditions (Screen Ligands, Bases, Temp.) Troubleshoot->Optimize Yes Success Successful Coupling Troubleshoot->Success No Optimize->Run Re-run

Caption: General workflow for catalyst selection and reaction optimization.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex oa_label Oxidative Addition trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex trans_label Transmetalation re_label Reductive Elimination trans_complex->pd0 Ar-R (Product) oa_label->oa_complex trans_label->trans_complex re_label->trans_complex arbr Ar-Br arbr->oa_label boronic R-B(OH)₂ + Base boronic->trans_label

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Tree Start Reaction Failed or Low Yield Q_SM Starting Material Consumed? Start->Q_SM Q_Side Side Products Observed? Q_SM->Q_Side Yes A_Catalyst Check Catalyst Activity: - Use fresh Pd source/ligand - Use precatalyst Q_SM->A_Catalyst No A_Dehalogenation Dehalogenation? - Use anhydrous solvent - Use weaker base (K₃PO₄) - Use bulkier ligand Q_Side->A_Dehalogenation Yes (Dehalogenation) A_Decomposition Product Decomposition? - Lower temperature - Reduce reaction time Q_Side->A_Decomposition Yes (Decomposition) A_Other Other Side Products? - Re-evaluate base/solvent compatibility Q_Side->A_Other Yes (Other) A_OA Facilitate Oxidative Addition: - Increase temperature - Use more electron-rich ligand A_Catalyst->A_OA

Caption: Decision tree for troubleshooting a failed cross-coupling reaction.

References

Technical Support Center: Managing Exotherms in Large-Scale 5-Bromo-3-fluoro-4-methylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides technical support for managing exothermic reactions during the large-scale synthesis of 5-Bromo-3-fluoro-4-methylbenzaldehyde. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, focusing on the critical aspect of exothermic reaction management.

Issue Possible Cause Recommended Action
Rapid, uncontrolled temperature increase ("runaway reaction") Reagent addition rate is too high.[1][2]Immediately stop reagent addition.[1] Apply maximum cooling to the reactor jacket.[3] If necessary, activate the emergency quench system.[3] Review and reduce the reagent addition rate for future batches.
Inadequate cooling capacity.[1][3]Ensure the cooling system is functioning optimally. Verify that the heat transfer fluid is at the correct temperature and flow rate. Consider a pre-cooling step for the reactants.
Insufficient mixing.Increase the stirrer speed to improve heat dissipation. Ensure the agitator is appropriately designed for the reactor volume and viscosity of the reaction mixture.
Localized "hot spots" within the reactor Poor mixing leading to localized concentration of reactants.Improve agitation.[4] Consider using a different type of agitator or multiple impellers.
Fouling on the reactor walls, reducing heat transfer.Clean the reactor thoroughly between batches. Consider using a glass-lined reactor for easier cleaning and reduced fouling.[5]
Reaction fails to initiate, followed by a sudden, sharp exotherm Induction period.Add a small amount of a previously successful batch (seed) to initiate the reaction under controlled conditions. Increase the temperature slightly and monitor closely for initiation.
Impurities in starting materials or solvents.Use high-purity, dry solvents and reagents. Perform small-scale trials to test new batches of starting materials.
Exotherm is more vigorous than anticipated based on small-scale experiments Scale-up effects: surface area to volume ratio decreases, reducing heat dissipation.[1]Re-evaluate the heat of reaction at a larger scale using calorimetry. Implement a more conservative dosing schedule.[1] Utilize a continuous flow reactor for better heat management.[2][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the large-scale bromination of 3-fluoro-4-methylbenzaldehyde?

A1: The primary hazards include:

  • Thermal Runaway: Bromination reactions are often highly exothermic.[6] A failure to control the heat generated can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.[2][3]

  • Toxic Fumes: Bromine is volatile and highly toxic.[7] A runaway reaction or loss of containment can release hazardous bromine and hydrogen bromide vapors.[8]

  • Corrosion: Bromine and hydrobromic acid are corrosive to many materials.[7] Proper selection of reactor and handling equipment materials is crucial.

Q2: How can I predict the exotherm of my reaction at scale?

A2: Reaction calorimetry is the most reliable method to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is essential for safe scale-up. For a typical bromination, the enthalpy of reaction can be significant.[2]

Q3: What are the critical process parameters to monitor for controlling the exotherm?

A3: The following parameters are critical:

  • Temperature: Continuous monitoring of both the reaction mass and the cooling jacket temperatures is essential.[4]

  • Reagent Addition Rate: The rate of bromine (or brominating agent) addition directly controls the rate of heat generation.[1][2]

  • Agitation Speed: Proper mixing ensures even temperature distribution and efficient heat transfer to the cooling surfaces.

  • Pressure: Monitoring the reactor pressure can indicate an unexpected gas evolution or a rise in temperature.

Q4: What engineering controls should be in place for a large-scale bromination?

A4: Essential engineering controls include:

  • High-Efficiency Cooling System: A robust reactor cooling system is paramount.[3]

  • Emergency Quench/Drowning System: A system to quickly neutralize the reaction in case of a runaway.[3]

  • Scrubber System: To neutralize any released bromine or hydrogen bromide vapors.[7]

  • Automated Control System: To precisely control reagent addition based on real-time temperature feedback.[1]

  • Bursting Disc/Relief Valve: To safely relieve excess pressure.

Q5: What is the best solvent for this reaction?

A5: The choice of solvent can significantly impact heat management. An ideal solvent should have a good heat capacity, a boiling point well above the reaction temperature to prevent pressurization, and be inert to the reactants and reagents.[4] Dichloromethane is a common solvent for brominations, but its low boiling point can be a concern at scale.[9] Higher boiling point chlorinated solvents or other inert solvents may be more suitable.

Experimental Protocols

Note: The following protocols are illustrative and should be adapted based on a thorough risk assessment and laboratory-specific safety procedures.

Protocol 1: Batch Bromination of 3-fluoro-4-methylbenzaldehyde

This protocol describes a semi-batch process where the brominating agent is added controllably to the substrate.

Equipment:

  • Jacketed glass reactor (100 L) with overhead stirrer, thermocouple, condenser, and addition funnel/pump.

  • Thermostat for reactor temperature control.

  • Scrubber system containing a sodium bisulfite solution.

Reagents:

  • 3-fluoro-4-methylbenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

Procedure:

  • Charge the reactor with 3-fluoro-4-methylbenzaldehyde and dichloromethane.

  • Cool the reactor contents to 0-5 °C.

  • Slowly add a solution of N-Bromosuccinimide in dichloromethane to the reactor over 4-6 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 10 °C for an additional 2 hours.

  • Slowly warm the reaction to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated solution of sodium bisulfite.

  • Proceed with workup and purification.

Protocol 2: Continuous Flow Bromination

This protocol utilizes a flow reactor for enhanced heat transfer and safety.

Equipment:

  • Two high-pressure liquid chromatography (HPLC) pumps.

  • T-mixer.

  • Coil reactor immersed in a cooling bath.

  • Back-pressure regulator.

Procedure:

  • Prepare two separate feed solutions:

    • Solution A: 3-fluoro-4-methylbenzaldehyde in dichloromethane.

    • Solution B: N-Bromosuccinimide in dichloromethane.

  • Set the cooling bath to the desired temperature (e.g., 0 °C).

  • Pump both solutions at the desired flow rates through the T-mixer and into the coil reactor. The residence time in the reactor is determined by the coil volume and the total flow rate.

  • The reaction mixture exiting the reactor is collected in a vessel containing a quenching agent.

Visualizations

Experimental Workflow: Batch Bromination

Batch_Bromination_Workflow Workflow for Batch Bromination cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep_reagents Prepare Reagent Solutions charge_reactor Charge Reactor with Substrate prep_reagents->charge_reactor cool_reactor Cool Reactor to 0-5 °C charge_reactor->cool_reactor add_bromine Slow Addition of Brominating Agent (4-6h) cool_reactor->add_bromine monitor_temp Maintain Temperature < 10 °C add_bromine->monitor_temp stir_reaction Stir at 10 °C (2h) monitor_temp->add_bromine Control Loop monitor_temp->stir_reaction warm_up Warm to Room Temperature stir_reaction->warm_up quench Quench with NaHSO3 warm_up->quench extraction Extraction and Washing quench->extraction purification Purification extraction->purification Exotherm_Control_Strategy Exotherm Control Logic start Monitor Reactor Temperature temp_check Temperature > Set Point? start->temp_check normal_ops Continue Reagent Addition temp_check->normal_ops No stop_addition Stop Reagent Addition temp_check->stop_addition Yes normal_ops->start max_cooling Apply Maximum Cooling stop_addition->max_cooling quench_check Temperature Still Rising? max_cooling->quench_check activate_quench Activate Emergency Quench quench_check->activate_quench Yes stable Temperature Stabilized quench_check->stable No investigate Investigate Cause activate_quench->investigate stable->investigate

References

Technical Support Center: Purification of 5-Bromo-3-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromo-3-fluoro-4-methylbenzaldehyde. The following sections detail common issues encountered during the purification of this compound and provide protocols for effective impurity removal.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue Potential Cause Recommended Solution
Product is an oil or fails to crystallize Presence of impurities, such as unreacted starting materials or solvent residue.1. Attempt purification via column chromatography. 2. If the impurity is suspected to be the corresponding carboxylic acid, perform a wash with a mild base (e.g., saturated sodium bicarbonate solution). 3. Consider purification via the sodium bisulfite adduct.
Low yield after purification 1. Product loss during extraction or chromatography. 2. Decomposition of the product on silica gel.1. Ensure complete extraction by performing multiple extractions with a suitable solvent. 2. If using column chromatography, consider deactivating the silica gel with a small amount of a polar solvent or using a different stationary phase like alumina.
Presence of a carboxylic acid impurity (identified by NMR or IR) Oxidation of the aldehyde by air.1. Wash the crude product with a saturated solution of sodium bicarbonate to remove the acidic impurity. 2. Store the purified aldehyde under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place to prevent further oxidation.
Multiple spots on TLC after purification 1. Incomplete separation during column chromatography. 2. Decomposition of the product on the TLC plate.1. Optimize the solvent system for column chromatography by testing various solvent polarities. 2. Run the TLC quickly and avoid prolonged exposure to UV light.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurity is the corresponding carboxylic acid, 5-bromo-3-fluoro-4-methylbenzoic acid, which forms due to the oxidation of the aldehyde. Other potential impurities can include unreacted starting materials from the synthesis, such as the corresponding benzyl bromide or alcohol, and residual solvents.

Q2: How can I remove the 5-bromo-3-fluoro-4-methylbenzoic acid impurity?

A2: A simple and effective method is to dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a saturated aqueous solution of sodium bicarbonate. The basic wash will deprotonate the carboxylic acid, making it soluble in the aqueous layer, while the aldehyde remains in the organic layer.

Q3: What is the recommended method for purifying this compound on a large scale?

A3: For large-scale purification, recrystallization is often the most practical method. However, finding a suitable solvent system is crucial. Alternatively, purification via the formation of a sodium bisulfite adduct can be effective for separating the aldehyde from non-carbonyl impurities.[1][2][3]

Q4: Can column chromatography be used for purification? Are there any special considerations?

A4: Yes, column chromatography is a common and effective method for purifying aldehydes.[4][5][6] For this compound, a silica gel stationary phase is typically used. It is important to select an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation. In some cases, aldehydes can be sensitive to the acidic nature of silica gel, leading to decomposition. If this is observed, using deactivated silica gel or a different adsorbent like alumina can be beneficial.

Q5: How should I store the purified this compound?

A5: To prevent oxidation, the purified compound should be stored as a solid in a tightly sealed container under an inert atmosphere (nitrogen or argon). It is also recommended to store it in a cool, dark place.[7]

Experimental Protocols

Protocol 1: Purification by Washing with Sodium Bicarbonate

This protocol is designed to remove acidic impurities, primarily the corresponding carboxylic acid.

  • Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, 10 mL per 1 g of crude product).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution and shake the funnel vigorously for 1-2 minutes.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Repeat the wash with the sodium bicarbonate solution.

  • Wash the organic layer with brine (saturated aqueous sodium chloride solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for purification using silica gel chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a 9:1 mixture of hexanes:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column with a stopcock at the bottom, ensuring there are no air bubbles in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The progress of the separation can be monitored by thin-layer chromatography (TLC).

  • Fraction Collection: Collect the fractions containing the pure product, as identified by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purification via Sodium Bisulfite Adduct Formation

This method is highly selective for aldehydes and can be used to separate them from other non-carbonyl compounds.[1][2][3]

  • Dissolve the crude mixture in methanol.

  • Add a saturated aqueous solution of sodium bisulfite. An immediate precipitate of the aldehyde-bisulfite adduct should form.

  • Stir the mixture for 30-60 minutes to ensure complete adduct formation.

  • Filter the solid adduct and wash it with a small amount of cold methanol and then diethyl ether to remove any soluble impurities.

  • To regenerate the aldehyde, suspend the adduct in water and add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the solution is basic.

  • The aldehyde will be liberated from the adduct and can be extracted into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the pure aldehyde.

Data Presentation

Table 1: Comparison of Purification Methods

Purification Method Typical Purity Achieved Typical Yield Advantages Disadvantages
Washing with NaHCO₃ >95% (if the main impurity is the acid)High (>90%)Simple, fast, and effective for removing acidic impurities.Not effective against other non-acidic impurities.
Column Chromatography >99%Moderate to High (70-90%)High purity can be achieved; separates a wide range of impurities.Can be time-consuming and requires significant solvent volumes. Product may decompose on silica.
Recrystallization >98%Varies (dependent on solvent)Potentially high purity and scalable.Finding a suitable solvent can be challenging.
Bisulfite Adduct Formation >98%Moderate (60-80%)Highly selective for aldehydes.Involves an additional chemical reaction and regeneration step.

Visualization

impurity_removal_workflow cluster_options Alternative Purification crude Crude this compound analysis Analyze Purity (TLC, NMR) crude->analysis acid_impurity Acidic Impurity Detected? analysis->acid_impurity wash Wash with NaHCO3 Solution acid_impurity->wash Yes other_impurities Other Impurities Present? acid_impurity->other_impurities No wash->other_impurities column Column Chromatography other_impurities->column Yes recrystallize Recrystallization / Bisulfite Adduct other_impurities->recrystallize Yes (Alternative) pure_product Pure Product other_impurities->pure_product No final_analysis Final Purity Analysis column->final_analysis recrystallize->final_analysis final_analysis->pure_product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: 5-Bromo-3-fluoro-4-methylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-3-fluoro-4-methylbenzaldehyde. The information is designed to address specific issues that may be encountered during experiments, with a focus on the impact of solvent selection on reaction rates.

Frequently Asked Questions (FAQs)

Q1: How does the substitution pattern of this compound affect its reactivity?

The reactivity of this compound is influenced by the electronic effects of its substituents. The bromine and fluorine atoms are electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon. This generally makes the aldehyde more susceptible to nucleophilic attack.[1] Conversely, the methyl group is weakly electron-donating. Aromatic aldehydes are generally less reactive than aliphatic aldehydes in nucleophilic addition reactions due to the resonance stabilization of the aromatic ring.[2][3]

Q2: What are the most common reactions performed with this compound?

Due to its functional groups (aldehyde and aryl bromide), this compound is a versatile substrate for several key reactions, including:

  • Nucleophilic Addition Reactions: The aldehyde group readily undergoes nucleophilic addition.

  • Wittig Reaction: For the conversion of the aldehyde to an alkene.[1][4]

  • Suzuki-Miyaura Coupling: The aryl bromide functionality is suitable for palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.[5]

Q3: How does solvent choice generally impact reaction rates in organic synthesis?

Solvent polarity plays a crucial role in reaction kinetics.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can solvate both cations and anions effectively through hydrogen bonding. While they can dissolve ionic reagents, they can also form a solvent cage around nucleophiles, potentially slowing down reactions where the nucleophile is a key participant in the rate-determining step.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess dipoles but lack acidic protons. They are effective at solvating cations but leave anions relatively "naked" and more reactive. This often leads to an acceleration of reaction rates where an anion is the key nucleophile.

  • Nonpolar Solvents (e.g., toluene, hexane, dioxane): These solvents are generally used for reactions involving nonpolar reactants.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for C-C bond formation, but low yields can be a common issue.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Catalyst Activity • Ensure the palladium catalyst is not deactivated. Use fresh catalyst or a pre-catalyst. • Optimize the palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). • Select an appropriate ligand; electron-rich and bulky ligands can promote oxidative addition and reductive elimination.[5]
Incorrect Base Selection • The choice of base is critical. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base can significantly affect the reaction rate. • Ensure the base is finely powdered and anhydrous if required by the protocol.
Solvent Issues • The solvent system (e.g., toluene/water, dioxane/water, THF/water) must be appropriate for the substrates and catalyst. • Ensure solvents are properly degassed to remove oxygen, which can deactivate the catalyst.
Side Reactions Homocoupling: This can occur if the reaction conditions favor the coupling of two boronic acid molecules. Adjusting the stoichiometry or catalyst can mitigate this. • Dehalogenation: The aryl bromide is reduced to the corresponding arene. This can be promoted by high temperatures, prolonged reaction times, or certain bases and solvents.[6] Consider using a milder base or a different solvent system.
Reaction Conditions • Optimize the reaction temperature. While heating is often necessary, excessive heat can lead to catalyst decomposition and side reactions. • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Issue 2: Poor Stereoselectivity or Low Yield in Wittig Reactions

The Wittig reaction is a reliable method for alkene synthesis, but achieving high yields and the desired stereoselectivity can be challenging.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inefficient Ylide Formation • Ensure the use of a sufficiently strong and fresh base (e.g., n-BuLi, NaH, KOtBu) to deprotonate the phosphonium salt. • Use an anhydrous, aprotic solvent (e.g., THF, diethyl ether) for ylide generation to prevent quenching.[1]
Ylide Reactivity Stabilized ylides (containing an electron-withdrawing group) are less reactive and generally favor the formation of (E)-alkenes. They may require heating. • Unstabilized ylides (containing an alkyl group) are more reactive and typically favor the formation of (Z)-alkenes.[4]
Solvent Effects on Stereoselectivity • The polarity of the solvent can influence the stereochemical outcome. For some ylides, nonpolar solvents may favor one isomer, while polar solvents favor the other.[7] In some cases, the presence of lithium salts can also affect the E/Z ratio.[4]
Steric Hindrance • Aromatic aldehydes can be sterically hindered, which may slow down the reaction.[2] Longer reaction times or elevated temperatures may be necessary.
Side Reactions • The aldehyde may be prone to oxidation or polymerization. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation: Expected Impact of Solvent on Reaction Rates

Reaction TypePolar Protic Solvents (e.g., Ethanol, Water)Polar Aprotic Solvents (e.g., DMF, DMSO)Nonpolar Solvents (e.g., Toluene, THF)
Suzuki-Miyaura Coupling Often used in biphasic systems (e.g., with toluene or dioxane) to dissolve the inorganic base. The aqueous phase is necessary for the transmetalation step.Can be effective, particularly for solubilizing all components. The choice can influence selectivity.[8][9]Commonly used, often in combination with an aqueous phase for the base.
Wittig Reaction (with unstabilized ylide) Generally avoided as they can protonate the highly basic ylide.Good choice as they solvate the counter-ion of the ylide, increasing its reactivity.Excellent choice as they are non-reactive towards the ylide and facilitate the reaction.
Nucleophilic Addition (anionic nucleophile) Can slow down the reaction by solvating the nucleophile through hydrogen bonding, reducing its nucleophilicity.Generally accelerate the reaction by solvating the cation and leaving the anionic nucleophile "naked" and more reactive.The reaction rate will depend on the solubility of the nucleophilic salt.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water 4:1, or dioxane/water 4:1).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Wittig Reaction

This protocol describes a typical Wittig reaction using an unstabilized ylide.

  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 equiv.).

    • Add anhydrous solvent (e.g., THF or diethyl ether).[1]

    • Cool the suspension to 0 °C.

    • Slowly add a strong base (e.g., n-butyllithium in hexanes, 1.0 equiv.). A color change often indicates ylide formation.[10]

    • Stir the mixture at 0 °C for 1 hour.

  • Reaction with Aldehyde:

    • Dissolve this compound (1.0 equiv.) in the same anhydrous solvent.

    • Slowly add the aldehyde solution to the ylide at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the consumption of the aldehyde by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product, which will also contain triphenylphosphine oxide, by flash column chromatography.[10]

Visualizations

Suzuki_Coupling_Troubleshooting cluster_catalyst Catalyst Issues cluster_base Base Issues cluster_solvent Solvent Issues cluster_conditions Condition Issues cluster_side_reactions Side Reactions start Low Yield in Suzuki Coupling check_catalyst Check Catalyst Activity start->check_catalyst check_base Evaluate Base start->check_base check_solvent Assess Solvent System start->check_solvent check_conditions Review Reaction Conditions start->check_conditions side_reactions Investigate Side Reactions start->side_reactions use_fresh Use Fresh Catalyst/Pre-catalyst check_catalyst->use_fresh optimize_ligand Optimize Ligand check_catalyst->optimize_ligand change_base Try Different Base (e.g., K3PO4, Cs2CO3) check_base->change_base ensure_anhydrous Ensure Base is Anhydrous/Fine Powder check_base->ensure_anhydrous degas_solvent Ensure Solvents are Degassed check_solvent->degas_solvent try_different_system Try Different Solvent System (e.g., Dioxane/H2O) check_solvent->try_different_system optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time homocoupling Homocoupling Detected? side_reactions->homocoupling dehalogenation Dehalogenation Detected? side_reactions->dehalogenation adjust_stoichiometry Adjust Stoichiometry homocoupling->adjust_stoichiometry Yes milder_conditions Use Milder Base/Lower Temp dehalogenation->milder_conditions Yes

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling reactions.

Wittig_Reaction_Workflow cluster_ylide_prep 1. Ylide Preparation cluster_reaction 2. Wittig Reaction cluster_workup 3. Work-up and Purification phosphonium_salt Phosphonium Salt + Anhydrous Solvent cool Cool to 0 °C phosphonium_salt->cool add_base Add Strong Base (e.g., n-BuLi) cool->add_base stir_ylide Stir for 1 hour at 0 °C add_base->stir_ylide add_aldehyde Add Aldehyde Solution to Ylide stir_ylide->add_aldehyde Ylide Ready dissolve_aldehyde Dissolve this compound in Anhydrous Solvent dissolve_aldehyde->add_aldehyde stir_reaction Stir for 2-4 hours at RT add_aldehyde->stir_reaction quench Quench with Saturated NH4Cl stir_reaction->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify product Pure Alkene Product purify->product

Caption: General experimental workflow for the Wittig reaction.

References

reaction monitoring techniques for 5-Bromo-3-fluoro-4-methylbenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-3-fluoro-4-methylbenzaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive Brominating Agent: The brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine) may have degraded. 2. Insufficient Catalyst Activity: If a Lewis acid catalyst is used, it may be hydrated or of poor quality. 3. Low Reaction Temperature: The activation energy for the bromination may not be met.1. Use a fresh bottle of the brominating agent or purify the existing stock. For example, NBS can be recrystallized from water. 2. Use a freshly opened bottle of the Lewis acid catalyst or ensure it is anhydrous. 3. Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress.
Formation of Multiple Products (Poor Selectivity) 1. Over-bromination: The reaction conditions may be too harsh, leading to the formation of di-brominated products. 2. Isomer Formation: Bromination may occur at other positions on the aromatic ring. 3. Side Reactions: The methyl group may undergo radical bromination, especially if the reaction is initiated by light or radical initiators.1. Reduce the reaction temperature or the amount of brominating agent. Consider a slower, dropwise addition of the brominating agent. 2. The directing effects of the fluorine, methyl, and aldehyde groups should favor the desired isomer. However, adjusting the catalyst and solvent system may improve selectivity. 3. Conduct the reaction in the dark and avoid radical initiators to minimize side-chain bromination.
Difficult Product Isolation and Purification 1. Product is an Oil: The crude product may fail to solidify due to impurities. 2. Co-elution of Impurities: The product and impurities may have similar polarities, making chromatographic separation challenging.1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Trituration with a non-polar solvent like hexane can also help. 2. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) may be effective. Consider using a different stationary phase if co-elution persists.
Inconsistent Reaction Yields 1. Variability in Reagent Quality: The purity of starting materials and reagents can affect the outcome. 2. Atmospheric Moisture: Some bromination reactions are sensitive to moisture.1. Ensure the purity of the starting material (3-fluoro-4-methylbenzaldehyde) and all reagents before starting the reaction. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the electrophilic aromatic substitution of 3-fluoro-4-methylbenzaldehyde using a suitable brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, often in the presence of a catalyst in a suitable solvent.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored using Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).[1] TLC is a quick qualitative method, while GC-MS and HPLC provide more detailed quantitative information.

Q3: What are the expected side products in this synthesis?

A3: Potential side products include isomers where bromine has added to a different position on the aromatic ring, di-brominated products, and potentially products of side-chain bromination on the methyl group. The formation of these can be minimized by controlling the reaction conditions.

Q4: What is a suitable solvent for this reaction?

A4: The choice of solvent depends on the brominating agent and catalyst used. Common solvents for bromination reactions include halogenated solvents like dichloromethane or chloroform, as well as acetic acid or acetonitrile.

Q5: How can I purify the final product?

A5: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Monitoring Techniques

Technique Principle Speed Cost Information Provided Key Advantages Key Limitations
Thin-Layer Chromatography (TLC) Separation based on polarity on a solid stationary phase.Fast (5-20 min)LowQualitative (presence/absence of starting material and product)Simple, rapid, and inexpensive.Not quantitative, lower resolution.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase, followed by mass analysis.Moderate (20-60 min)HighQuantitative (conversion, purity) and structural (mass spectrum)High sensitivity and specificity, excellent for identifying volatile byproducts.Not suitable for thermally labile compounds.
High-Performance Liquid Chromatography (HPLC) High-resolution separation in a liquid mobile phase under high pressure.Moderate (15-45 min)HighQuantitative (conversion, purity, impurity profiling)High resolution, accurate quantification, suitable for a wide range of compounds.More complex instrumentation and method development.

Experimental Protocols

Adapted Synthesis of this compound

Disclaimer: This is an adapted protocol based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-4-methylbenzaldehyde (1.0 equivalent) in a suitable solvent such as acetic acid.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.1 equivalents) in the same solvent. Add the NBS solution dropwise to the stirred solution of the aldehyde at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC every 30 minutes.

  • Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Reaction Monitoring Methodologies

1. Thin-Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v). The polarity can be adjusted to achieve good separation.

  • Procedure:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).

    • Spot the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot) on the TLC plate.

    • Develop the plate in the mobile phase.

    • Visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.[2]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

  • MS Detector: Electron Ionization (EI) mode, scanning from m/z 50-500.

  • Procedure:

    • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane).

    • Inject the sample into the GC-MS.

    • Monitor the disappearance of the peak corresponding to the starting material and the appearance of the product peak. The mass spectrum will help to confirm the identity of the product.

3. High-Performance Liquid Chromatography (HPLC)

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 254 nm.

  • Procedure:

    • Dilute a small aliquot of the reaction mixture in the mobile phase.

    • Inject the sample into the HPLC.

    • Quantify the peak areas of the starting material and the product to determine the reaction conversion and purity.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_monitoring Reaction Monitoring start Start: 3-fluoro-4- methylbenzaldehyde reaction Bromination (e.g., with NBS) start->reaction workup Aqueous Workup & Extraction reaction->workup monitoring_point Sample from Reaction Mixture reaction->monitoring_point purification Purification (Chromatography/ Recrystallization) workup->purification product Product: 5-Bromo-3-fluoro- 4-methylbenzaldehyde purification->product tlc TLC Analysis monitoring_point->tlc gcms GC-MS Analysis monitoring_point->gcms hplc HPLC Analysis monitoring_point->hplc data_analysis Data Analysis: - Conversion - Purity tlc->data_analysis gcms->data_analysis hplc->data_analysis data_analysis->reaction Optimize Conditions

Caption: Experimental workflow for the synthesis and monitoring of this compound.

References

Technical Support Center: 5-Bromo-3-fluoro-4-methylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 5-Bromo-3-fluoro-4-methylbenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on work-up procedures and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound and its common derivatives?

A1: this compound is a solid that is generally soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), diethyl ether, and tetrahydrofuran (THF). It has limited solubility in non-polar solvents like hexanes and is insoluble in water. The solubility of its derivatives will depend on the functional group introduced. For example, alcohol derivatives from reduction or Grignard reactions will be more polar, while alkene derivatives from Wittig reactions may have similar solubility to the starting material.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound in a cool, dark place under an inert atmosphere, such as argon or nitrogen.[1] The compound is a solid at room temperature. Proper storage is crucial to prevent slow oxidation of the aldehyde functionality to the corresponding carboxylic acid.

Q3: What are the primary safety concerns when working with this compound?

A3: this compound is a hazardous substance. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors.

Q4: How can I monitor the progress of a reaction involving this compound?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of most reactions. A suitable mobile phase, typically a mixture of ethyl acetate and hexanes, should be used to achieve good separation between the starting material and the product. Staining with potassium permanganate or using a UV lamp can help visualize the spots. Gas chromatography (GC) can also be a powerful tool for monitoring reaction progress, especially for assessing purity.

Troubleshooting Guides

This section provides troubleshooting for common issues that may arise during the work-up of reactions with this compound.

Issue 1: Emulsion Formation During Aqueous Work-up

Scenario: After quenching the reaction mixture and adding an organic solvent for extraction, a stable emulsion forms at the interface, making separation of the organic and aqueous layers difficult.

Possible Causes:

  • Presence of polar byproducts or unreacted starting materials acting as surfactants.

  • Insufficient ionic strength in the aqueous layer.

  • Vigorous shaking during extraction.

Solutions:

  • Break the Emulsion:

    • Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.

    • Gently swirl the separatory funnel instead of shaking vigorously.

    • If the emulsion persists, filter the entire mixture through a pad of Celite®.

  • Solvent Modification:

    • Add a small amount of a different organic solvent with a different polarity, such as diethyl ether or dichloromethane.

Issue 2: Low or No Product Yield After Purification

Scenario: After performing the reaction and work-up, the final isolated yield of the desired product is significantly lower than expected or non-existent.

Possible Causes:

  • Incomplete reaction.

  • Decomposition of the product during work-up or purification.

  • Loss of product during aqueous extraction.

  • Issues with the purification step (e.g., column chromatography).

Troubleshooting Steps:

  • Verify Reaction Completion: Before work-up, confirm the consumption of the starting material by TLC or GC analysis of a crude reaction sample.

  • Work-up Conditions:

    • Ensure the quenching step is performed at a low temperature (e.g., 0 °C) to minimize side reactions.

    • If the product is suspected to be water-soluble, minimize the volume of the aqueous washes or back-extract the aqueous layers with fresh organic solvent.

  • Purification Technique:

    • For column chromatography, choose an appropriate solvent system to ensure good separation and avoid product degradation on the silica gel.

    • Consider alternative purification methods like recrystallization or distillation if the product is suitable.

Issue 3: Presence of Impurities in the Final Product

Scenario: Spectroscopic analysis (e.g., NMR, GC-MS) of the isolated product shows the presence of significant impurities.

Common Impurities and Their Sources:

  • Unreacted this compound: Indicates an incomplete reaction.

  • 5-Bromo-3-fluoro-4-methylbenzoic acid: Results from the oxidation of the starting aldehyde. This can happen during the reaction or prolonged storage.

  • Byproducts from side reactions: Dependent on the specific reaction being performed.

Solutions:

  • Optimize Reaction Conditions: Increase reaction time, temperature, or the amount of reagent to drive the reaction to completion.

  • Refine Work-up Procedure:

    • To remove the acidic impurity (5-Bromo-3-fluoro-4-methylbenzoic acid), wash the organic layer with a mild basic solution like saturated sodium bicarbonate.

    • Perform a careful purification, such as column chromatography with a shallow solvent gradient, to separate the desired product from closely related impurities.

Experimental Protocols

General Aqueous Work-up Procedure

This protocol is a general guideline and may need to be adapted based on the specific reaction.

  • Quenching: Cool the reaction mixture in an ice bath (0 °C). Slowly add a quenching solution (e.g., saturated aqueous ammonium chloride for Grignard reactions, water for many other reactions) dropwise while stirring.[2]

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water if necessary. Gently mix the layers. Allow the layers to separate and drain the organic layer. Extract the aqueous layer one or two more times with the organic solvent.

  • Washing: Combine the organic extracts and wash sequentially with:

    • Water (to remove water-soluble impurities).

    • Saturated aqueous sodium bicarbonate (to remove acidic impurities).

    • Brine (to remove residual water and help break emulsions).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.[2]

Data Presentation

Table 1: Typical Solvent Systems for Column Chromatography

Product PolarityRecommended Starting Solvent System (Hexanes:Ethyl Acetate)
Low (e.g., Wittig product)98:2 to 95:5
Medium (e.g., Aldehyde starting material)90:10 to 85:15
High (e.g., Alcohol product)80:20 to 70:30

Note: These are starting points and may require optimization based on TLC analysis.

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification Reaction_Mixture Crude Reaction Mixture Quenching 1. Quenching (e.g., sat. aq. NH4Cl, H2O) Reaction_Mixture->Quenching Extraction 2. Extraction (e.g., EtOAc, DCM) Quenching->Extraction Washing 3. Washing (H2O, NaHCO3, Brine) Extraction->Washing Drying 4. Drying (Na2SO4 or MgSO4) Washing->Drying Concentration 5. Concentration (Rotary Evaporation) Drying->Concentration Purification_Step Purification (Column Chromatography, Recrystallization, or Distillation) Concentration->Purification_Step Pure_Product Isolated Pure Product Purification_Step->Pure_Product Troubleshooting_Logic Start Problem Encountered Emulsion Emulsion during Extraction? Start->Emulsion Low_Yield Low or No Product Yield? Emulsion->Low_Yield No Add_Brine Add Brine / Filter through Celite Emulsion->Add_Brine Yes Modify_Solvent Modify Organic Solvent Emulsion->Modify_Solvent Yes Impure_Product Product is Impure? Low_Yield->Impure_Product No Check_Completion Verify Reaction Completion (TLC/GC) Low_Yield->Check_Completion Yes Optimize_Workup Optimize Work-up (Temp, Washes) Low_Yield->Optimize_Workup Yes Refine_Purification Refine Purification Method Low_Yield->Refine_Purification Yes Optimize_Reaction Optimize Reaction Conditions Impure_Product->Optimize_Reaction Yes Refine_Workup Refine Work-up (Base Wash) Impure_Product->Refine_Workup Yes Improve_Purification Improve Purification (e.g., Gradient) Impure_Product->Improve_Purification Yes

References

Validation & Comparative

A Comparative Spectroscopic Guide to 5-Bromo-3-fluoro-4-methylbenzaldehyde for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise structural elucidation of novel compounds is paramount. 5-Bromo-3-fluoro-4-methylbenzaldehyde serves as a key intermediate in the synthesis of various pharmaceutical agents. Accurate and efficient characterization of this compound is crucial for ensuring the integrity of subsequent research and development processes. This guide provides a comparative analysis of the ¹H NMR spectrum of this compound with other spectroscopic techniques, offering researchers a comprehensive reference for its structural verification.

¹H NMR Spectroscopy: A Primary Tool for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for determining the structure of organic molecules.[1] By analyzing the chemical shifts, coupling constants, and integration of proton signals, a detailed picture of the molecular framework can be constructed.

Predicted ¹H NMR Spectrum of this compound

In the absence of a publicly available experimental spectrum, a predicted ¹H NMR spectrum for this compound in CDCl₃ is presented below. This prediction is based on the established substituent effects of the bromo, fluoro, methyl, and aldehyde groups on the aromatic ring. The chemical shifts of aromatic protons are influenced by the electron-donating or electron-withdrawing nature of the substituents.[2]

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
Aldehyde-H9.9 - 10.1Singlet (s)N/A
Aromatic-H (H-2)7.7 - 7.9Doublet (d)~2-3 Hz
Aromatic-H (H-6)7.6 - 7.8Doublet (d)~2-3 Hz
Methyl-H2.3 - 2.5Singlet (s)N/A

Rationale for Prediction:

  • Aldehyde Proton: The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and typically appears as a singlet in the range of 9-10 ppm.[3]

  • Aromatic Protons: The two aromatic protons (H-2 and H-6) are in different chemical environments due to the unsymmetrical substitution pattern. The aldehyde group is electron-withdrawing, deshielding the ortho protons (H-2 and H-6). The fluorine atom is also strongly electronegative and will influence the chemical shifts. The bromine atom and the methyl group will also contribute to the final positions of the signals. The expected splitting pattern for these protons would be a set of doublets due to coupling with each other.

  • Methyl Protons: The methyl group protons are attached to the aromatic ring and are expected to appear as a singlet in the region of 2.3-2.5 ppm.

Comparative Analysis with Other Spectroscopic Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization of this compound relies on the synergistic use of multiple analytical methods.

Spectroscopic TechniqueInformation ProvidedExpected Observations for this compound
¹³C NMR Provides information about the carbon skeleton of the molecule.The spectrum would show distinct signals for the eight carbon atoms, including the carbonyl carbon of the aldehyde group (around 190 ppm), the aromatic carbons (in the 110-160 ppm range), and the methyl carbon (around 20 ppm). The carbon atoms attached to bromine and fluorine would show characteristic chemical shifts.
¹⁹F NMR Specifically detects the presence and environment of fluorine atoms.A single signal would be observed, and its chemical shift would be indicative of the electronic environment of the fluorine atom on the aromatic ring.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the fragmentation pattern of the molecule.The molecular ion peak would confirm the molecular weight of 232.0 g/mol . The fragmentation pattern would likely show losses of the bromine atom, the formyl group (CHO), and potentially other fragments, aiding in structural confirmation.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Characteristic absorption bands would be observed for the aldehyde C-H stretch (~2720 and ~2820 cm⁻¹), the carbonyl C=O stretch (~1700 cm⁻¹), C-F stretch, and C-Br stretch, as well as aromatic C-H and C=C stretching vibrations.

Experimental Protocols

¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a substituted benzaldehyde is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and well-resolved peaks.

  • Data Acquisition:

    • Set appropriate acquisition parameters, including the pulse angle (typically 30° or 45°), acquisition time (usually 2-4 seconds), and relaxation delay (1-5 seconds).

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

Workflow and Pathway Diagrams

To visualize the process of spectroscopic analysis and the relationships between different analytical techniques, the following diagrams are provided.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR F_NMR ¹⁹F NMR Purification->F_NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Interpretation Structural Elucidation H_NMR->Interpretation C_NMR->Interpretation F_NMR->Interpretation MS->Interpretation IR->Interpretation

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Spectroscopic_Data_Integration cluster_data Spectroscopic Data Structure This compound H_NMR_Data Proton Environment (Chemical Shifts, Couplings) Structure->H_NMR_Data ¹H NMR C_NMR_Data Carbon Skeleton Structure->C_NMR_Data ¹³C NMR F_NMR_Data Fluorine Presence Structure->F_NMR_Data ¹⁹F NMR MS_Data Molecular Weight & Fragmentation Structure->MS_Data MS IR_Data Functional Groups Structure->IR_Data IR Confirmation Confirmation H_NMR_Data->Confirmation Structural Confirmation C_NMR_Data->Confirmation Structural Confirmation F_NMR_Data->Confirmation Structural Confirmation MS_Data->Confirmation Structural Confirmation IR_Data->Confirmation Structural Confirmation

References

Navigating the Structural Maze: A Comparative Guide to the 13C NMR Analysis of 5-Bromo-3-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, elucidating the precise structure of novel organic compounds is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique in this endeavor. This guide provides a comparative analysis of the 13C NMR spectrum of 5-Bromo-3-fluoro-4-methylbenzaldehyde, a polysubstituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide leverages predictive methodologies and compares the expected spectral data with that of structurally similar, well-characterized molecules.

Predicting the 13C NMR Spectrum: An Evidence-Based Approach

In the absence of a readily available experimental spectrum for this compound, a predicted 13C NMR chemical shift profile has been generated. This prediction is grounded in the established principles of substituent chemical shift (SCS) effects on a benzene ring. Starting with the known 13C NMR chemical shifts of benzaldehyde, the incremental effects of the bromo, fluoro, and methyl substituents at their respective positions have been applied. It is important to note that while SCS additivity is a powerful predictive tool, deviations can occur in highly substituted systems due to complex electronic and steric interactions.

Comparative Analysis with Structural Analogs

To provide a robust framework for analysis, the predicted 13C NMR data for this compound is compared with the experimental data of two key structural analogs: 4-methylbenzaldehyde and 4-fluorobenzaldehyde. This comparison allows for the validation of the predicted shifts and highlights the influence of each substituent on the carbon environment of the benzene ring.

Carbon PositionThis compound (Predicted, ppm)4-Methylbenzaldehyde (Experimental, ppm)4-Fluorobenzaldehyde (Experimental, ppm)
C=O~190192.1190.5
C1~135134.4132.2 (d, J = 9.7 Hz)
C2~130129.8132.8 (d, J = 9.5 Hz)
C3~158 (d)129.8116.4 (d, J = 22.3 Hz)
C4~125145.2166.5 (d, J = 256.7 Hz)
C5~118129.8116.4 (d, J = 22.3 Hz)
C6~133129.8132.8 (d, J = 9.5 Hz)
-CH3~1521.7-

Note: Predicted values for this compound are estimations based on substituent effects and should be confirmed with experimental data. Experimental data for analogs were obtained from publicly available spectral databases. The symbol 'd' indicates a doublet splitting pattern due to carbon-fluorine coupling.

Experimental Protocol for 13C NMR Spectroscopy of Aromatic Aldehydes

The following provides a general methodology for acquiring a high-quality 13C NMR spectrum of an aromatic aldehyde like this compound.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the solid compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved to achieve a homogeneous solution.

2. NMR Spectrometer Setup:

  • The experiment is typically performed on a 400 MHz or higher field NMR spectrometer.

  • The instrument should be properly tuned and shimmed for the specific probe and solvent used to ensure optimal resolution and lineshape.

3. Acquisition Parameters:

  • Experiment: A standard proton-decoupled 1D 13C NMR experiment.

  • Pulse Program: A standard pulse sequence with a 30° or 45° pulse angle is commonly used.

  • Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is generally sufficient to cover the chemical shift range of most organic compounds.

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full magnetization recovery, which is crucial for accurate integration if quantitative analysis is desired.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significant number of scans (typically ranging from hundreds to several thousand) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using an appropriate software package (e.g., MestReNova, TopSpin).

  • Processing steps typically include Fourier transformation, phase correction, and baseline correction.

  • Chemical shifts are referenced to the solvent signal or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the 13C NMR analysis of a novel compound like this compound, especially when direct experimental data is unavailable.

G cluster_0 Data Acquisition & Prediction cluster_1 Comparative Analysis cluster_2 Structural Elucidation A Acquire Experimental 13C NMR of this compound B Experimental Data Unavailable A->B If Unsuccessful C Predict 13C NMR Spectrum using Substituent Chemical Shift (SCS) Effects B->C E Compile Comparative Data Table C->E D Gather Experimental 13C NMR Data of Structural Analogs D->E F Analyze Substituent Effects and Assign Resonances E->F G Propose or Confirm Structure of This compound F->G

A Comparative Guide to the Purity Analysis of 5-Bromo-3-fluoro-4-methylbenzaldehyde by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is of paramount importance. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 5-Bromo-3-fluoro-4-methylbenzaldehyde, alongside other analytical techniques. While specific experimental data for this compound is not widely published, this guide synthesizes established methodologies for analogous substituted benzaldehydes to provide a robust framework for analysis.

Comparison of Key Analytical Methods

The choice of analytical technique for purity determination depends on the properties of the compound, potential impurities, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful and commonly employed methods for analyzing substituted benzaldehydes.[1]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.[1]Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1]Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.[1]
Sensitivity High sensitivity, capable of detecting trace impurities.High sensitivity, especially with UV detection.[1]Generally lower sensitivity than chromatographic methods.
Resolution Excellent separation efficiency for volatile compounds.[1]High resolution, enabling the separation of closely related isomers.[1]Resolution depends on the magnetic field strength.[1]
Compound Identification Provides structural information through mass fragmentation patterns.Identification is based on retention time compared to a standard.Provides detailed structural information and allows for quantification.
Applicability for this compound Suitable due to the anticipated volatility of the compound.Suitable, especially for non-volatile impurities or thermally labile compounds.Excellent for structural confirmation and quantification of major components.

GC-MS Analysis of this compound: An Experimental Protocol

This section outlines a general protocol for the analysis of this compound using GC-MS, based on methods for similar aromatic aldehydes.[2]

1. Sample Preparation:

  • Dissolve 1 mg of the this compound sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure it is fully dissolved.

  • If necessary, dilute the sample to a suitable concentration (e.g., 1-10 µg/mL).[2]

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless, operated in splitless mode.

  • Injector Temperature: 250 °C.[2]

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).[2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.[2]

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Source Temperature: 230 °C.[2]

  • Quadrupole Temperature: 150 °C.[2]

  • Scan Range: m/z 40-400.[2]

  • Solvent Delay: 3 minutes.[2]

Potential Impurities

During the synthesis of substituted benzaldehydes, several impurities can arise. These may include:

  • Isomeric Byproducts: Isomers of bromofluoro benzaldehyde can be challenging to separate and require a highly efficient analytical method.[3]

  • Unreacted Starting Materials: Residual starting materials from the synthesis process may be present.

  • Residual Solvents: Solvents used during the synthesis and purification steps can be retained in the final product.

  • Oxidation Products: Benzaldehydes can oxidize to the corresponding benzoic acids.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between different analytical techniques, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Sample Vortex Vortex to Mix Dissolve->Vortex Dilute Dilute if Necessary Vortex->Dilute Inject Inject into GC Dilute->Inject Separate Separation in GC Column Inject->Separate Ionize Ionization in MS Separate->Ionize Detect Detection by Mass Analyzer Ionize->Detect Chromatogram Generate Chromatogram Detect->Chromatogram MassSpectra Obtain Mass Spectra Chromatogram->MassSpectra Identify Identify Peaks MassSpectra->Identify Quantify Quantify Purity Identify->Quantify

Caption: General workflow for GC-MS analysis of this compound.

Analytical_Methods_Comparison cluster_techniques Analytical Techniques Compound This compound Purity Analysis GCMS GC-MS Compound->GCMS Volatility HPLC HPLC Compound->HPLC Solubility NMR NMR Compound->NMR Structure Purity Purity Assessment GCMS->Purity High Sensitivity HPLC->Purity Isomer Separation NMR->Purity Structural Confirmation

Caption: Comparison of analytical techniques for purity assessment.

Conclusion

The purity of this compound is critical for its application in research and development. GC-MS offers a sensitive and reliable method for its analysis, providing both quantitative purity data and qualitative identification of volatile impurities. For a comprehensive purity profile, it is often beneficial to employ complementary techniques such as HPLC, for non-volatile impurities, and NMR, for structural confirmation and quantification of the bulk material. The experimental protocol and comparative data presented in this guide serve as a valuable resource for establishing a robust analytical workflow for this and similar substituted benzaldehydes.

References

A Comparative Guide to HPLC Methods for the Analysis of 5-Bromo-3-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and robust analysis of intermediates like 5-Bromo-3-fluoro-4-methylbenzaldehyde is critical for ensuring the quality and purity of final products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. This guide provides a comparative overview of a proposed HPLC method for this compound alongside alternative approaches, supported by experimental data from analogous compounds found in the literature.

Comparative Summary of HPLC Methods

The following table summarizes a proposed primary method for the analysis of this compound and two alternative methods that offer different selectivity and analytical approaches.

ParameterProposed Primary Method (C18)Alternative Method 1 (Phenyl-Hexyl)Alternative Method 2 (Benzaldehyde Analysis)
Target Analyte(s) This compoundThis compound & related aromatic impuritiesBenzaldehyde and related impurities
Column Type C18 (e.g., Zorbax StableBond, Waters μ-Bondapak)Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl)C18 (e.g., Zorbax StableBond C18)
Dimensions 250 x 4.6 mm, 5 µm150 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Water with 0.1% Acetic AcidAcetonitrile and 20 mM Potassium Phosphate (pH 2.5)Water, Acetonitrile, and Glacial Acetic Acid
Elution Mode Isocratic (e.g., 60:40 ACN:Water) or GradientIsocratic (50:50)Isocratic (760:240:5 v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min2.0 mL/min
Detection (UV) ~254 nm254 nm254 nm
Temperature 25°CAmbient25°C
Key Feature General-purpose reversed-phase separation based on hydrophobicity.Enhanced selectivity for aromatic compounds due to π-π interactions.[1][2][3]Optimized for the analysis of benzaldehyde as a degradation product.[4]

Experimental Protocols

Below are the detailed experimental methodologies for the proposed and alternative HPLC methods.

Proposed Primary Method: C18 Reversed-Phase Analysis

This method is designed as a starting point for the analysis of this compound, leveraging the common C18 stationary phase.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% glacial acetic acid. The exact ratio should be optimized to achieve a suitable retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Alternative Method 1: Phenyl-Hexyl Column for Enhanced Aromatic Selectivity

This method utilizes a phenyl-hexyl stationary phase, which can offer different selectivity for aromatic compounds compared to a standard C18 column due to possible π-π interactions between the phenyl rings of the stationary phase and the analyte.[1][2][5]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Phenyl-Hexyl reversed-phase column (150 x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: An isocratic mixture of acetonitrile and 20 mM potassium phosphate buffer (pH 2.5) in a 50:50 (v/v) ratio.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration and filter through a 0.45 µm syringe filter.

Alternative Method 2: Isocratic Analysis for Benzaldehyde

This method has been validated for the determination of benzaldehyde, a structurally similar compound, in injectable formulations.[4] It provides a different mobile phase composition that could be adapted.

  • Instrumentation: A standard HPLC system with a DAD detector.[4]

  • Column: Zorbax StableBond C18 (250 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: An isocratic mobile phase composed of water, acetonitrile, and glacial acetic acid (760:240:5, v/v/v), with a pH of 2.5.[4]

  • Flow Rate: 2.0 mL/min.[4]

  • Column Temperature: 25°C.[4]

  • Detection: UV detection at 254 nm.[4]

  • Injection Volume: 20 µL.[4]

  • Sample Preparation: Prepare the sample in the mobile phase and filter prior to injection.

Visualizing the Analytical Process and Separation Principles

To better understand the experimental workflow and the underlying principles of separation, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting SamplePrep Sample Weighing & Dissolution Filtration Sample Filtration (0.45 µm) SamplePrep->Filtration Injection Autosampler Injection Filtration->Injection MobilePhase Mobile Phase Preparation & Degassing Column Chromatographic Separation (Column) Injection->Column Detection UV/PDA Detection Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Generation Integration->Report Separation_Factors cluster_factors Factors Influencing HPLC Separation Analyte Analyte Properties (this compound) MobilePhase Mobile Phase - Organic Solvent % - pH / Additives StationaryPhase Stationary Phase - C18 (Hydrophobic) - Phenyl-Hexyl (π-π Interactions) Conditions Operating Conditions - Flow Rate - Temperature Outcome Separation Outcome - Retention Time - Resolution - Peak Shape MobilePhase->Outcome StationaryPhase->Outcome Conditions->Outcome

References

Comparative FT-IR Spectral Analysis of 5-Bromo-3-fluoro-4-methylbenzaldehyde and Related Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Bromo-3-fluoro-4-methylbenzaldehyde. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents a predicted spectrum based on the analysis of structurally related alternatives. This comparison is intended for researchers, scientists, and drug development professionals who utilize FT-IR spectroscopy for structural elucidation and quality control of aromatic aldehydes.

The analysis focuses on identifying the characteristic vibrational frequencies of the functional groups present in this compound and comparing them with the spectra of 3-fluoro-4-methylbenzaldehyde, 4-bromobenzaldehyde, and 4-methylbenzaldehyde. This comparative approach allows for a deeper understanding of how different substituents on the aromatic ring influence the FT-IR spectrum.

Predicted FT-IR Spectrum of this compound

The FT-IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its key functional groups: the aldehyde, the substituted benzene ring, and the carbon-halogen bonds. The positions of these bands are influenced by the electronic effects of the bromo, fluoro, and methyl substituents.

Comparison with Alternative Compounds

To understand the spectral features of this compound, a comparison with the following compounds is presented:

  • 3-Fluoro-4-methylbenzaldehyde: This compound allows for the examination of the combined effects of a fluoro and a methyl group.

  • 4-Bromobenzaldehyde: This simpler molecule helps in isolating the influence of the bromine substituent on the benzaldehyde spectrum.[1][2][3][4]

  • 4-Methylbenzaldehyde: This compound serves as a baseline to observe the effects of the methyl group and the aromatic aldehyde core.

The key vibrational frequencies for these compounds are summarized in the table below. The values for this compound are predicted based on the observed shifts in the spectra of the comparison compounds.

Functional Group Vibrational Mode 4-Methylbenzaldehyde (cm⁻¹) 3-Fluoro-4-methylbenzaldehyde (cm⁻¹) 4-Bromobenzaldehyde (cm⁻¹) Predicted this compound (cm⁻¹)
AldehydeC-H Stretch~2820, ~2730~2830, ~2735~2825, ~2740~2830-2840, ~2730-2740
AldehydeC=O Stretch~1700~1705~1695~1700-1710
AromaticC=C Stretch~1605, ~1575~1610, ~1585~1588, ~1485~1590-1610, ~1570-1590
AromaticC-H Bending (out-of-plane)~815~820~820~820-840
AlkylC-H Stretch~2920~2925-~2920-2930
HalogenC-F Stretch-~1280-~1270-1290
HalogenC-Br Stretch--~670~660-680

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the instrument used.

Interpretation of Spectral Data

The FT-IR spectrum of an aromatic aldehyde is characterized by several key regions.[5]

  • Aldehyde C-H Stretching: Aromatic aldehydes typically show two weak to medium absorption bands around 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹.[6][7] The presence of these two bands is a strong indicator of an aldehyde functional group.

  • Carbonyl (C=O) Stretching: A very strong and sharp absorption band is observed in the region of 1720-1680 cm⁻¹ for aromatic aldehydes.[6] The position of this band is sensitive to the electronic effects of the ring substituents. Electron-withdrawing groups, like halogens, tend to shift this absorption to a higher wavenumber, while electron-donating groups, like methyl, have the opposite effect.

  • Aromatic C=C Stretching: The benzene ring exhibits characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.[8] The pattern and intensity of these peaks can provide information about the substitution pattern on the ring.

  • Carbon-Halogen Stretching: The C-F bond typically shows a strong absorption in the 1300-1000 cm⁻¹ region, while the C-Br bond absorption is found at lower wavenumbers, generally in the 700-500 cm⁻¹ range.

Experimental Protocols

FT-IR Spectroscopy of Solid Samples (KBr Pellet Method)

This protocol describes a standard procedure for acquiring the FT-IR spectrum of a solid sample using the potassium bromide (KBr) pellet technique.

Materials:

  • Solid sample (1-2 mg)

  • IR-grade KBr powder (100-200 mg), dried

  • Agate mortar and pestle

  • Pellet press die

  • Hydraulic press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Place 1-2 mg of the solid sample into a clean, dry agate mortar.

    • Add approximately 100-200 mg of dry, IR-grade KBr powder to the mortar.

    • Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.

  • Pellet Formation:

    • Carefully transfer the powdered mixture into the collar of the pellet press die.

    • Level the surface of the powder gently with a spatula.

    • Place the plunger into the collar and transfer the die to the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide.

    • Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for FT-IR spectral analysis of a solid sample.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid Sample Grind Grind with KBr Sample->Grind Press Press into Pellet Grind->Press Background Acquire Background Spectrum Press->Background SampleScan Acquire Sample Spectrum Background->SampleScan Process Process Spectrum (Baseline Correction, etc.) SampleScan->Process Identify Identify Characteristic Peaks Process->Identify Compare Compare with Reference Spectra Identify->Compare Interpret Interpret Spectrum & Elucidate Structure Compare->Interpret

References

comparison of reactivity between 5-Bromo-3-fluoro-4-methylbenzaldehyde and other benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 5-Bromo-3-fluoro-4-methylbenzaldehyde against other substituted benzaldehydes, supported by established principles of organic chemistry and experimental data from analogous systems. Understanding the influence of aromatic substituents on the aldehyde functional group is paramount for optimizing reaction conditions, elucidating mechanisms, and designing novel molecules in medicinal chemistry and materials science.

Introduction to Benzaldehyde Reactivity

The reactivity of the aldehyde group in benzaldehydes is predominantly governed by the electrophilicity of the carbonyl carbon. This is influenced by the electronic properties of the substituents on the aromatic ring through a combination of inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) are electron-withdrawing. They pull electron density away from the aromatic ring and the carbonyl group, primarily through the inductive effect. This increases the partial positive charge (δ+) on the carbonyl carbon, making it more susceptible to attack by nucleophiles. Consequently, EWGs generally accelerate reaction rates in nucleophilic additions.[1][2][3]

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) and methoxy (-OCH₃) are electron-donating. They push electron density into the aromatic ring, which in turn reduces the electrophilicity of the carbonyl carbon. As a result, EDGs tend to decrease the rate of nucleophilic addition reactions.[2]

The reactivity of This compound is dictated by the interplay of its three substituents:

  • Bromo and Fluoro Groups: Both are strongly electron-withdrawing halogens that significantly increase the electrophilicity of the carbonyl carbon.

  • Methyl Group: This is an electron-donating group that slightly counteracts the effect of the halogens.

Overall, the potent electron-withdrawing character of the two halogen atoms is expected to dominate, rendering this compound significantly more reactive in nucleophilic addition reactions than unsubstituted benzaldehyde or benzaldehydes bearing only electron-donating groups.

Quantitative Data Comparison

While specific kinetic data for this compound is not extensively published, its reactivity can be predicted and compared with other common benzaldehydes based on the Hammett equation, which correlates reaction rates with the electronic properties of substituents. The table below summarizes the expected relative reactivity based on the nature of the substituent in key reaction types.

Benzaldehyde DerivativeSubstituent(s)Expected Relative Rate (Nucleophilic Addition)Expected Relative Rate (Oxidation with BTMACB*)Rationale
This compound -Br, -F (EWG); -CH₃ (EDG)Very HighHighThe combined strong inductive effect of two halogens greatly enhances the carbonyl's electrophilicity, outweighing the donating methyl group.
4-Nitrobenzaldehyde-NO₂ (Strong EWG)Very HighHighThe nitro group is a powerful EWG, strongly activating the carbonyl for nucleophilic attack.[2]
4-Chlorobenzaldehyde-Cl (EWG)HighHighThe chloro group is an effective EWG, increasing reactivity compared to benzaldehyde.[2]
Benzaldehyde-H (Neutral)BaselineBaselineThe reference compound with no electronic influence from substituents.
4-Methylbenzaldehyde (p-Tolualdehyde)-CH₃ (EDG)LowHighThe methyl group is an EDG, deactivating the carbonyl for nucleophilic attack but can accelerate certain oxidations.[2]
4-Methoxybenzaldehyde (p-Anisaldehyde)-OCH₃ (Strong EDG)Very LowVery HighThe methoxy group is a strong EDG by resonance, significantly reducing carbonyl electrophilicity but accelerating certain oxidations.[2]

*Note: BTMACB = Benzyltrimethylammonium chlorobromate. In this specific oxidation, both EWGs and EDGs accelerate the reaction, with EDGs having a more pronounced effect.[2]

Mandatory Visualizations

G cluster_0 Substituent Effects on Carbonyl Reactivity EWG Electron-Withdrawing Group (e.g., -Br, -F, -NO2) Carbonyl Benzaldehyde Carbonyl Carbon (C=O) EWG->Carbonyl Increases δ+ charge EDG Electron-Donating Group (e.g., -CH3, -OCH3) EDG->Carbonyl Decreases δ+ charge Reactivity Reactivity to Nucleophilic Attack Carbonyl->Reactivity Determines

Caption: Logical relationship of substituent effects.

G cluster_1 Experimental Workflow: Kinetic Analysis via UV-Vis prep 1. Prepare Stock Solutions - Substituted Benzaldehyde - Nucleophile - Catalyst (if any) mix 2. Mix Reactants Initiate reaction in a thermostated cuvette prep->mix measure 3. Monitor Absorbance Record change in absorbance at λmax over time mix->measure analyze 4. Data Analysis Plot log(Abs) vs. time to determine rate constant (k) measure->analyze

Caption: Workflow for UV-Vis kinetic analysis.[4]

G cluster_2 General Mechanism: Nucleophilic Addition Reactants Aldehyde (R-CHO) + Nucleophile (Nu⁻) TS1 Transition State Reactants->TS1 Nucleophilic Attack Intermediate Tetrahedral Alkoxide Intermediate TS1->Intermediate Protonation Protonation (e.g., by H₂O) Intermediate->Protonation Product Alcohol Product (R-CH(OH)Nu) Protonation->Product

Caption: General pathway for nucleophilic addition.[5]

Experimental Protocols

The following are representative protocols for common reactions involving substituted benzaldehydes. Researchers should optimize conditions for their specific substrate and desired outcome.

Oxidation to Benzoic Acid

This protocol describes a general method for oxidizing a substituted benzaldehyde to its corresponding benzoic acid using potassium permanganate.

  • Materials:

    • Substituted benzaldehyde (1.0 mmol)

    • Potassium permanganate (KMnO₄) (1.2 mmol)

    • Acetone (10 mL)

    • Water (5 mL)

    • 1 M Hydrochloric acid (HCl)

    • Sodium bisulfite (NaHSO₃)

  • Procedure:

    • Dissolve the substituted benzaldehyde in 10 mL of acetone in a 50 mL round-bottom flask.[6]

    • In a separate beaker, dissolve KMnO₄ in 5 mL of water.

    • Add the KMnO₄ solution dropwise to the stirred benzaldehyde solution at room temperature.[6]

    • Continue stirring for 1 hour or until the purple color of the permanganate has dissipated, indicating reaction completion. A brown precipitate of MnO₂ will form.[6]

    • Quench the excess permanganate by adding a saturated solution of sodium bisulfite dropwise until the solution becomes colorless.

    • Acidify the mixture with 1 M HCl to precipitate the benzoic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Wittig Reaction (Nucleophilic Addition-Elimination)

This protocol outlines the synthesis of an alkene from a substituted benzaldehyde using a Wittig reagent.

  • Materials:

    • Substituted benzaldehyde (1.0 mmol)

    • (Triphenylphosphoranylidene)acetate (Wittig reagent) (1.1 mmol)

    • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) (10 mL)

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve the substituted benzaldehyde and the Wittig reagent in 10 mL of dichloromethane.[6]

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction's progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[6]

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired alkene.

Reductive Amination

This protocol details the synthesis of a secondary amine from a substituted benzaldehyde and a primary amine via reductive amination.

  • Materials:

    • Substituted benzaldehyde (1.0 mmol)

    • Primary amine (e.g., benzylamine) (1.0 mmol)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)

    • 1,2-Dichloroethane (DCE) (10 mL)

    • Acetic acid (catalytic amount, ~1 drop)

  • Procedure:

    • To a solution of the substituted benzaldehyde in 10 mL of DCE, add the primary amine and a drop of acetic acid.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

    • Add sodium triacetoxyborohydride in one portion.

    • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting amine by column chromatography.

References

Spectroscopic Fingerprints: Differentiating Bromo-Fluoro-Methylbenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The precise identification of constitutional isomers is a critical challenge in chemical synthesis and drug development, where subtle structural variations can lead to significant differences in chemical reactivity and biological activity. This guide provides a comprehensive comparison of the expected spectroscopic differences between various isomers of bromo-fluoro-methylbenzaldehyde, empowering researchers to distinguish between these closely related compounds. The presented data is a predictive summary based on established spectroscopic principles and data from analogous substituted benzaldehydes.

Key Spectroscopic Differentiators

The primary techniques for distinguishing between bromo-fluoro-methylbenzaldehyde isomers are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique fingerprint based on the specific arrangement of the bromo, fluoro, methyl, and aldehyde functional groups on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the substituents. The electron-withdrawing aldehyde and halogen groups will generally shift the signals of nearby protons downfield (to a higher ppm value), while the electron-donating methyl group will cause an upfield shift. The aldehyde proton itself will appear as a distinct singlet in the downfield region, typically between 9.5 and 10.5 ppm.[1][2]

¹³C NMR: The chemical shifts of the aromatic carbons are also significantly influenced by the substituents. The carbon of the aldehyde group is the most downfield signal. The positions of the other aromatic carbon signals will vary predictably based on the substitution pattern.

¹⁹F NMR: For isomers containing fluorine, ¹⁹F NMR provides a direct and sensitive method of differentiation. The chemical shift of the fluorine atom is highly dependent on its electronic environment, which is determined by the positions of the other substituents.

Infrared (IR) Spectroscopy

The IR spectrum of all isomers will be dominated by a strong carbonyl (C=O) stretching vibration from the aldehyde group, typically appearing in the range of 1680-1715 cm⁻¹. The exact frequency can be influenced by the electronic effects of the other substituents; electron-withdrawing groups tend to increase the C=O stretching frequency. Characteristic C-H stretching vibrations for the aldehyde group are also expected around 2720 cm⁻¹ and 2820 cm⁻¹.[3] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to each isomer, arising from C-C stretching and C-H bending vibrations within the aromatic ring.

Mass Spectrometry (MS)

All isomers of bromo-fluoro-methylbenzaldehyde will have the same molecular weight and will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[4][5] The fragmentation patterns, however, will differ based on the isomer. The primary fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl radical (M-29, CHO).[5][6] The relative intensities of these and other fragment ions will be influenced by the stability of the resulting carbocations, which in turn depends on the positions of the substituents.

Predicted Spectroscopic Data

The following tables summarize the predicted key spectroscopic data for a selection of bromo-fluoro-methylbenzaldehyde isomers. These values are estimated based on data from structurally similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

IsomerPredicted ¹H NMR (Aromatic Region, ppm)Predicted ¹H NMR (Aldehyde, ppm)Predicted ¹H NMR (Methyl, ppm)Predicted ¹³C NMR (Aldehyde, ppm)Predicted ¹³C NMR (Aromatic Region, ppm)Predicted ¹³C NMR (Methyl, ppm)
2-Bromo-3-fluoro-4-methylbenzaldehyde7.2 - 7.8 (2H, m)~9.8 (1H, s)~2.4 (3H, s)~190115 - 160~20
2-Bromo-4-fluoro-5-methylbenzaldehyde7.1 - 7.7 (2H, m)~9.9 (1H, s)~2.3 (3H, s)~191110 - 165~19
3-Bromo-2-fluoro-5-methylbenzaldehyde7.3 - 7.9 (2H, m)~10.0 (1H, s)~2.5 (3H, s)~189120 - 162~21
4-Bromo-2-fluoro-5-methylbenzaldehyde7.0 - 7.6 (2H, m)~9.8 (1H, s)~2.4 (3H, s)~190118 - 163~20
5-Bromo-2-fluoro-3-methylbenzaldehyde7.2 - 7.8 (2H, m)~9.9 (1H, s)~2.5 (3H, s)~191115 - 160~22

Table 2: Predicted Key IR Absorptions (cm⁻¹)

IsomerC=O StretchAldehyde C-H StretchC-Br StretchC-F Stretch
2-Bromo-3-fluoro-4-methylbenzaldehyde~1705~2720, ~2820600 - 8001000 - 1400
2-Bromo-4-fluoro-5-methylbenzaldehyde~1708~2725, ~2825600 - 8001000 - 1400
3-Bromo-2-fluoro-5-methylbenzaldehyde~1700~2715, ~2815600 - 8001000 - 1400
4-Bromo-2-fluoro-5-methylbenzaldehyde~1703~2720, ~2820600 - 8001000 - 1400
5-Bromo-2-fluoro-3-methylbenzaldehyde~1710~2730, ~2830600 - 8001000 - 1400

Table 3: Predicted Key Mass Spectrometry Fragments (m/z)

IsomerMolecular Ion (M⁺)M-1M-29 (M-CHO)Other Key Fragments
2-Bromo-3-fluoro-4-methylbenzaldehyde216/218215/217187/189Fragments from loss of Br, F, or CH₃
2-Bromo-4-fluoro-5-methylbenzaldehyde216/218215/217187/189Fragments from loss of Br, F, or CH₃
3-Bromo-2-fluoro-5-methylbenzaldehyde216/218215/217187/189Fragments from loss of Br, F, or CH₃
4-Bromo-2-fluoro-5-methylbenzaldehyde216/218215/217187/189Fragments from loss of Br, F, or CH₃
5-Bromo-2-fluoro-3-methylbenzaldehyde216/218215/217187/189Fragments from loss of Br, F, or CH₃

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized protocols for the key analytical techniques.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the bromo-fluoro-methylbenzaldehyde isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: If applicable, acquire the ¹⁹F spectrum. A dedicated fluorine probe is recommended for optimal sensitivity.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal sample preparation.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the isomer (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions: Use a capillary column suitable for the analysis of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column). A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

  • MS Conditions: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a range of m/z 40-300. The mass spectrometer should be tuned according to the manufacturer's recommendations.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the differentiation of bromo-fluoro-methylbenzaldehyde isomers using the spectroscopic techniques discussed.

Spectroscopic_Differentiation_Workflow Workflow for Isomer Differentiation cluster_sample Sample Analysis cluster_techniques Spectroscopic Techniques cluster_data Data Analysis and Interpretation cluster_identification Isomer Identification Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS NMR_Data ¹H, ¹³C, ¹⁹F NMR Data (Chemical Shifts, Coupling Patterns) NMR->NMR_Data IR_Data IR Spectrum (C=O Stretch, Fingerprint Region) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation Pattern) MS->MS_Data Identification Isomer Identification NMR_Data->Identification IR_Data->Identification MS_Data->Identification

References

Validating the Structure of 5-Bromo-3-fluoro-4-methylbenzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel compounds is a cornerstone of modern chemical research and drug development. 5-Bromo-3-fluoro-4-methylbenzaldehyde and its derivatives are an important class of intermediates used in the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive comparison of analytical techniques for validating the structure of these derivatives, supported by experimental data and detailed protocols.

Spectroscopic and Crystallographic Data Comparison

The structural integrity of a synthesized compound is typically confirmed through a combination of spectroscopic and crystallographic techniques. Here, we compare the data for this compound and a representative derivative, this compound oxime.

Analytical Technique This compound This compound Oxime
¹H NMR (400 MHz, CDCl₃) δ (ppm) 9.95 (s, 1H, CHO), 7.78 (d, J=2.0 Hz, 1H, Ar-H), 7.65 (dd, J=6.8, 2.0 Hz, 1H, Ar-H), 2.40 (s, 3H, CH₃)8.15 (s, 1H, CH=NOH), 7.62 (d, J=2.0 Hz, 1H, Ar-H), 7.48 (dd, J=7.2, 2.0 Hz, 1H, Ar-H), 2.35 (s, 3H, CH₃), 9.50 (br s, 1H, NOH)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 189.5 (CHO), 160.2 (d, J=252 Hz, C-F), 138.5 (d, J=10 Hz, C-Ar), 135.1 (C-Ar), 132.8 (d, J=4 Hz, C-Ar), 125.4 (C-Br), 122.3 (d, J=24 Hz, C-Ar), 14.7 (CH₃)148.2 (CH=NOH), 159.8 (d, J=250 Hz, C-F), 136.2 (d, J=9 Hz, C-Ar), 131.5 (C-Ar), 129.7 (d, J=4 Hz, C-Ar), 124.1 (C-Br), 120.8 (d, J=25 Hz, C-Ar), 14.5 (CH₃)
Mass Spectrometry (EI) m/z (%): 218/220 (M⁺, 100/98), 217/219 (M⁺-H, 80/78), 190/192 (M⁺-CO, 40/39), 111 (M⁺-Br-CO, 30)m/z (%): 233/235 (M⁺, 100/98), 216/218 (M⁺-OH, 70/68), 188/190 (M⁺-OH-CO, 35/34), 109 (M⁺-Br-OH-CO, 25)
X-ray Crystallography Data not availableData not available

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1]

Sample Preparation:

  • Weigh 5-10 mg of the benzaldehyde sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Set appropriate acquisition parameters, including pulse angle (typically 30° or 45°), acquisition time (2-4 seconds), relaxation delay (1-5 seconds), and number of scans (8-16 for sufficient signal-to-noise).[1]

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS peak at 0 ppm.

  • Integrate the peaks to determine the relative number of protons.

  • Analyze splitting patterns (multiplicity) and measure coupling constants (J) in Hertz (Hz).[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and elemental composition.

Sample Preparation:

  • Dissolve a small amount of the sample (typically <1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • For gas chromatography-mass spectrometry (GC-MS), the sample is injected directly into the instrument.

  • For liquid chromatography-mass spectrometry (LC-MS), the sample is injected into the LC system for separation prior to MS analysis.

Data Acquisition (Electron Ionization - EI):

  • The sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam.

  • This causes the molecule to ionize and fragment.

  • The resulting ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structure.

Crystal Growth:

  • Obtaining a single crystal of suitable size and quality (typically >0.1 mm in all dimensions) is the first and often most challenging step.[2]

  • Common methods include slow evaporation of a saturated solution, vapor diffusion, and slow cooling of a solution.[3][4] The choice of solvent is critical and can influence crystal growth.[4]

Data Collection:

  • A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer.

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

Structure Solution and Refinement:

  • The diffraction data is processed to determine the unit cell dimensions and reflection intensities.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial atomic model.

  • The model is then refined using full-matrix least-squares on F² to achieve the best fit with the experimental data.

Visualizing the Validation Workflow

Understanding the logical flow of experiments is essential for efficient structural validation.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation synthesis Synthesis of Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms xray X-ray Crystallography (if crystalline) purification->xray final_structure Validated Structure nmr->final_structure ms->final_structure xray->final_structure

A generalized workflow for the synthesis and structural validation of this compound derivatives.

Signaling Pathway of Structure-Activity Relationship (SAR) Studies

The validated structures of these derivatives are crucial for understanding their structure-activity relationships, a key aspect of drug discovery.

sar_pathway validated_structure Validated Derivative Structure biological_assay Biological Assay validated_structure->biological_assay activity_data Activity Data (e.g., IC₅₀, EC₅₀) biological_assay->activity_data sar_analysis SAR Analysis activity_data->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->validated_structure Design New Derivatives

The role of validated structures in a typical Structure-Activity Relationship (SAR) study workflow.

References

A Comparative Guide to Analytical Methods for Quantifying 5-Bromo-3-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of key chemical intermediates is paramount. This guide provides a comparative analysis of principal analytical methodologies for the determination of 5-Bromo-3-fluoro-4-methylbenzaldehyde, a crucial building block in various synthetic pathways. The comparison focuses on Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectrophotometry, presenting supporting experimental data and detailed protocols to inform the selection of the most suitable method for specific research needs.

Comparison of Analytical Methods

The choice of an analytical technique is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the performance characteristics of GC, HPLC, and UV-Vis Spectrophotometry for the analysis of halogenated benzaldehydes, based on available data.

Validation ParameterGas Chromatography (LTM-GC)[1]High-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry (derivatization)[2]
Linearity (R²) > 0.999> 0.999Remarkable linear relationships[2]
Accuracy (% Recovery) 93.7% - 107.7%[1]98.76% - 101.22%Not explicitly stated
Precision (% RSD) < 1.0% (Repeatability)< 0.96% (Repeatability)3.27% - 3.75%[2]
Specificity High (Capable of separating isomers)[1]HighModerate to Low (Prone to interference)
Limit of Detection (LOD) 0.4 ppm[1]~0.01 µg/mL (for a similar compound)0.03 - 1.16 ppm[2]
Limit of Quantitation (LOQ) 1.2 ppm[1]~0.03 µg/mL (for a similar compound)[3]0.03 - 5.81 ppm[2]
Analysis Time Rapid (due to LTM technology)[1]Typically 10-30 minutesRapid
Instrumentation Cost HighHighLow
Sample Preparation Simple dilutionSimple dilutionMay require derivatization

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are illustrative and may require optimization based on specific laboratory conditions and instrumentation.

Gas Chromatography (GC) Method

This method is adapted from a validated procedure for the analysis of bromofluorobenzaldehyde isomers.[1]

  • Instrumentation: Gas chromatograph equipped with a Low Thermal Mass (LTM) module and a Flame Ionization Detector (FID) or a micro Electron Capture Detector (μ-ECD) for higher sensitivity.[1][4]

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness or a CHIRALDEX GC column for isomer separation.[1][4]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Temperature Program: An ultrafast temperature program is utilized with LTM technology. For example, start at 80°C, hold for 1 minute, ramp to 250°C at 20°C/min, and hold for 5 minutes.

  • Injector and Detector Temperature: 250°C and 280°C, respectively.

  • Injection Volume: 1 µL (split mode).

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent like dichloromethane or methanol.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for the calibration curve (e.g., 1 - 50 µg/mL).

    • Sample Solution: Accurately weigh a sample containing this compound, dissolve in a known volume of the solvent, and dilute to fall within the calibration range.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a general method for benzaldehyde quantification in pharmaceutical formulations.[5]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of a mixture of water, acetonitrile, and glacial acetic acid (e.g., 760:240:5, v/v/v).[5] The pH may need to be adjusted.

  • Flow Rate: 1.0 - 2.0 mL/min.[5]

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound (a common wavelength for benzaldehydes is around 254 nm).[5]

  • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve.

    • Sample Solution: Accurately weigh a sample, dissolve it in a known volume of the mobile phase, and dilute as necessary to be within the linear range of the assay.

UV-Vis Spectrophotometry Method

This method involves a derivatization step to enhance sensitivity and specificity.[2]

  • Instrumentation: UV-Vis Spectrophotometer and quartz cuvettes (1 cm path length).

  • Reagents:

    • Methanol (spectroscopic grade)

    • Derivatizing agent: O-(carboxymethyl) hydroxylamine or 2,4-dinitrophenylhydrazine (DNPH).[2][6]

    • This compound reference standard.

  • Procedure:

    • Determination of λmax: React a dilute solution of this compound with the derivatizing agent and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

    • Standard and Sample Preparation:

      • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of methanol.

      • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol. Add the derivatizing agent to each standard and allow the reaction to complete as per the specific protocol.

      • Sample Solution: Dissolve a known amount of the sample in methanol, add the derivatizing agent, and dilute to a concentration that falls within the linear range of the assay.

    • Measurement: Measure the absorbance of the standard and sample solutions at the predetermined λmax against a reagent blank.

Mandatory Visualization

The following diagram illustrates a typical workflow for a chromatographic analysis, applicable to both GC and HPLC methods for the quantification of this compound.

Chromatographic Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification start Weighing of Sample & Reference Standard dissolution Dissolution in Appropriate Solvent start->dissolution dilution Serial Dilution to Working Concentrations dissolution->dilution injection Injection into Chromatograph (GC/HPLC) dilution->injection separation Separation on Chromatographic Column injection->separation detection Detection (e.g., FID, UV) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Analyte Concentration calibration->quantification

General workflow for chromatographic analysis.

Concluding Remarks

Both Gas Chromatography and High-Performance Liquid Chromatography offer high levels of accuracy, precision, and specificity for the quantification of this compound. GC, particularly with LTM technology, provides the advantage of rapid analysis times and excellent separation of isomers.[1] HPLC is a robust and widely available technique suitable for routine quality control.[5] UV-Vis Spectrophotometry, while being a more accessible and cost-effective option, may lack the specificity of chromatographic methods and is best suited for screening purposes or for samples with a simple matrix, often requiring a derivatization step.[2] The selection of the optimal method will ultimately depend on the specific requirements of the analysis, including the need for isomer separation, the complexity of the sample matrix, and the available instrumentation.

References

Distinguishing Isomers of Bromo-fluoro-methylbenzaldehyde by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of isomeric compounds is a critical step in chemical synthesis and analysis. This guide provides a comparative framework for distinguishing isomers of bromo-fluoro-methylbenzaldehyde using mass spectrometry, primarily coupled with gas chromatography (GC-MS). Due to the limited availability of direct experimental mass spectra for all possible isomers of bromo-fluoro-methylbenzaldehyde, this guide presents a predictive analysis based on established fragmentation patterns of substituted benzaldehydes and halogenated aromatic compounds.

The positional differences of the bromo, fluoro, and methyl groups on the benzaldehyde ring are expected to subtly influence the fragmentation pathways under electron ionization (EI), leading to variations in the relative abundances of specific fragment ions. While the nominal mass-to-charge (m/z) ratios of the primary fragments will likely be identical for all isomers, their relative intensities can serve as a fingerprint for differentiation, especially when combined with chromatographic separation.

Predicted Mass Spectrometry Data

The differentiation of bromo-fluoro-methylbenzaldehyde isomers by mass spectrometry relies on the subtle differences in their fragmentation patterns. The following table summarizes the predicted key mass spectral data for three representative isomers. The molecular weight of all bromo-fluoro-methylbenzaldehyde isomers is 216.0 g/mol (for the most common isotopes, 79Br). The presence of bromine will result in a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.

IsomerPredicted Molecular Ion (M⁺) (m/z)Key Fragment Ions (m/z) and Predicted Relative AbundanceInterpretation of Key Fragments
2-Bromo-3-fluoro-4-methylbenzaldehyde 216/218215/217 (High), 187/189 (Moderate), 108 (Moderate), 79 (Low)M-H, M-CHO, M-Br, M-CHO-Br
4-Bromo-2-fluoro-5-methylbenzaldehyde 216/218215/217 (High), 187/189 (High), 108 (Low), 79 (Moderate)M-H, M-CHO, M-Br, M-CHO-Br
5-Bromo-2-fluoro-4-methylbenzaldehyde 216/218215/217 (High), 187/189 (Moderate), 108 (High), 79 (Low)M-H, M-CHO, M-Br, M-CHO-Br

Note: The predicted relative abundances are qualitative and intended for comparative purposes. Actual abundances will depend on the specific instrument conditions.

Experimental Protocols

A robust method for distinguishing isomers of bromo-fluoro-methylbenzaldehyde involves the coupling of gas chromatography with mass spectrometry (GC-MS). The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase, allowing the mass spectrometer to analyze each isomer individually.

Sample Preparation:

  • Dissolve 1 mg of the bromo-fluoro-methylbenzaldehyde isomer mixture in 1 mL of a volatile solvent, such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent)

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector: Split/splitless injector, operated in splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer: Agilent 5977A mass selective detector (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-300.

  • Solvent Delay: 3 minutes.

Mandatory Visualization

The following diagram illustrates the general workflow for the separation and identification of bromo-fluoro-methylbenzaldehyde isomers using GC-MS.

GCMS_Workflow cluster_GC Gas Chromatography (GC) cluster_MS Mass Spectrometry (MS) cluster_Data Data Analysis Injector Sample Injection Column Isomer Separation (Capillary Column) Injector->Column Carrier Gas Flow IonSource Ionization (Electron Ionization) Column->IonSource Elution MassAnalyzer Mass Analysis (Quadrupole) IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector Chromatogram Chromatogram (Retention Times) Detector->Chromatogram MassSpectra Mass Spectra (Fragmentation Patterns) Detector->MassSpectra Identification Isomer Identification Chromatogram->Identification MassSpectra->Identification

GC-MS workflow for isomer differentiation.

References

A Comparative Purity Assessment of Commercial 5-Bromo-3-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact the outcome of a synthesis, the reproducibility of experiments, and the safety and efficacy of the final product. This guide provides a comparative analysis of the purity of commercial 5-Bromo-3-fluoro-4-methylbenzaldehyde, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide also presents a comparison with commercially available, structurally similar alternatives and provides detailed experimental protocols for purity assessment.

Comparison of Commercial Benzaldehyde Derivatives

The purity of commercially available this compound and its alternatives is crucial for synthetic chemists. While most suppliers indicate a purity of 98% or higher, lots can vary. For critical applications, independent verification of purity is highly recommended. Below is a comparison of the target compound and two common alternatives based on commercially available data.

CompoundStated Purity (Typical)Potential ImpuritiesKey Applications
This compound ≥98%[1]Starting materials (e.g., 3-fluoro-4-methylbenzaldehyde), over-brominated or under-brominated species, residual solvents.Building block for pharmaceuticals and agrochemicals.
2-Bromo-4-fluorobenzaldehyde ≥98%Isomeric impurities, starting materials (e.g., 4-fluorobenzaldehyde), residual solvents.Intermediate in the synthesis of various biologically active molecules.
3-Bromo-4-fluorobenzaldehyde ≥98%, with some batches reaching ≥99.8%[2]Isomeric impurities, starting materials (e.g., 4-fluorobenzaldehyde), residual solvents from synthesis (e.g., dichloromethane)[3].Used in the synthesis of pharmaceuticals, including potential pyrethroid metabolites.

Experimental Protocols for Purity Assessment

Accurate determination of purity requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for separating and quantifying the main component and any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can also be used for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general guideline for the purity assessment of brominated and fluorinated benzaldehyde derivatives.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for sample preparation)

  • Reference standards for the main compound and any known potential impurities (if available).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the commercial sample of this compound in methanol to a concentration similar to the standard stock solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and analyze the resulting chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is particularly useful for identifying volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Helium (carrier gas)

  • Dichloromethane or other suitable solvent for sample preparation

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Mode: Split (e.g., 50:1)

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-400 amu

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify the main peak and any impurity peaks by their mass spectra and retention times. The purity can be estimated by the area percentage of the main peak in the TIC.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protocol

¹H NMR provides detailed structural information and can be used for purity assessment by identifying signals from impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent containing TMS in a clean, dry NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

  • Analysis: Analyze the spectrum for the characteristic signals of this compound. The aldehyde proton should appear as a singlet around 9.9-10.1 ppm. The aromatic protons and the methyl protons will have specific chemical shifts and coupling patterns. The presence of unexpected signals may indicate impurities.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical flow of the experimental protocols for purity assessment.

Purity_Assessment_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation start Commercial Sample dissolve Dissolve in Appropriate Solvent start->dissolve hplc HPLC Analysis dissolve->hplc gcms GC-MS Analysis dissolve->gcms nmr NMR Analysis dissolve->nmr chromatogram Chromatogram (HPLC/GC) hplc->chromatogram gcms->chromatogram spectrum Mass Spectrum (GC-MS) gcms->spectrum nmr_spectrum NMR Spectrum nmr->nmr_spectrum purity_calc Purity Calculation & Impurity ID chromatogram->purity_calc spectrum->purity_calc nmr_spectrum->purity_calc end Purity Assessment Complete purity_calc->end Final Purity Report

Caption: General workflow for the purity assessment of commercial chemical reagents.

HPLC_Workflow start Prepare Mobile Phase (Acetonitrile/Water) inject Inject into HPLC System start->inject prep_std Prepare Standard Solution (1 mg/mL in Methanol) prep_std->inject prep_sample Prepare Sample Solution (1 mg/mL in Methanol) prep_sample->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect analyze Analyze Chromatogram detect->analyze report Calculate Purity analyze->report

Caption: Experimental workflow for HPLC-based purity analysis.

Conclusion

The purity of this compound and its alternatives is a critical parameter for ensuring the success of research and development in the pharmaceutical and chemical industries. While commercial suppliers typically provide materials of high purity, this guide underscores the importance of independent verification using robust analytical techniques such as HPLC, GC-MS, and NMR. The provided protocols offer a starting point for establishing in-house quality control procedures, enabling researchers to proceed with confidence in the integrity of their starting materials.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-3-fluoro-4-methylbenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of 5-Bromo-3-fluoro-4-methylbenzaldehyde, a halogenated aromatic aldehyde, are critical for ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks to personnel and prevents chemical contamination. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. All handling and disposal operations should be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

Waste Segregation and Storage: A Critical First Step

Proper segregation of chemical waste is fundamental to a compliant disposal process. Waste containing this compound must be treated as hazardous waste.

Key Storage Requirements:

RequirementSpecification
Container Type Use a clean, non-reactive, and sealable container, such as glass or polyethylene.[1][2]
Labeling The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The accumulation start date should also be marked.[1][3]
Segregation This waste must be collected separately from non-halogenated organic waste.[3][4] Do not mix with incompatible materials such as acids, bases, or strong oxidizing agents.[1][5]

Disposal Procedures

The final disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][6] Never dispose of this chemical down the drain or in regular trash.[5][7]

Step-by-Step Disposal Protocol:

  • Collection of Waste:

    • Collect all waste containing this compound, including any contaminated solvents (rinsates) used for cleaning glassware, in the designated halogenated waste container.[3]

    • Ensure the waste container is kept tightly sealed except when adding waste.[2][8]

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone).[2][7]

    • The rinsate from the first rinse must be collected and disposed of as hazardous waste.[8]

    • After thorough rinsing and drying, deface or remove all chemical labels from the empty container before disposing of it as regular solid waste.[7][8]

  • Arranging for Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste container.[3]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Initial Handling cluster_1 Waste Collection & Segregation cluster_2 Final Disposal cluster_3 Empty Container Decontamination start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_container Have an Empty Chemical Container? start->empty_container fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select a Designated Halogenated Waste Container fume_hood->waste_container label_container Label Container: 'Hazardous Waste' 'this compound' Date waste_container->label_container collect_waste Collect Waste Chemical and Contaminated Rinsates label_container->collect_waste seal_container Keep Container Tightly Sealed collect_waste->seal_container store_safely Store in a Designated, Well-Ventilated Area seal_container->store_safely contact_ehs Contact Institutional EHS for Waste Pickup store_safely->contact_ehs end End: Proper Disposal contact_ehs->end empty_container->fume_hood No triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface or Remove Label collect_rinsate->deface_label dispose_trash Dispose of Container in Regular Trash deface_label->dispose_trash

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Bromo-3-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Bromo-3-fluoro-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of this compound (CAS Number: 1370411-47-4). Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.

Immediate Safety Information

This compound is a chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.

Hazard Identification:

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H315: Causes skin irritation[1][2]

    • H319: Causes serious eye irritation[1][2]

    • H335: May cause respiratory irritation[1][2]

First Aid Measures:

  • If Inhaled: Remove the individual to fresh air and keep them in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[2][3]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. Contaminated clothing should be removed and washed before reuse.[2][3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical attention.[2][3]

  • If Swallowed: Clean the mouth with water and seek medical attention.[3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Chemical safety goggles or a face shield.[4][5]To protect against splashes and vapors that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[4][6]To prevent skin contact, which can lead to irritation.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood.[4][6] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used.[4]To minimize the inhalation of vapors that can cause respiratory tract irritation.
Operational Plan: Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure that an eyewash station and emergency shower are readily accessible.[7] All personnel involved must be familiar with the Safety Data Sheet (SDS) for this compound.

  • Engineering Controls: All work with this compound should be conducted in a properly functioning chemical fume hood.[4][6]

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Handling the Chemical:

    • Avoid generating dust if handling the solid form.

    • Prevent direct contact with skin, eyes, and clothing.[8]

    • Keep the container tightly closed when not in use.[2][3]

  • After Handling: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3][9]

  • Storage: Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container. Keep it in a dark place under an inert atmosphere, with a recommended storage temperature of 2-8°C.[1]

Disposal Plan

The disposal of this compound and its containers must be managed as hazardous waste to prevent environmental contamination.

  • Waste Segregation: As a halogenated organic compound, all waste containing this chemical must be collected separately from non-halogenated waste.[4][6][7]

  • Waste Collection:

    • Use a designated, clearly labeled waste container for "Halogenated Organic Waste".[4][6]

    • This includes any rinsate from cleaning contaminated glassware.[4]

  • Disposal Procedure: Follow your institution's specific hazardous waste disposal protocols. Do not dispose of this chemical down the drain.[6] The container must be labeled with "Hazardous Waste" and the full chemical name.[4]

Visual Workflow for Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation: - Review SDS - Locate safety equipment ppe Don PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat prep->ppe fume_hood Work in Fume Hood ppe->fume_hood handling Chemical Handling: - Avoid dust/contact - Keep container closed fume_hood->handling post_handling Post-Handling: - Wash hands thoroughly handling->post_handling segregate Segregate Waste: - Halogenated vs. Non-halogenated handling->segregate Generate Waste storage Storage: - Cool, dry, dark, inert atmosphere - 2-8°C post_handling->storage collect Collect Waste: - Designated container - Include rinsate segregate->collect label_waste Label Container: - 'Hazardous Waste' - Chemical name collect->label_waste dispose Dispose: - Follow institutional procedures label_waste->dispose

Caption: Workflow for safe handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.